molecular formula C12H12N2S2 B073020 2,2'-Dithiodianiline CAS No. 1141-88-4

2,2'-Dithiodianiline

Cat. No.: B073020
CAS No.: 1141-88-4
M. Wt: 248.4 g/mol
InChI Key: YYYOQURZQWIILK-UHFFFAOYSA-N
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Description

2,2'-Dithiodianiline is a unique and versatile aromatic amine featuring a central disulfide bridge, making it a critical building block in advanced materials science and chemical biology research. Its primary research value lies in its bifunctional structure; the two aniline moieties can participate in polymerization or serve as ligation sites, while the redox-active disulfide bond (S-S) provides a dynamic, cleavable linkage responsive to reducing environments. This compound is extensively employed in the synthesis of novel polymers, such as polyimides and polyurethanes, where it imparts enhanced thermal stability and the potential for stimuli-responsive degradation. Furthermore, in chemical biology, this compound serves as a precursor for creating disulfide-containing probes, drug delivery systems, and functionalized surfaces. The disulfide bridge can be selectively reduced to thiols (2-mercaptoaniline), enabling the formation of self-assembled monolayers (SAMs) on gold surfaces or the construction of reversible cross-linked hydrogels and nanocarriers. Its mechanism of action in these applications is fundamentally tied to the lability of the disulfide bond, allowing for controlled disassembly or activation of a system upon exposure to biological reducing agents like glutathione (GSH), making it an invaluable tool for investigating redox processes in cellular environments and developing smart, responsive materials.

Properties

IUPAC Name

2-[(2-aminophenyl)disulfanyl]aniline
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InChI

InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYYOQURZQWIILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N2S2
Source PubChem
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Related CAS

193402-55-0
Record name Poly(2,2′-dithiodianiline)
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DSSTOX Substance ID

DTXSID2061561
Record name Benzenamine, 2,2'-dithiobis-
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Molecular Weight

248.4 g/mol
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CAS No.

1141-88-4
Record name Bis(2-aminophenyl) disulfide
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Record name 2,2'-Diaminodiphenyldisulfide
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Record name 2,2'-Dithiodianiline
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Record name 2,2'-DIAMINODIPHENYL DISULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dithiodianiline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline is an organosulfur compound featuring two aniline groups linked by a disulfide bond. This unique structure imparts valuable redox-responsive properties, making it a significant molecule in materials science and of growing interest in biomedical applications. Its ability to undergo cleavage of the disulfide bond under reducing conditions, such as those found within the intracellular environment, makes it a promising building block for smart materials, including drug delivery systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The core structure of this compound consists of two aminophenyl groups connected by a disulfide bridge.

Molecular Structure:

A Comprehensive Technical Guide to the Synthesis of 2,2'-Dithiodianiline from o-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of 2,2'-Dithiodianiline, a critical building block in materials science and pharmaceutical development. The primary and most direct route to this compound is the oxidative coupling of o-aminothiophenol. Due to its bifunctional nature—possessing two aniline moieties and a redox-active disulfide bond—this compound is extensively used in the synthesis of novel polyimides, polyurethanes, and as a precursor for drug delivery systems and functionalized surfaces.[1] This guide details the underlying chemical principles, prevalent synthesis methodologies, and detailed experimental protocols.

Core Reaction Principle: Oxidation of Thiols

The synthesis of this compound from o-aminothiophenol is a classic example of thiol oxidation. In this reaction, two molecules of o-aminothiophenol undergo oxidative coupling, where the thiol groups (-SH) are converted into a disulfide bond (-S-S-), forming the dimeric this compound molecule and a corresponding reduced byproduct (e.g., water, in the case of peroxide or oxygen-based oxidants).

The starting material, o-aminothiophenol, is highly susceptible to oxidation. The free thiol can be quantitatively oxidized to 2,2'-diaminodiphenyl disulfide simply upon neutralization of its alkaline solution, even with the careful exclusion of atmospheric oxygen.[2] This inherent reactivity underscores the need for controlled conditions to ensure high purity and yield of the desired product.

G cluster_reactants Reactant cluster_products Product o_aminothiophenol 2 x o-Aminothiophenol (C₆H₄(SH)(NH₂)) dithiodianiline This compound (C₁₂H₁₂N₂S₂) o_aminothiophenol->dithiodianiline Oxidation (-2H⁺, -2e⁻)

Caption: General reaction pathway for the synthesis of this compound.

Synthesis Methodologies

Several methods have been developed for the oxidation of o-aminothiophenol. The choice of method often depends on the desired scale, purity requirements, and available resources.

A. Controlled Oxidation with Hydrogen Peroxide This is a highly effective and scalable method that allows for excellent control over the reaction, minimizing byproduct formation. The process typically involves using the sodium or potassium salt of o-aminothiophenol in an aqueous solution.[3] A key innovation in this method is the use of a two-phase system, comprising the aqueous salt solution and an immiscible organic solvent like toluene, benzene, or xylene.[3]

As the water-soluble oxidizing agent (hydrogen peroxide) is added slowly, the this compound product is formed. Being insoluble in water but soluble in the organic solvent, the product is immediately extracted into the organic phase.[3] This in-situ extraction protects the product from over-oxidation and separates it from water-soluble byproducts, leading to a high-purity product directly from the reaction mixture.[3]

B. Aerial or Photochemical Oxidation A simpler, albeit less controlled, method involves the exposure of o-aminothiophenol to air (aerial oxidation) or sunlight (photochemical oxidation). In one documented protocol, neat 2-aminobenzenethiol is simply exposed to sunlight in an open beaker for an extended period (e.g., 48 hours).[1] This method proceeds via a radical-mediated coupling mechanism where the thiol groups are oxidized to form the disulfide bond.[1] While straightforward, this approach may offer limited scalability and the yield is not well-quantified in available literature.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for Hydrogen Peroxide Method

Parameter Value/Range Source
Reactant Form Sodium or Potassium salt of o-aminothiophenol [3]
Aqueous Phase Concentration 10 to 50 wt% (15-30% preferred) [3]
Organic Solvent Toluene, Benzene, or Xylene [3]
Oxidizing Agent Water-soluble peroxide (e.g., H₂O₂) [3]
Reaction Temperature ~5°C to 35°C [3]

| Addition of Oxidant | Slow, to maintain minimal residual concentration |[3] |

Table 2: Product Specifications for this compound

Property Value Source(s)
Synonyms 2-Aminophenyl Disulfide, 2,2'-Diaminodiphenyl Disulfide [4][5][6]
CAS Number 1141-88-4 [4][7]
Molecular Formula C₁₂H₁₂N₂S₂ [4]
Molecular Weight 248.37 g/mol [7]
Appearance Light yellow to yellow-green powder/crystal [4][7]
Melting Point 91 to 95 °C [7][8]
Purity (Typical) >97.0% [7]

| Solubility | Insoluble in water; soluble in alcohols and BTX solvents |[7] |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound.

G start Start prep Prepare Reactant Solution (e.g., Sodium salt of o-aminothiophenol in H₂O) start->prep setup Set up Two-Phase System (Add organic solvent like toluene) prep->setup reaction Controlled Oxidation (Slowly add H₂O₂ at ~5-35°C with vigorous agitation) setup->reaction separation Phase Separation (Aqueous phase with byproducts, organic phase with product) reaction->separation wash Wash Organic Phase (1-5 times with water to remove trace impurities) separation->wash isolation Product Isolation (Distill off organic solvent) wash->isolation end Obtain High-Purity This compound isolation->end

Caption: General experimental workflow for the two-phase synthesis method.

Protocol 1: Synthesis via Controlled Hydrogen Peroxide Oxidation[3]

  • Step 1: Preparation of Reactant Mixture. Form an agitated, unstable dispersion comprised of:

    • 100 parts by weight of an aqueous solution containing 15-30 wt% sodium salt of o-aminothiophenol.

    • 15 to 25 parts by weight of toluene.

  • Step 2: Oxidation. While maintaining vigorous agitation, cool the dispersion to a temperature range of 5-35°C. Begin the slow, dropwise addition of an aqueous hydrogen peroxide solution. The rate of addition should be carefully controlled to ensure that only a trace concentration of residual peroxide is maintained in the mixture at any time.

  • Step 3: Phase Separation. Upon completion of the reaction (indicated by the consumption of the starting material), cease agitation and allow the two phases to separate. The upper toluene phase will contain the dissolved this compound, while the lower aqueous phase will contain water-soluble byproducts and inorganic salts.

  • Step 4: Purification. Separate the toluene phase. For optimal purity, wash the organic phase 2 to 4 times with water. This helps remove any residual sodium hydroxide or other water-soluble impurities.

  • Step 5: Isolation. The final product, this compound, can be isolated by removing the toluene under reduced pressure (distillation). The resulting solid is of sufficiently high purity for many applications, including use as a curative for isocyanate-terminated polyurethane prepolymers.

Protocol 2: Synthesis via Photochemical Air Oxidation[1]

  • Step 1: Reactant Setup. Place a measured quantity of neat 2-aminobenzenethiol into an open glass beaker.

  • Step 2: Reaction. Expose the beaker to direct sunlight for approximately 48 hours. The reaction proceeds via the ambient air and light.

  • Step 3: Initial Purification. After the reaction period, wash the resulting crude product with ethanol. This step is effective at removing unreacted starting material and potential oligomeric byproducts.

  • Step 4: Isolation. The purified product can be obtained by slow evaporation of the ethanol solution, which may yield single crystals suitable for analysis. For applications requiring higher purity, further purification by chromatography may be necessary.[1]

Conclusion

The synthesis of this compound from o-aminothiophenol is a robust and efficient process, central to the production of this versatile chemical intermediate. While simple air oxidation is feasible, controlled methods using hydrogen peroxide in a two-phase system offer superior purity, yield, and scalability. The immediate extraction of the product into an organic phase is a key advantage, simplifying purification and protecting the desired molecule from degradation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2'-Dithiodianiline (CAS 1141-88-4)

This technical guide provides a comprehensive overview of this compound (CAS No. 1141-88-4), a versatile aromatic disulfide compound. It details its physicochemical properties, synthesis protocols, key applications in research and development, and its biological significance. The information is structured to be a practical resource for professionals in chemistry, materials science, and pharmacology.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 2,2'-Diaminodiphenyl disulfide and Bis(2-aminophenyl) disulfide, is a light yellow to amber crystalline powder.[1][2][3] Its core structure consists of two aniline units linked by a disulfide bridge, which is the key to its redox activity and diverse applications.[4] It is insoluble in water but soluble in organic solvents like alcohols, benzene, toluene, and xylene.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1141-88-4[1][5][6]
Molecular Formula C₁₂H₁₂N₂S₂[4][6][7]
Molecular Weight 248.36 g/mol [1][3][4]
Appearance Light yellow to amber/dark green powder/crystal[1][2][3]
Melting Point 91 - 95 °C[1][4][7]
Solubility Insoluble in water; Soluble in alcohols and BTXs[1][2]
IUPAC Name 2-[(2-aminophenyl)disulfanyl]aniline[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

Spectrum TypeKey Signals / DataReference(s)
¹H NMR δ 10.39 (s, 2H, amine protons), δ 7.73–7.59 (aromatic protons)[4]
GC-MS Major fragments at m/z 124, 125, 248[8]
MS-MS Precursor ion [M+H]⁺ at m/z 249.0515, major fragment at m/z 124[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory and industrial-scale method involves the oxidation of an o-aminothiophenol salt.

Experimental Protocol 1: Synthesis via Oxidation of Sodium o-Aminothiophenol [9]

This protocol is adapted from a patented method involving the controlled oxidation of the sodium salt of o-aminothiophenol.

Materials:

  • Aqueous solution of sodium salt of o-aminothiophenol (15-30 wt%)

  • Toluene

  • Hydrogen peroxide (H₂O₂) solution

  • Water (for washing)

Procedure:

  • Reaction Setup: Form an agitated, unstable dispersion by mixing 100 parts by weight of the aqueous sodium o-aminothiophenol solution with 15-25 parts by weight of toluene in a suitable reactor.

  • Oxidation: Maintain the temperature of the dispersion between 5°C and 40°C. Slowly add a water-soluble peroxide, such as hydrogen peroxide, to the agitated mixture. The addition rate should be controlled to maintain only a trace concentration of residual peroxide in the dispersion.

  • Extraction: The water-insoluble this compound product forms as a slurry in the aqueous phase and is simultaneously extracted into the toluene phase.

  • Phase Separation: Once the reaction is complete, stop the agitation and allow the phases to separate. The upper hydrocarbon phase contains the dissolved product, while the lower aqueous phase contains water-soluble byproducts.

  • Washing: Separate the toluene phase and wash it 2 to 4 times with water to remove any traces of sodium hydroxide or other water-soluble impurities.

  • Product Isolation: The final product, this compound, can be recovered from the toluene solution by distillation of the solvent.

Experimental Protocol 2: Electrochemical Polymerization of this compound (PDTDA) [10]

This protocol describes the formation of poly(this compound) thin films on an electrode surface.

Materials:

  • This compound (DTDA) monomer (30 mM)

  • Tetraethylammonium hexafluorophosphate (TEAHFP) (60 mM) as a supporting electrolyte

  • 1:1 water:acetonitrile solution

  • Gold or stainless steel electrode substrates

  • High-purity argon gas

Procedure:

  • Solution Preparation: Prepare the electrolytic solution by dissolving 30 mM DTDA and 60 mM TEAHFP in a 1:1 (v/v) mixture of deionized water and acetonitrile. Purge the solution with high-purity argon to remove dissolved oxygen and maintain an argon atmosphere during the experiment.

  • Electrochemical Setup: Use a standard three-electrode electrochemical cell with a gold or stainless steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

  • Polymerization: Immerse the electrodes in the solution. Perform cyclic voltammetry by scanning the potential between 0.0 V and 1.5-1.6 V vs SCE at a scan rate of 50 mV/s.

  • Film Formation: The oxidative polymerization of the DTDA monomer occurs on the surface of the working electrode, resulting in the deposition of an adherent thin film of poly(this compound).

  • Washing: After deposition, carefully remove the modified electrode from the solution and wash it with the water:acetonitrile solvent to remove any unreacted monomer and electrolyte.

Applications in Research and Drug Development

The unique bifunctional and redox-responsive nature of this compound makes it a valuable molecule in several high-tech fields.

  • Polymer Chemistry: It serves as a critical building block for advanced polymers such as polyimides and polyurethanes, imparting enhanced thermal stability.[4] It is also used to synthesize conductive polyaniline derivatives with improved electrochemical properties for applications in sensors.[4]

  • Materials Science: The ability of its thiol form (2-mercaptoaniline) to form self-assembled monolayers (SAMs) on gold surfaces is exploited in the development of functionalized surfaces and electronic devices.[4]

  • Drug Delivery and Chemical Biology: The disulfide bond is the cornerstone of its application in "smart" drug delivery systems.[4] This bond is stable in the bloodstream but can be selectively cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells. This mechanism allows for the targeted release of drugs within the cellular environment.[4]

  • Antimicrobial and Antiviral Research: The compound itself exhibits antioxidant and antimicrobial properties.[4] Furthermore, its derivatives have been identified as potent inhibitors of key viral enzymes. For example, certain aromatic disulfides derived from this scaffold have shown inhibitory activity against SARS-CoV-2 proteases (PLpro and Mpro), making them lead compounds for the development of anti-COVID-19 drugs.[11]

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily governed by its redox-active disulfide bond.[4]

  • Redox Activity and Antioxidant Properties: The compound can scavenge free radicals, thereby reducing oxidative stress in cellular systems.[4]

  • Enzyme Inhibition: It has been shown to be a potent inhibitor of DNA polymerase by binding to the DNA.[7] Its derivatives can covalently bind to cysteine residues in the active sites of enzymes like the SARS-CoV-2 main protease, leading to their inhibition.[11]

  • Stimuli-Responsive Behavior: The lability of the disulfide bond in the presence of biological reducing agents like glutathione is a key mechanism. This allows for the controlled disassembly of nanocarriers or the activation of probes in a specific cellular environment, which is highly valuable for targeted therapies and diagnostics.[4]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_start Starting Materials cluster_process Reaction Process cluster_separation Purification cluster_end Final Product start1 Sodium o-Aminothiophenol (Aqueous Solution) mix Mix & Agitate (5-40°C) start1->mix start2 Toluene start2->mix start3 Hydrogen Peroxide oxidize Controlled Oxidation start3->oxidize Slow addition mix->oxidize extract In-situ Extraction oxidize->extract separate Phase Separation extract->separate wash Water Wash separate->wash Toluene Phase distill Distillation wash->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

G cluster_carrier Drug Delivery System cluster_body Systemic Circulation (Extracellular) cluster_cell Target Cell (Intracellular) carrier Nanocarrier with Drug (Linked via Disulfide Bond) circulate Stable in Bloodstream (Low GSH) carrier->circulate uptake Cellular Uptake circulate->uptake gsh High Glutathione (GSH) Concentration uptake->gsh release Drug Release gsh->release Cleaves S-S bond

Caption: Mechanism of a stimuli-responsive drug delivery system.

G cluster_antioxidant Antioxidant Activity cluster_enzyme Enzyme Inhibition compound This compound (or Derivative) ros Reactive Oxygen Species (ROS) compound->ros Scavenges enzyme Target Enzyme (e.g., Viral Protease) compound->enzyme Covalently Binds stress Reduced Oxidative Stress ros->stress inhibition Inhibition of Biological Function enzyme->inhibition

Caption: Logical diagram of primary biological activities.

Safety and Handling

This compound is classified as harmful and requires careful handling.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][5]

  • Precautions: Thoroughly wash hands and skin after handling.[2][5] Always wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[2][5] Store in a cool, dark, and well-ventilated area.[7]

This guide consolidates key technical information on this compound to support its application in advanced research and development. Its unique properties continue to make it a compound of significant interest across multiple scientific disciplines.

References

An In-depth Technical Guide to 2,2'-Dithiodianiline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dithiodianiline (DTDA), a versatile aromatic amine with a redox-active disulfide bridge. Its unique bifunctional structure makes it a valuable building block in polymer science, chemical biology, and materials research. This document details its core properties, experimental protocols for its synthesis, and its application in the development of modified electrodes.

Core Properties of this compound

This compound, also known as 2,2'-Diaminodiphenyl disulfide, is a light yellow to yellow-green crystalline powder.[1] Its key chemical and physical properties are summarized below. The central disulfide bond is redox-active, allowing for cleavage into thiols (2-mercaptoaniline) in a reducing environment, a feature exploited in drug delivery systems and stimuli-responsive materials.[2]

PropertyValue
Molecular Formula C₁₂H₁₂N₂S₂[2][3]
Molecular Weight 248.36 g/mol [2][3]
CAS Number 1141-88-4[1][4]
Melting Point 91-95 °C[1][4]
Appearance Light yellow to amber to dark green powder/crystal[3]
Purity (Typical) >98.0% (HPLC)[3]
Solubility Insoluble in water; soluble in alcohols and BTX solvents[1]
¹H NMR Signals δ 10.39 (s, 2H, amine protons), δ 7.73–7.59 (aromatic protons)[2]
Crystal System Orthorhombic (Space group Pbca)[2]
Disulfide Bond Length 2.042 Å[2]

Experimental Protocols

Detailed methodologies for the synthesis and an electrochemical application of this compound are provided below.

Protocol 1: Chemical Synthesis and Purification

This protocol describes the synthesis of this compound via the oxidation of the sodium salt of o-aminothiophenol, followed by solvent extraction for purification.[5] This method is designed to yield a high-purity product suitable for applications like polyurethane curing.[5]

Materials:

  • Aqueous solution of the sodium salt of o-aminothiophenol

  • Hydrogen peroxide (H₂O₂)

  • Toluene

  • Deionized water

  • Activated carbon (optional)

Procedure:

  • Oxidation: Slowly add hydrogen peroxide to an agitated aqueous solution of the sodium salt of o-aminothiophenol. This reaction oxidizes the thiophenol, forming a water slurry containing the insoluble this compound product and water-soluble byproducts.[5]

  • Extraction: Mix toluene with the aqueous slurry. The this compound will be selectively extracted into the immiscible toluene phase, while inorganic salts and other byproducts remain in the aqueous phase.[5] Maintain vigorous agitation to ensure efficient phase transfer.

  • Separation: Allow the mixture to settle and separate the organic (toluene) phase from the aqueous phase.

  • Washing: Wash the organic phase with deionized water 1-5 times to remove trace impurities such as sodium hydroxide.[5]

  • Purification (Optional): The toluene solution can be treated with activated carbon to remove trace impurities, followed by filtration.[5]

  • Product Recovery: Distill the toluene from the organic phase to recover the purified this compound product.

G cluster_prep Preparation cluster_reaction Synthesis & Extraction cluster_purification Purification A Aqueous Solution of o-aminothiophenol sodium salt C Oxidation Reaction (Formation of Aqueous Slurry) A->C B Hydrogen Peroxide B->C Slow Addition D Toluene Addition & Liquid-Liquid Extraction C->D Product Slurry E Phase Separation D->E F Aqueous Phase (Byproducts) E->F Discard G Organic Phase Wash (with DI Water) E->G Organic Phase H Toluene Distillation G->H I High-Purity This compound H->I Final Product

Synthesis and Purification Workflow for this compound.
Protocol 2: Electrochemical Synthesis of Poly(this compound) (PDTDA) Films

This protocol details the preparation of conductive poly(this compound) thin films on an electrode substrate using cyclic voltammetry.[6] Such polymer-modified electrodes can be used in the development of electrochemical sensors.[6]

Materials:

  • This compound (DTDA)

  • Tetraethylammonium hexafluorophosphate (TEAHFP)

  • Acetonitrile

  • Deionized water

  • Gold or stainless steel electrode

  • High-purity argon gas

Procedure:

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving 30 mM DTDA and 60 mM TEAHFP in a 1:1 water:acetonitrile solution.[6]

  • Deoxygenation: Purge the solution with high-purity argon gas to remove dissolved oxygen. Maintain an argon atmosphere over the solution during the experiment.[6]

  • Electropolymerization: Immerse the working electrode (gold or stainless steel) in the solution. Apply a cyclic potential between 0.0 V and 1.5 V (for gold) or 1.6 V (for stainless steel).[6]

  • Film Growth: The polymer film will deposit on the electrode surface. The thickness of the film can be controlled by the number of potentiodynamic cycles performed.[6]

  • Post-treatment: After deposition, the modified electrode is ready for further experiments, such as loading with metal microparticles for catalytic applications.[6]

Biological and Chemical Applications

This compound serves as a crucial intermediate in multiple fields:

  • Polymer Chemistry: It is used to synthesize novel polymers like polyimides and polyurethanes, imparting thermal stability and redox-responsiveness.[2] It can also be copolymerized with aniline to create derivatives with enhanced electrical conductivity for use in sensors.[2]

  • Pharmaceutical and Agrochemical Development: The molecule's structure is a valuable scaffold for synthesizing complex pharmaceutical compounds and active ingredients for pesticides and herbicides.[7]

  • Chemical Biology: As a precursor for disulfide-containing probes and drug delivery systems, its cleavable S-S bond allows for controlled release in response to biological reducing agents like glutathione.[2]

  • Biological Activity: Studies have indicated that this compound possesses antioxidant, antimicrobial, and cytotoxic properties against certain cancer cell lines, stemming from its redox capabilities.[2]

References

Solubility Profile of 2,2'-Dithiodianiline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-dithiodianiline (CAS No. 1141-88-4), a key intermediate in various fields including pharmaceuticals and polymer science. Understanding the solubility of this compound is crucial for its handling, formulation, and application in research and development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in various organic solvents is limited. However, qualitative assessments from multiple sources provide valuable insights into its solubility behavior. The following table summarizes the known qualitative solubility of this compound.

Solvent ClassificationSolventSolubility
Polar Protic Solvents WaterInsoluble
MethanolSoluble, especially when heated[1][2][3][4][5][6][7]
EthanolSoluble[6][7]
Alcohols (general)Reportedly mixes freely
Polar Aprotic Solvents AcetoneSlightly soluble
Aromatic Solvents Benzene, Toluene, Xylenes (BTXs)Reportedly mixes freely

Note: The term "mixes freely" suggests high solubility or miscibility. However, without quantitative data, the precise solubility limits are unknown. Further experimental validation is necessary to establish quantitative solubility parameters (e.g., in g/100 mL or mol/L) at various temperatures.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved solid at the bottom of the vial.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered saturated solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute + Solvent) start->prepare_solution equilibration Equilibration (Shaking at Constant Temperature for 24-48h) prepare_solution->equilibration phase_separation Phase Separation (Sedimentation or Centrifugation) equilibration->phase_separation sampling Sample Supernatant phase_separation->sampling filtration Filter Sample sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze Concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end_node End calculation->end_node

Workflow for Solubility Determination

References

Spectroscopic Profile of 2,2'-Dithiodianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dithiodianiline (CAS No. 1141-88-4), a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and methodological replication.

Core Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₂N₂S₂ with a molecular weight of 248.37 g/mol . Spectroscopic analysis confirms the structure of two aminophenyl groups linked by a disulfide bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR data are crucial for confirming the identity and purity of the compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the amine and aromatic protons. The amine protons typically appear as a broad singlet, while the aromatic protons show a complex splitting pattern due to spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.39s (broad)2H-NH₂
~7.73 - 7.59m8HAromatic protons

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound resonate in the typical downfield region for sp² hybridized carbons.

Chemical Shift (δ) ppmAssignment
Data not available in search resultsAromatic Carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results-N-H stretch (amine)
Data not available in search results-C-H stretch (aromatic)
Data not available in search results-C=C bend (aromatic)
Data not available in search results-C-N stretch
Data not available in search results-S-S stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of aromatic compounds.

Solventλmax (nm)
Data not available in search resultsData not available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters for signal-to-noise.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean and a background spectrum has been collected.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Co-add multiple scans to improve the signal-to-noise ratio.

  • Process the spectrum by performing an ATR correction if necessary.

UV-Vis Spectroscopy Protocol

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).

  • From the stock solution, prepare a dilute solution with an absorbance in the optimal range (typically 0.2-1.0 AU).

Data Acquisition:

  • Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

  • Rinse the cuvette with the sample solution before filling it.

  • Acquire the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Place on ATR Crystal Sample->Prepare_IR Dissolve_UV Dissolve in UV-grade Solvent Sample->Dissolve_UV NMR_Acq NMR Spectrometer Dissolve_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prepare_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Dissolve_UV->UV_Acq NMR_Data NMR Spectra (¹H, ¹³C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data UV_Data UV-Vis Spectrum UV_Acq->UV_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Electrochemical Properties of 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline (DTDA) is an aromatic disulfide compound of significant interest in materials science and electrochemistry. Its unique molecular structure, featuring two aniline moieties linked by a redox-active disulfide bond, allows for the formation of conductive polymers with tunable properties. This technical guide provides a comprehensive overview of the core electrochemical properties of DTDA and its corresponding polymer, poly(this compound) (PDTDA). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel electrochemical sensors, energy storage systems, and stimuli-responsive materials.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by two key features: the redox activity of the disulfide linkage and the electropolymerization of the aniline groups.

Redox Behavior of the Disulfide Bond:

The disulfide bond (-S-S-) in the DTDA molecule is electrochemically active and can undergo a quasi-reversible two-electron, two-proton reduction to form two thiol groups (-SH). This process is reversible, allowing the thiol groups to be re-oxidized back to the disulfide bond. This redox couple is central to many of the potential applications of DTDA-based materials, such as in sensors and redox-responsive systems. The generalized reaction is as follows:

RSSR + 2e⁻ + 2H⁺ ⇌ 2RSH

The kinetic reversibility of the disulfide/thiol redox process in the monomeric form of DTDA is reported to be very poor, as evidenced by a large peak separation in cyclic voltammetry.[1]

Electropolymerization:

The aniline functionalities of DTDA allow it to be electropolymerized on an electrode surface to form a conductive polymer film, poly(this compound) (PDTDA). This process is typically carried out using cyclic voltammetry by repeatedly scanning the potential in a solution containing the DTDA monomer. The resulting polymer film is electroactive and exhibits its own set of electrochemical properties, which are distinct from the monomer. The electropolymerization proceeds via the oxidative coupling of the aniline units.

Quantitative Electrochemical Data

The electrochemical characterization of the this compound monomer in solution is challenging due to its highly irreversible redox behavior. However, the electrochemical properties of the resulting poly(this compound) film have been investigated. The following table summarizes key parameters related to the electropolymerization and characterization of PDTDA films from literature sources.

ParameterValue(s)ConditionsSource(s)
Electropolymerization Potential Range 0.0 V to 1.5-1.6 V vs. SCEMonomer solution in 1:1 water/acetonitrile with TEAHFP as supporting electrolyte.[2]
0.0 V to 1.5-1.6 V vs. Ag/AgClOn gold or stainless steel electrodes.[3]
Monomer Concentration for Electropolymerization 30 mMIn 1:1 water/acetonitrile with 60 mM TEAHFP.[2]
1 mMIn 1:1 v/v acetonitrile-water with 0.4 M NaClO₄ + 0.1 M HClO₄.[1]
Cyclic Voltammetry Scan Rate for Electropolymerization 50 mV·s⁻¹-[2]
Redox Process of PDTDA Film Disulfide ⇌ ThiolPotential range of -0.3 V to +0.3 V vs. Ag/AgCl.[3]
Peak Separation (ΔEp) of DTDA Monomer Approaches 850 mVIn 0.4 M NaClO₄ acetonitrile-water medium.[1]

Experimental Protocols

Protocol 1: Electropolymerization of this compound on a Glassy Carbon Electrode

This protocol outlines the procedure for modifying a glassy carbon electrode (GCE) with a film of poly(this compound) via cyclic voltammetry.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • This compound (DTDA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized (DI) water

  • Supporting Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or Perchloric acid (HClO₄) and Sodium perchlorate (NaClO₄)

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 3-5 minutes.

    • Rinse thoroughly with DI water.

    • Polish with 0.05 µm alumina slurry on a separate polishing pad for 3-5 minutes.

    • Rinse thoroughly with DI water and sonicate in DI water for 2 minutes, followed by sonication in acetonitrile for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare a solution of the DTDA monomer and supporting electrolyte. For example, a solution of 30 mM DTDA and 60 mM TEAHFP in a 1:1 (v/v) mixture of water and acetonitrile.[2] Alternatively, a solution of 1 mM DTDA in a 1:1 (v/v) acetonitrile-water mixture containing 0.4 M NaClO₄ and 0.1 M HClO₄ can be used.[1]

    • De-aerate the solution by purging with high-purity nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the de-aerated monomer solution. Maintain a nitrogen or argon atmosphere over the solution during the experiment.

    • Perform cyclic voltammetry (CV) for a specified number of cycles (e.g., 15-20 cycles) within a potential window where the monomer oxidation occurs. A typical range is from 0.0 V to +1.6 V vs. Ag/AgCl.[2][3] The scan rate is typically set to 50 mV/s.[2]

    • An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.

  • Post-Polymerization Treatment:

    • After electropolymerization, carefully remove the modified electrode from the monomer solution.

    • Rinse the electrode surface thoroughly with the solvent used for the electrolyte (e.g., acetonitrile/water mixture) to remove any unreacted monomer and non-adherent oligomers.

    • Dry the electrode under a stream of nitrogen.

Protocol 2: Electrochemical Characterization of the Poly(this compound) Film

This protocol describes the characterization of the prepared PDTDA-modified electrode in a monomer-free electrolyte solution.

Materials:

  • PDTDA-modified GCE (from Protocol 1)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Monomer-free electrolyte solution (e.g., 1:1 v/v acetonitrile-water with 0.4 M NaClO₄)

  • Electrochemical workstation

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the PDTDA-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in a de-aerated, monomer-free electrolyte solution.

  • Cyclic Voltammetry Analysis:

    • Record the cyclic voltammogram of the PDTDA film in the monomer-free electrolyte. The potential window should be chosen to investigate the redox activity of the polymer. To study the disulfide/thiol redox couple, a potential range of approximately -0.4 V to +0.4 V vs. Ag/AgCl can be used.[3]

    • Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to study the kinetics of the electron transfer process.

    • Analyze the resulting voltammograms to determine key parameters such as anodic and cathodic peak potentials (Epa, Epc), peak currents (ipa, ipc), and peak separation (ΔEp).

Mandatory Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_solution Solution Preparation cluster_electrochem Electrochemical Procedures cluster_analysis Data Analysis p1 Polish GCE with Alumina Slurry p2 Rinse and Sonicate p1->p2 p3 Dry Electrode p2->p3 e1 Electropolymerization (Cyclic Voltammetry) p3->e1 s1 Prepare DTDA Monomer & Supporting Electrolyte s2 De-aerate with N2/Ar s1->s2 s2->e1 e2 Rinse Modified Electrode e1->e2 e3 Characterization in Monomer-Free Solution (Cyclic Voltammetry) e2->e3 a1 Analyze Voltammograms (Peak Potentials, Currents) e3->a1 a2 Study Scan Rate Dependence a1->a2

Caption: Experimental workflow for the preparation and electrochemical analysis of a poly(this compound)-modified electrode.

Caption: Redox mechanism of the disulfide/thiol couple in poly(this compound).

References

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of 2,2'-Dithiodianiline, a crucial parameter for its handling, storage, and application in research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from analogous compounds and outlines general experimental protocols for thermal analysis.

Core Physical Properties

This compound is a light yellow to yellow-green powder. A summary of its key physical properties, along with those of its isomer, 4,4'-Dithiodianiline, is presented below for comparative purposes.

PropertyThis compound4,4'-Dithiodianiline
Molecular Formula C₁₂H₁₂N₂S₂C₁₂H₁₂N₂S₂
Molecular Weight 248.37 g/mol 248.37 g/mol
Melting Point 91 - 95 °C77 - 78 °C[1][2]
Appearance Light yellow to yellow-green powderYellow powder[2]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

Experimental Protocols

Thermogravimetric Analysis (TGA) - General Protocol

This protocol outlines a standard procedure for determining the thermal stability of an organic compound like this compound using TGA.[3][4][5]

  • Instrument Setup:

    • Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

    • Set the purge gas, typically an inert gas like nitrogen, to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.[3]

  • Sample Preparation:

    • Accurately weigh a small sample (typically 5-10 mg) into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Run:

    • Place the crucible in the TGA furnace.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 600-800 °C).[5][6]

    • Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) - General Protocol

This protocol provides a standard procedure for analyzing the thermal transitions of a powdered organic compound like this compound.[7][8][9][10]

  • Instrument Setup:

    • Calibrate the DSC instrument for both temperature and enthalpy using appropriate standards (e.g., indium).

    • Set the purge gas, typically nitrogen, to a constant flow rate.

  • Sample Preparation:

    • Accurately weigh a small sample (typically 2-10 mg) into a clean DSC pan (e.g., aluminum).[7]

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent the loss of volatile decomposition products. For studies of decomposition, a small pinhole may be made in the lid.[11]

  • Experimental Run:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the system at a starting temperature below any expected transitions.

    • A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the sample's prior thermal history.[9]

      • First Heating: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature.

      • Cooling: Cool the sample at a controlled rate back to the starting temperature.

      • Second Heating: Reheat the sample at the same controlled rate to the final temperature.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • Determine the melting temperature (Tₘ), typically taken as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHₘ) by integrating the peak area.

Proposed Thermal Decomposition Pathway

For aromatic disulfides, the primary thermal decomposition pathway is generally considered to be the homolytic cleavage of the sulfur-sulfur (S-S) bond, which is the weakest bond in the molecule.[12] This is supported by studies on related compounds like dimethyl disulfide and diphenyl disulfide. The initial step is the formation of two thiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to the formation of various degradation products.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and the proposed thermal decomposition mechanism for aromatic disulfides.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) encapsulate Encapsulate in Pan/Crucible weigh->encapsulate tga TGA Instrument encapsulate->tga TGA dsc DSC Instrument encapsulate->dsc DSC record Record Mass vs. Temp (TGA) Record Heat Flow vs. Temp (DSC) tga->record dsc->record plot Plot TGA/DSC Curves record->plot analyze Determine Decomposition Temp, Melting Point, Enthalpy plot->analyze

Caption: General experimental workflow for TGA and DSC analysis.

Decomposition_Pathway cluster_main Thermal Decomposition of Aromatic Disulfides start This compound (Ar-S-S-Ar) radicals 2 x Thiyl Radicals (2 Ar-S•) start->radicals Homolytic S-S Bond Cleavage (Heat) products Decomposition Products radicals->products Further Reactions

Caption: Proposed thermal decomposition mechanism of aromatic disulfides.

References

An In-Depth Technical Guide on the Redox Behavior of the Disulfide Bond in 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline (DTDA) is an aromatic disulfide of significant interest in materials science and medicinal chemistry. Its structure, featuring a redox-active disulfide linkage between two aminophenyl moieties, imparts unique electrochemical properties that are leveraged in the development of conductive polymers, sensors, and stimuli-responsive drug delivery systems. The reversible cleavage of the disulfide bond to form the corresponding thiols, 2-aminothiophenol, underpins its functionality. This technical guide provides a comprehensive overview of the redox behavior of the disulfide bond in this compound, with a focus on its electrochemical characteristics, relevant experimental protocols for its study, and the underlying chemical transformations.

Core Redox Behavior of the Disulfide Bond in this compound

The central feature of this compound's chemistry is the redox activity of its disulfide bond (S-S). This bond can undergo a two-electron reduction to yield two molecules of 2-aminothiophenol. Conversely, the thiol groups of 2-aminothiophenol can be oxidized to reform the disulfide bond of DTDA.

Reduction:

The reduction of the disulfide bond in this compound involves the cleavage of the S-S bond and the formation of two thiol groups (-SH). This process can be initiated by chemical reducing agents or through electrochemical means. The reduction transforms the single DTDA molecule into two molecules of 2-aminothiophenol.

Oxidation:

The oxidation process involves the formation of a disulfide bond from the thiol groups of two 2-aminothiophenol molecules. This reaction is the reverse of the reduction process. In addition to reforming the disulfide, under stronger oxidizing conditions, the sulfur atoms can be further oxidized to form sulfonic acids.

Electrochemically, the redox process of the this compound monomer is characterized by its poor kinetic reversibility.[1] This is evidenced by a large peak separation in cyclic voltammetry, which can approach 850 mV.[1] This significant separation indicates that the electron transfer processes for reduction and oxidation occur at very different potentials, suggesting a kinetically slow or multi-step reaction mechanism.

The redox potential of this compound has been reported to be approximately -0.08 V, although the specific experimental conditions for this measurement are not extensively detailed in publicly available literature. It is important to note that the redox potential of disulfide bonds can be influenced by factors such as pH and the solvent system used.[2]

The redox properties of DTDA are harnessed in the synthesis of poly(this compound) (PDTDA), a conductive polymer.[3][4] In the polymeric form, the disulfide bonds can act as redox-active sites, contributing to the material's charge storage capacity.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the redox behavior of this compound. Due to the limited availability of peer-reviewed data for the monomer, information on the electrochemical behavior during the electropolymerization of DTDA is also included for context.

ParameterValueConditionsSource
Redox Potential~ -0.08 VNot specifiedCommercial Product Data
Cyclic Voltammetry Peak Separation (ΔEp)~ 850 mV1 mM DTDA in 0.4 M NaClO4 in acetonitrile-water (1:1 v/v) on a platinum electrode.[1]
Electropolymerization Potential Range0.0 V to 1.5-1.6 VOn gold or stainless steel electrodes.[3]

Experimental Protocols

Cyclic Voltammetry for the Analysis of this compound

This protocol describes a general procedure for studying the redox behavior of this compound monomer using cyclic voltammetry.

Objective: To determine the reduction and oxidation potentials of the disulfide bond in this compound and to assess the reversibility of the redox process.

Materials:

  • This compound (DTDA)

  • Acetonitrile (anhydrous, electrochemical grade)

  • Deionized water

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or 0.4 M Sodium perchlorate (NaClO4))

  • Working Electrode (e.g., Glassy carbon, Platinum, or Gold disk electrode)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (e.g., acetonitrile).

    • Sonnicate the electrode in deionized water and then in the experimental solvent for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent system (e.g., acetonitrile or an acetonitrile-water mixture) to the desired concentration (e.g., 0.1 M).

    • Prepare a stock solution of this compound in the electrolyte solution (e.g., 1 mM).

    • Deoxygenate the DTDA solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the electrochemical measurements.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the voltammetric cell containing the deoxygenated DTDA solution. Ensure the reference electrode tip is placed close to the working electrode surface.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point for the potential window would be from a positive potential (e.g., +1.0 V) to a sufficiently negative potential to observe the reduction of the disulfide bond (e.g., -1.5 V), and then sweeping back to the starting potential. The scan rate can be initially set to 100 mV/s.

    • Run a background scan in the electrolyte solution without DTDA to identify any background currents.

    • Run the cyclic voltammogram for the DTDA solution.

    • Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc) corresponding to the reduction of the disulfide bond and the anodic peak potential (Epa) for the oxidation of the resulting thiols.

    • Calculate the peak separation (ΔEp = Epa - Epc). A large ΔEp value suggests an irreversible or quasi-reversible process.

    • Plot the peak current (Ip) versus the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.

In Situ Spectroelectrochemistry

This protocol provides a general framework for performing in situ spectroelectrochemistry to correlate electrochemical events with spectroscopic changes in this compound.

Objective: To observe the structural changes (e.g., cleavage of the S-S bond) in this compound as a function of the applied electrode potential.

Materials:

  • Same as for Cyclic Voltammetry.

  • Spectroelectrochemical cell with an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh).

  • Spectrometer (e.g., UV-Vis or Raman spectrometer).

Procedure:

  • Setup:

    • Assemble the spectroelectrochemical cell with the optically transparent working electrode, reference electrode, and counter electrode.

    • Fill the cell with the deoxygenated this compound solution.

    • Couple the spectroelectrochemical cell to the spectrometer, ensuring the light beam passes through the working electrode.

  • Measurement:

    • Record an initial spectrum of the DTDA solution at the open-circuit potential.

    • Apply a series of constant potentials to the working electrode, stepping through the potential range where the redox events were observed in the cyclic voltammetry experiments.

    • At each potential step, allow the system to reach a steady state and then record the spectrum (e.g., UV-Vis or Raman).

    • Alternatively, record spectra continuously while sweeping the potential, similar to a cyclic voltammetry experiment.

  • Data Analysis:

    • Analyze the changes in the spectra as a function of the applied potential.

    • For UV-Vis spectroelectrochemistry, look for the appearance or disappearance of absorption bands corresponding to the disulfide and thiol forms of the molecule.

    • For Raman spectroelectrochemistry, monitor the vibrational modes associated with the S-S bond (typically in the range of 500-550 cm-1) and the S-H bond (around 2550 cm-1) to directly observe the cleavage and formation of these bonds.

Visualizations

Redox_Mechanism DTDA This compound (Disulfide Form) Thiol 2 x 2-Aminothiophenol (Thiol Form) DTDA->Thiol + 2e- + 2H+ (Reduction) Thiol->DTDA - 2e- - 2H+ (Oxidation)

Caption: Redox mechanism of this compound.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte Solution B Prepare DTDA Solution A->B D Assemble 3-Electrode Cell B->D C Polish & Clean Working Electrode C->D E Deoxygenate Solution D->E F Run Cyclic Voltammogram E->F G Identify Peak Potentials (Epc, Epa) F->G I Analyze Scan Rate Dependence F->I H Calculate Peak Separation (ΔEp) G->H

Caption: Experimental workflow for cyclic voltammetry.

References

A Comprehensive Technical Guide to 2,2'-Dithiodianiline: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2'-Dithiodianiline (CAS No. 1141-88-4), a versatile chemical intermediate. This document consolidates its various synonyms and alternative names, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and purification. The information herein is intended to support researchers and professionals in chemistry, materials science, and drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a multitude of names in scientific literature and commercial catalogs. Understanding these different appellations is crucial for comprehensive literature searches and procurement. The synonyms can be broadly categorized as follows:

  • Systematic and IUPAC Names: These names are based on established chemical nomenclature rules.

    • 2,2'-Disulfanediyldianiline[1]

    • 2-[(2-Aminophenyl)disulfanyl]aniline[1][2]

    • Benzenamine, 2,2'-dithiobis-[1][2]

  • Common and Trivial Names: These are widely used, often historical, names.

    • 2-Aminophenyl disulfide[1][3][4]

    • Bis(2-aminophenyl) disulfide[1][2][4][5]

    • 2,2'-Diaminodiphenyl disulfide[1][3][4]

    • Di(2-aminophenyl) Disulfide[3]

    • Intramine[1][2]

  • Ortho-Substituted Nomenclature: These names explicitly indicate the substitution pattern on the benzene ring.

    • Bis(o-aminophenyl) disulfide[1][2]

    • o,o'-Diaminodiphenyl disulfide[1][2]

  • Other Variations: These include variations in spelling or word order.

    • 1,1′-Dithiobis(2-aminobenzene)[1]

    • 2,2′-Dithiobisbenzenamine[1]

    • 2,2-Diamino diphenyl disulfide[1]

    • 2,2′-Diaminodiphenyl disulphide[1][5]

    • 2,2′-Dianilino disulfide[1]

    • 2,2′-Dithiobis[aniline][1]

    • Disulfide, bis(2-aminophenyl)[1][2]

  • CAS Registry Number:

G Nomenclature Classification of this compound cluster_B cluster_C cluster_D cluster_E cluster_F A This compound B Systematic & IUPAC Names A->B C Common & Trivial Names A->C D Ortho-Substituted Names A->D E Other Variations A->E F CAS Registry Number A->F B1 2,2'-Disulfanediyldianiline B2 2-[(2-Aminophenyl)disulfanyl]aniline B3 Benzenamine, 2,2'-dithiobis- C1 2-Aminophenyl disulfide C2 Bis(2-aminophenyl) disulfide C3 2,2'-Diaminodiphenyl disulfide C4 Intramine D1 Bis(o-aminophenyl) disulfide D2 o,o'-Diaminodiphenyl disulfide E1 1,1'-Dithiobis(2-aminobenzene) E2 2,2'-Dithiobisbenzenamine E3 2,2'-Diaminodiphenyl disulphide F1 1141-88-4

Caption: A diagram illustrating the various categories of names for this compound.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂N₂S₂[1][7][8]
Molecular Weight 248.37 g/mol [4][5][6][7][9]
Appearance Light yellow to amber or dark green powder/crystal[1][5][6][7][8]
Melting Point 91-95 °C[4][5][6][10]
Purity >97.0% to >98.0% (by HPLC or Nonaqueous Titration)[5][7][8][11]
Solubility Insoluble in water; Soluble in ethanol, methanol, and BTX solvents[5][6][12]
CAS Registry Number 1141-88-4[1][2][3][4][5][6][7]
EC Number 214-529-1[2][4]
MDL Number MFCD00007703[2][13]
PubChem CID 14358[2][7]
InChI 1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2[1][4][8]
InChIKey YYYOQURZQWIILK-UHFFFAOYSA-N[1][4][8]
Canonical SMILES C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N[2][14]

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Oxidation of 2-Aminothiophenol

A common and effective method for the preparation of this compound is the oxidation of 2-aminothiophenol or its salt. One documented procedure involves the reaction of 2-aminothiophenol with sulfur in an aqueous medium.

Materials:

  • 2-Aminothiophenol

  • Sulfur

  • Water

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Disperse 25 g (0.2 mol) of 2-aminothiophenol and 3.5 g (0.11 mol) of sulfur in 150 ml of water in a suitable reaction vessel equipped with a reflux condenser and a stirrer.[13][15]

  • Heat the mixture to boiling under reflux with continuous stirring for 90 minutes.[13][15] During the reaction, hydrogen sulfide gas will be evolved.

  • For potentially higher yields, the pH of the reaction mixture can be adjusted to 5 at approximately 80 °C by the dropwise addition of acetic acid.[13]

  • After the reaction is complete, cool the mixture to 20 °C.[13][15]

  • Collect the solid product by filtration.

  • Dry the product at 40 °C under a water pump vacuum to obtain this compound.[13][15] The expected yield is in the range of 82-100%.[13]

Purification by Recrystallization

For applications requiring high purity, the synthesized this compound can be further purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot ethanolic solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum. A simple method for obtaining single crystals for analysis involves dissolving the crude product in ethanol and allowing for slow evaporation.[9]

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A 1. Mix 2-Aminothiophenol, Sulfur, and Water B 2. Heat to Reflux (90 minutes) A->B C 3. Optional: Adjust pH to 5 with Acetic Acid at 80°C B->C D 4. Cool to 20°C C->D E 5. Filter to Isolate Crude Product D->E F 6. Dry Under Vacuum at 40°C E->F G 1. Dissolve Crude Product in Hot Ethanol F->G Crude this compound H 2. Hot Filtration (if necessary) G->H I 3. Cool Solution to Crystallize H->I J 4. Filter to Collect Crystals I->J K 5. Wash with Cold Ethanol J->K L 6. Dry Crystals Under Vacuum K->L

Caption: A flowchart outlining the general experimental workflow for the synthesis and purification of this compound.

Applications and Research Interest

This compound serves as a valuable intermediate in various fields of chemical synthesis and materials science. Its bifunctional nature, possessing both amino groups and a disulfide linkage, allows for a range of chemical transformations. It is particularly noted for its use in the synthesis of heterocyclic compounds.[3] The disulfide bond can be cleaved under reducing conditions, a property that is exploited in the design of stimuli-responsive materials. Furthermore, it has applications in polymer chemistry, for example, as a component in the synthesis of polyimides and polyurethanes, where it can enhance thermal stability.[16] Research has also explored its use in the development of conductive polymers and as a chelating agent.[16][17]

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2'-Dithiodianiline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2'-dithiodianiline (DTDA) in the synthesis of various polymers. The inclusion of the disulfide linkage in the polymer backbone imparts unique redox-responsive properties, making these materials promising candidates for applications in drug delivery, energy storage, and self-healing materials. This document outlines protocols for the synthesis of poly(this compound), as well as generalized procedures for preparing polyamides and polyimides incorporating this monomer.

Synthesis of Poly(this compound) (PDTDA)

Poly(this compound) is a conductive polymer with a disulfide bond in each repeating unit, offering potential as a high-energy storage material.[1] It can be synthesized via both chemical and electrochemical oxidative polymerization.

Chemical Oxidative Polymerization

A simple solution polymerization method can be employed to synthesize high molecular weight PDTDA.[1]

Experimental Protocol:

  • Dissolve this compound monomer in a suitable solvent (e.g., acetonitrile/water mixture).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as ammonium persulfate, to the stirred solution.

  • Continue the reaction for a specified period (e.g., several hours) to allow for polymerization.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Filter, wash the polymer with the non-solvent and water to remove unreacted monomer and oxidant, and dry under vacuum.

Quantitative Data for Chemically Synthesized PDTDA:

PropertyValueReference
Weight Average Molecular Weight (Mw)424,690 g/mol [1]
Polydispersity Index (PDI)--
Thermal Decomposition (5% weight loss)--
Glass Transition Temperature (Tg)--

Note: Detailed thermal analysis data for the homopolymer was not available in the reviewed literature.

Electrochemical Polymerization

PDTDA thin films can be prepared by electrochemical polymerization on a conductive substrate.

Experimental Protocol:

  • Prepare an electrolyte solution containing the this compound monomer and a supporting electrolyte (e.g., tetraethylammonium hexafluorophosphate) in a suitable solvent (e.g., 1:1 water:acetonitrile).[2]

  • Use a three-electrode electrochemical cell with a working electrode (e.g., gold or stainless steel), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Perform cyclic voltammetry within a potential window of 0.0 V to 1.5-1.6 V to deposit the PDTDA film on the working electrode.[2]

  • After deposition, rinse the polymer-coated electrode with the solvent to remove residual monomer and electrolyte.

Workflow for Polymer Synthesis:

G cluster_chemical Chemical Synthesis cluster_electrochemical Electrochemical Synthesis chem_start Dissolve DTDA Monomer chem_oxidant Add Oxidizing Agent chem_start->chem_oxidant chem_poly Polymerization chem_oxidant->chem_poly chem_precipitate Precipitate Polymer chem_poly->chem_precipitate chem_wash Wash and Dry chem_precipitate->chem_wash chem_end PDTDA Powder chem_wash->chem_end electro_start Prepare Electrolyte with DTDA electro_cv Cyclic Voltammetry electro_start->electro_cv electro_rinse Rinse Electrode electro_cv->electro_rinse electro_end PDTDA Thin Film electro_rinse->electro_end

Caption: General workflows for the chemical and electrochemical synthesis of poly(this compound).

Synthesis of Polyamides Containing this compound

Polyamides incorporating the disulfide linkage from this compound can be synthesized via direct polycondensation. These polymers are expected to exhibit redox-responsive degradability and potential self-healing properties.

Generalized Direct Polycondensation Protocol

This protocol is a general guideline and may require optimization for specific diacid comonomers.

Experimental Protocol:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of a dicarboxylic acid in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP)) containing a solubilizing agent (e.g., calcium chloride).

  • Add a phosphorylation agent (e.g., triphenyl phosphite) and a base (e.g., pyridine) to the solution.

  • Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) and maintain for several hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a non-solvent (e.g., methanol) to precipitate the polyamide.

  • Collect the polymer by filtration, wash thoroughly with methanol and hot water, and dry under vacuum.

Representative Quantitative Data for Disulfide-Containing Polyamides:

The following data is for a polyamide synthesized from 4,4′-dithiodibutyric acid and a bio-derived diamine, which can serve as a reference for what to expect from DTDA-based polyamides.[3]

PropertyValueReference
Glass Transition Temperature (Tg)-13 °C[3]
Thermal Decomposition (5% weight loss)302 °C[3]

Logical Relationship for Polyamide Synthesis:

G Monomers This compound + Dicarboxylic Acid Reaction Direct Polycondensation (Phosphorylation) Monomers->Reaction Polymer Disulfide-Containing Polyamide Reaction->Polymer

Caption: Synthesis of disulfide-containing polyamides from this compound.

Synthesis of Polyimides Containing this compound

Polyimides are known for their excellent thermal stability and mechanical properties. The incorporation of this compound can introduce redox-sensitivity. The most common method for preparing polyimides is a two-step process.

Generalized Two-Step Polyimide Synthesis Protocol

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry reaction flask under a nitrogen atmosphere, dissolve this compound in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).

  • Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride) to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a stepwise manner under nitrogen or vacuum (e.g., 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C) to effect cyclodehydration and form the polyimide.[4]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

    • Stir the mixture at room temperature for several hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Collect, wash, and dry the polymer.

Representative Quantitative Data for Aromatic Polyimides:

The thermal properties of polyimides can vary significantly based on the specific dianhydride used. The following table provides a general range for aromatic polyimides.

PropertyGeneral Value Range
Glass Transition Temperature (Tg)200 - 400 °C
Thermal Decomposition (10% weight loss in N2)> 400 °C

Workflow for Two-Step Polyimide Synthesis:

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomers This compound + Aromatic Dianhydride Polyaddition Ring-Opening Polyaddition (in Polar Aprotic Solvent) Monomers->Polyaddition PAA Poly(amic acid) Solution Polyaddition->PAA Thermal Thermal Treatment PAA->Thermal Chemical Chemical Dehydration PAA->Chemical Polyimide Disulfide-Containing Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Two-step synthesis of disulfide-containing polyimides.

Characterization of Polymers

Standard polymer characterization techniques should be employed to determine the structure and properties of the synthesized polymers.

  • Structural Characterization: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of the desired polymer linkages (amide or imide) and the retention of the disulfide bond.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymers by determining the decomposition temperature. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Potential Applications

Polymers derived from this compound have a range of potential applications owing to the presence of the redox-active disulfide bond.

  • Drug Delivery: The disulfide bonds can be cleaved under the reducing conditions found inside cells, making these polymers suitable for creating carriers for targeted drug release.

  • Energy Storage: The redox activity of the disulfide linkage makes these polymers attractive as cathode materials in rechargeable batteries.[5]

  • Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create polymers that can repair themselves after damage.[3]

  • Conducting Polymers: Poly(this compound) itself is a conducting polymer with potential uses in electronic devices.[1]

References

Application Notes and Protocols for 2,2'-Dithiodianiline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Dithiodianiline, also known as 2,2'-diaminodiphenyl disulfide, is an aromatic diamine monomer that holds significant promise in the development of advanced polymers. Its unique disulfide (-S-S-) linkage offers a dynamic covalent bond that can be reversibly cleaved and reformed, imparting self-healing and recyclable properties to the resulting materials. This feature makes it a valuable building block for creating high-performance polyimides and polyurethanes with extended lifespans and enhanced durability. These materials are of particular interest to researchers in materials science, as well as professionals in drug development where stimuli-responsive polymers can be utilized for targeted delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides and polyurethanes using this compound as a key monomer.

Section 1: this compound in Polyurethane Synthesis

The incorporation of this compound as a chain extender in polyurethane synthesis leads to materials with intrinsic self-healing capabilities. The disulfide bonds in the polymer backbone can undergo exchange reactions upon thermal or photostimulation, enabling the repair of microscopic and macroscopic damage.

Applications:

  • Self-Healing Coatings and Adhesives: Polyurethanes containing this compound can be formulated into coatings and adhesives that can autonomously repair scratches and minor damages, extending the aesthetic and functional life of the coated objects.

  • Flexible Electronics: The ability to self-heal makes these polyurethanes ideal for use as substrates or encapsulants in flexible electronic devices, where mechanical stress can lead to failure.

  • Biomaterials: The biocompatibility of polyurethanes, combined with the dynamic nature of the disulfide bond, opens avenues for their use in biomedical applications such as drug delivery vehicles and tissue engineering scaffolds.

Quantitative Data on Disulfide-Containing Polyurethanes

The properties of polyurethanes are highly dependent on the specific formulation, including the type of polyol and diisocyanate used, and the content of the disulfide-containing chain extender. The following table summarizes typical properties of self-healing polyurethanes incorporating aromatic disulfide bonds, providing a comparative overview.

PropertyRange of ValuesReference Notes
Tensile Strength 5 - 26 MPaThe tensile strength is influenced by the hard segment content and the degree of hydrogen bonding. Higher disulfide content can sometimes lead to a slight decrease in initial tensile strength.[1]
Elongation at Break 400 - 1200%These materials typically exhibit high flexibility and elasticity.
Self-Healing Efficiency 80 - 96% (at 60-110 °C)Healing efficiency is often determined by the recovery of tensile strength after damage and is dependent on healing time and temperature.[2][3]
Glass Transition Temp. (Tg) -50 to 40 °CThe Tg is primarily influenced by the soft segment of the polyurethane.
Decomposition Temp. (TGA) > 300 °CDisulfide-containing polyurethanes generally exhibit good thermal stability.[4]
Experimental Protocol: Synthesis of Self-Healing Polyurethane

This protocol describes a typical two-step prepolymer method for the synthesis of a self-healing polyurethane using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • This compound (DTDA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dibutyltin dilaurate (DBTDL, catalyst)

Procedure:

  • Drying of Reagents: Dry the PTMEG at 80°C under vacuum for at least 4 hours to remove any residual moisture. Ensure all other reagents and glassware are anhydrous.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add a specific amount of the dried PTMEG.

    • Under a nitrogen atmosphere, add a stoichiometric excess of IPDI (e.g., a 2:1 molar ratio of IPDI to PTMEG).

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Heat the reaction mixture to 80-90°C and stir for 2-3 hours. The progress of the reaction can be monitored by determining the isocyanate (NCO) content via titration.

  • Chain Extension:

    • Cool the prepolymer solution to approximately 60°C.

    • Dissolve a stoichiometric amount of this compound in anhydrous DMF. The amount of DTDA should be calculated to react with the remaining NCO groups of the prepolymer (typically a 1:1 molar ratio of remaining NCO to NH2 groups).

    • Slowly add the DTDA solution to the stirred prepolymer solution.

    • Continue stirring at 60°C for an additional 2-4 hours until the viscosity of the solution significantly increases, indicating polymer formation. The disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum confirms the completion of the reaction.

  • Polymer Isolation and Film Casting:

    • Pour the viscous polymer solution into a Teflon mold.

    • Dry the solution in a vacuum oven at 60-70°C for 24 hours to remove the DMF and obtain the polyurethane film.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages and the consumption of isocyanate groups.

  • Tensile Testing: To evaluate the mechanical properties (tensile strength, elongation at break) of the polyurethane film.

  • Self-Healing Test:

    • Cut the polymer film into two pieces with a sharp blade.

    • Gently press the two pieces together and place them in an oven at a specific temperature (e.g., 70°C) for a set period (e.g., 4 hours).[2]

    • After cooling to room temperature, perform tensile testing on the healed sample to determine the self-healing efficiency (ratio of the tensile strength of the healed sample to the original sample).[2]

Diagram of Polyurethane Synthesis Workflow

polyurethane_synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension PTMEG PTMEG Prepolymer NCO-terminated Prepolymer PTMEG->Prepolymer IPDI IPDI IPDI->Prepolymer Catalyst DBTDL Catalyst Catalyst->Prepolymer Polyurethane Self-Healing Polyurethane Prepolymer->Polyurethane Reaction at 60°C DTDA This compound (in DMF) DTDA->Polyurethane

Caption: Workflow for the synthesis of self-healing polyurethane.

Section 2: this compound in Polyimide Synthesis

While less common than its application in polyurethanes, this compound can also be used as a diamine monomer in the synthesis of polyimides. The incorporation of the disulfide linkage into the rigid polyimide backbone can introduce a degree of flexibility and the potential for dynamic properties, such as stimuli-responsive behavior and recyclability.

Applications:

  • High-Performance Films and Coatings: Polyimides are known for their excellent thermal stability and mechanical properties.[5] The addition of a disulfide linkage could lead to materials with unique reprocessing capabilities.

  • Aerospace and Electronics: The inherent stability of the imide ring makes these polymers suitable for demanding applications where thermal and chemical resistance are crucial.

Expected Properties of Disulfide-Containing Polyimides

Specific quantitative data for polyimides synthesized from this compound is not widely available in the reviewed literature. However, based on the properties of polyimides derived from other aromatic diamines, the following characteristics can be anticipated.

PropertyExpected Range of ValuesReference Notes
Glass Transition Temp. (Tg) > 250 °CAromatic polyimides typically exhibit high glass transition temperatures.[6]
Decomposition Temp. (TGA) > 450 °CPolyimides are known for their exceptional thermal stability.
Tensile Strength 80 - 150 MPaThe rigid aromatic backbone of polyimides contributes to their high tensile strength.
Solubility Generally InsolubleMost aromatic polyimides are insoluble in common organic solvents, though the introduction of the disulfide linkage might slightly improve solubility in polar aprotic solvents. The use of specific dianhydrides can also enhance solubility.[6]
Experimental Protocol: Synthesis of Polyimide

This protocol outlines a general two-step procedure for the synthesis of a polyimide from this compound and an aromatic dianhydride, such as Pyromellitic dianhydride (PMDA).

Materials:

  • This compound (DTDA)

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Drying of Monomers: Dry both this compound and PMDA in a vacuum oven at 120°C for at least 4 hours to remove any moisture.

  • Poly(amic acid) Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc.

    • Slowly add an equimolar amount of PMDA to the stirred solution at room temperature under a nitrogen atmosphere.

    • Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

  • Imidization (Chemical Method):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., a 2:1 molar ratio of acetic anhydride to pyridine, and a 2-fold molar excess of acetic anhydride relative to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100°C for an additional 2-3 hours to complete the imidization.

  • Polymer Precipitation and Purification:

    • Pour the cooled polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyimide.

    • Filter the precipitated polymer and wash it thoroughly with methanol and then water.

    • Dry the purified polyimide powder in a vacuum oven at 150°C overnight.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid precursor.

  • Thermal Analysis (TGA/DSC): To determine the decomposition temperature and glass transition temperature of the polyimide.

  • Mechanical Testing: To evaluate the tensile properties of a film cast from the polyimide solution (if soluble).

Diagram of Polyimide Synthesis Pathway

polyimide_synthesis cluster_paa Poly(amic acid) Formation cluster_imidization Chemical Imidization DTDA This compound PAA Poly(amic acid) (in DMAc) DTDA->PAA PMDA Pyromellitic Dianhydride PMDA->PAA Polyimide Polyimide PAA->Polyimide Dehydration Reagents Acetic Anhydride + Pyridine Reagents->Polyimide

Caption: Pathway for the synthesis of polyimide from this compound.

Conclusion

This compound serves as a versatile monomer for the synthesis of advanced polyurethanes and polyimides. Its key feature, the dynamic disulfide bond, enables the creation of materials with desirable properties such as self-healing and recyclability. The provided protocols offer a foundational methodology for researchers and scientists to explore the potential of this monomer in developing novel polymers for a wide range of applications, from smart coatings to advanced materials for the electronics and biomedical fields. Further research into the structure-property relationships of polymers derived from this compound will undoubtedly lead to the development of even more sophisticated and functional materials.

References

Application of 2,2'-Dithiodianiline in Conductive Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline (DTDA) is an aromatic disulfide compound that serves as a versatile monomer for the synthesis of novel conductive polymers. The resulting polymer, poly(this compound) (PDTDA), possesses a unique ladder-like structure where polyaniline-like chains are interconnected by disulfide (S-S) bonds. This distinct architecture imparts a range of desirable properties, including high electrochemical activity, good thermal stability, and the ability to form composites with various nanomaterials. These characteristics make PDTDA and its derivatives promising candidates for a variety of applications, including energy storage, sensing, and corrosion protection.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of PDTDA in the field of conductive polymers.

Data Presentation

Table 1: Performance of PDTDA-based Materials in Supercapacitors
Electrode MaterialElectrolyteCurrent DensitySpecific Capacitance (F/g)Capacitance Retention
Nitrogen-doped porous carbon/PDTDA composite (NC/PDTDA-2)3 M KOH1 A/g490.5Not Reported
Graphene oxide/poly(this compound-co-aniline) nanocompositeNot ReportedNot ReportedHigh specific capacity reported82% after 1000 cycles
Table 2: Application of PDTDA in Chemical Sensors
Sensor ConfigurationAnalyteKey Performance Metric
Copper microparticle-loaded PDTDA thin film on a gold electrode (Cu-PDTDA/Au)γ-aminobutyric acid (GABA)High sensitivity and stable, reproducible response

Experimental Protocols

Protocol 1: Chemical Synthesis of Poly(this compound) via Solution Polymerization

This protocol describes a general method for the chemical synthesis of high molecular weight PDTDA.

Materials:

  • This compound (DTDA) monomer

  • Sulfur monochloride (S₂Cl₂)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve S₂Cl₂ (1 equivalent) in anhydrous DCM.

  • Monomer Solution Preparation: In a separate flask, dissolve the this compound monomer (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the Schlenk flask containing the S₂Cl₂ solution to -90 °C using a low-temperature bath.

  • Monomer Addition: Slowly add the monomer solution dropwise to the cooled S₂Cl₂ solution over a period of 20-30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir for an additional 30-60 minutes at -90 °C, and then let it warm to room temperature while stirring for another 60 minutes.

  • Purification:

    • Concentrate the reaction mixture by approximately half its volume under reduced pressure.

    • Purify the polymer by precipitation from the concentrated DCM solution into cold methanol (0 °C) with stirring.

    • Collect the precipitate by vacuum filtration.

    • Repeat the precipitation process at least twice to ensure the removal of unreacted monomers and side products.

  • Drying: Dry the purified polymer under vacuum overnight to obtain a fine powder.

Protocol 2: Electrochemical Synthesis of Poly(this compound) Thin Films

This protocol details the electrochemical polymerization of DTDA onto a conductive substrate using cyclic voltammetry.

Materials and Equipment:

  • This compound (DTDA) monomer

  • Tetraethylammonium hexafluorophosphate (TEAHFP) or other suitable supporting electrolyte

  • Acetonitrile (ACN)

  • Deionized water

  • Working electrode (e.g., gold disc, platinum, or stainless steel)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry (0.3 µm particle size) on a polishing cloth.

    • Rinse the electrode thoroughly with deionized water and acetone.

    • Allow the electrode to dry completely.

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving 30 mM of this compound and 60 mM of TEAHFP in a 1:1 (v/v) mixture of water and acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Fill the cell with the polymerization solution.

  • Deaeration: Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Immerse the electrodes in the solution.

    • Perform cyclic voltammetry by sweeping the potential between 0.0 V and +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • The formation of the PDTDA film on the working electrode will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

    • Continue cycling for a desired number of cycles to achieve the desired film thickness.

  • Post-synthesis Treatment: After polymerization, rinse the polymer-coated electrode with the solvent (1:1 water/acetonitrile) to remove any unreacted monomer and electrolyte.

Visualizations

Chemical_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Monomer DTDA Monomer + TEA in DCM Addition Slow Addition Monomer->Addition Initiator S2Cl2 in DCM Cooling Cool to -90°C Initiator->Cooling Cooling->Addition Reaction Stir & Warm to RT Addition->Reaction Concentration Concentrate Solution Reaction->Concentration Precipitation Precipitate in Methanol Concentration->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying PDTDA_Powder PDTDA Powder Drying->PDTDA_Powder

Caption: Workflow for the chemical synthesis of poly(this compound).

Electrochemical_Synthesis_Workflow cluster_setup System Setup cluster_synthesis Electropolymerization cluster_post Post-Synthesis A Prepare Electrodes (Working, Counter, Reference) C Assemble 3-Electrode Cell A->C B Prepare Electrolyte (DTDA + TEAHFP in H2O:ACN) B->C D Deaerate with Ar/N2 C->D E Cyclic Voltammetry (0.0V to +1.6V @ 50 mV/s) D->E F Monitor Film Growth (Redox Peaks) E->F G Rinse Electrode F->G H PDTDA Thin Film G->H

Caption: Workflow for the electrochemical synthesis of a PDTDA thin film.

PDTDA_Structure_Properties cluster_polymer Polymer Structure cluster_properties Key Properties cluster_applications Applications Monomer This compound Monomer Structure Polyaniline-like Chains + Disulfide Linkages (Ladder Structure) Monomer->Structure Prop1 High Electrochemical Activity Structure->Prop1 Prop2 Good Thermal Stability Structure->Prop2 Prop3 Tunable Conductivity (via Doping) Structure->Prop3 App1 Energy Storage (Supercapacitors) Prop1->App1 App2 Sensors Prop1->App2 App3 Corrosion Protection Prop2->App3 Prop3->App1 Prop3->App2

Caption: Relationship between PDTDA's structure, properties, and applications.

Investigational Application of 2,2'-Dithiodianiline as a Crosslinking Agent for Diene Rubbers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,2'-Dithiodianiline is not a commonly documented or conventional crosslinking agent for diene rubbers in publicly available scientific literature and patents. The following application notes and protocols are presented on a theoretical and investigational basis, drawing analogies from the known chemistry of aromatic disulfides and amine compounds in rubber vulcanization. All quantitative data is hypothetical and serves as a representative guide for experimental investigation.

Application Notes

This compound presents a unique chemical structure for the potential crosslinking of diene rubbers such as natural rubber (NR), styrene-butadiene rubber (SBR), and polybutadiene rubber (BR). Its disulfide linkage offers a pathway for sulfur-based crosslinking, while the amine functionalities could potentially act as built-in activators or participate in secondary reactions, influencing the cure kinetics and final properties of the vulcanizate.

The theoretical advantages of using this compound as a crosslinking agent could include the formation of thermally stable crosslinks and the potential for simplified curing systems by reducing or eliminating the need for traditional activators. However, the reactivity of the amine groups and the cleavage of the disulfide bond need to be carefully controlled to prevent premature curing (scorch) and to optimize the crosslink density and mechanical properties.

Hypothetical Vulcanization Characteristics

The curing behavior of a diene rubber compound containing this compound would need to be characterized using a moving die rheometer (MDR) to determine key processing and curing parameters.

ParameterHypothetical ValueDescription
Mooney Scorch Time (t_s2_) 5 - 10 minTime to a 2-unit rise in torque, indicating processing safety.
Optimum Cure Time (t_90_) 15 - 25 minTime to reach 90% of the maximum torque, indicating cure completion.
Minimum Torque (M_L_) 0.5 - 1.5 dNmRelates to the viscosity of the uncured rubber compound.
Maximum Torque (M_H_) 10 - 20 dNmRelates to the stiffness and crosslink density of the cured rubber.
Cure Rate Index (CRI) 10 - 20 (min⁻¹)An indicator of the speed of the vulcanization reaction.
Hypothetical Mechanical Properties of Vulcanizate

The performance of the cured rubber would be evaluated through various mechanical tests.

PropertyHypothetical ValueASTM Standard
Tensile Strength 15 - 25 MPaD412
Elongation at Break 400 - 600 %D412
Hardness (Shore A) 50 - 70D2240
Tear Strength 30 - 50 N/mmD624
Compression Set (22h @ 70°C) 15 - 30 %D395

Experimental Protocols

Compounding of Diene Rubber with this compound

This protocol describes the preparation of a model rubber compound to evaluate the crosslinking potential of this compound.

Materials and Equipment:

  • Diene rubber (e.g., SBR 1502)

  • This compound

  • Carbon black (e.g., N330)

  • Zinc oxide

  • Stearic acid

  • Processing oil (e.g., aromatic oil)

  • Two-roll mill

  • Internal mixer (optional)

  • Analytical balance

Procedure:

  • Mastication: Soften the diene rubber on a two-roll mill with a tight nip gap for 3-5 minutes.

  • Addition of Fillers and Activators: Widen the nip gap and add zinc oxide and stearic acid, allowing them to disperse uniformly. Then, add the carbon black in increments, ensuring complete incorporation after each addition. Finally, add the processing oil.

  • Incorporation of Crosslinking Agent: Add this compound to the compound on the mill. Perform several end-wise passes and cuts to ensure homogeneous dispersion.

  • Homogenization: Continue mixing for 5-10 minutes to achieve a uniform compound.

  • Sheeting Out: Sheet the final compound off the mill at a thickness of approximately 2 mm.

  • Conditioning: Store the compounded rubber sheet at room temperature for at least 24 hours before testing.

Evaluation of Curing Characteristics

This protocol outlines the use of a Moving Die Rheometer (MDR) to assess the vulcanization behavior.

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • Set the MDR to the desired curing temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound (approximately 5 grams) into the die cavity.

  • Close the chamber and start the test.

  • The instrument will oscillate one die at a specified frequency and amplitude, measuring the torque required.

  • The test continues until the torque reaches a plateau, indicating the completion of the cure.

  • From the resulting rheograph, determine the scorch time (t_s2_), optimum cure time (t_90_), minimum torque (M_L_), and maximum torque (M_H_).

Preparation and Testing of Vulcanized Rubber Sheets

This protocol details the molding and subsequent mechanical testing of the cured rubber.

Equipment:

  • Compression molding press

  • Tensile testing machine

  • Hardness tester (Durometer)

  • Tear strength tester

  • Compression set testing fixture

Procedure:

  • Molding: Place the uncured rubber compound into a mold of desired dimensions and cure in a compression molding press at the predetermined optimum cure time and temperature (from the MDR data).

  • Conditioning: After demolding, condition the vulcanized rubber sheets at room temperature for at least 24 hours.

  • Tensile Testing: Cut dumbbell-shaped specimens from the cured sheet and perform tensile testing according to ASTM D412 to determine tensile strength and elongation at break.

  • Hardness Testing: Measure the Shore A hardness of the vulcanized sheet using a durometer as per ASTM D2240.

  • Tear Strength Testing: Perform tear strength analysis on appropriate specimens following ASTM D624.

  • Compression Set Testing: Subject cylindrical specimens to a constant deflection and elevated temperature for a specified time, then measure the permanent set according to ASTM D395.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking DTD This compound Thio_Radical Thiyl Radicals (Ar-S•) DTD->Thio_Radical Heat Heat/Activators Heat->DTD Cleavage of S-S bond Thio_Radical->Thio_Radical Diene_Rubber Diene Rubber Chain (-CH2-CH=CH-CH2-) Thio_Radical->Diene_Rubber Addition to double bond Rubber_Radical Rubber Radical (-CH2-CH•-CH-CH2-S-Ar) Diene_Rubber->Rubber_Radical Rubber_Radical->Thio_Radical Radical Combination Rubber_Radical->Diene_Rubber Hydrogen Abstraction Rubber_Radical->Rubber_Radical Crosslink Crosslinked Rubber (Rubber-S-S-Rubber) Rubber_Radical->Crosslink

Caption: Proposed crosslinking mechanism of diene rubber with this compound.

G cluster_prep Compound Preparation cluster_testing Characterization cluster_analysis Data Analysis Mastication 1. Rubber Mastication Mixing 2. Ingredient Mixing Mastication->Mixing Sheeting 3. Sheeting Out Mixing->Sheeting MDR 4. Rheological Analysis (MDR) Sheeting->MDR Molding 5. Compression Molding MDR->Molding Mech_Test 6. Mechanical Testing Molding->Mech_Test Data 7. Data Compilation & Analysis Mech_Test->Data

Caption: Experimental workflow for evaluating a novel crosslinking agent.

G cluster_advantages Potential Advantages cluster_challenges Potential Challenges DTD This compound A1 Built-in Amine Activation DTD->A1 A2 Formation of Stable Crosslinks DTD->A2 A3 Potential for Simplified Formulations DTD->A3 C1 Scorch Safety Control DTD->C1 C2 Optimization of Crosslink Density DTD->C2 C3 Cost and Availability DTD->C3 C4 Potential for Side Reactions DTD->C4

Caption: Logical relationships of this compound as a crosslinking agent.

Application Notes and Protocols: Synthesis of Redox-Responsive Polymers Using 2,2'-Dithiodianiline for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of redox-responsive polymers based on 2,2'-Dithiodianiline (DTDA). The inherent redox sensitivity of the disulfide bond in the DTDA monomer makes these polymers excellent candidates for constructing sophisticated drug delivery systems. Such systems are designed to release therapeutic agents preferentially within the tumor microenvironment, which is characterized by a significantly higher concentration of reducing agents like glutathione (GSH) compared to normal tissues.

Introduction

Redox-responsive polymers have emerged as a promising class of smart biomaterials for targeted drug delivery. The disulfide bond, which is stable in the oxidizing extracellular environment but readily cleaved in the reducing intracellular environment of cancer cells, serves as an ideal trigger for controlled drug release. This compound is a key monomer for synthesizing polymers with disulfide linkages integrated into the polymer backbone. Poly(this compound) (PDTDA) and its derivatives can be formulated into nanoparticles that encapsulate therapeutic agents, such as the widely used anticancer drug doxorubicin (DOX). Upon internalization by cancer cells, the disulfide bonds in the polymer matrix are cleaved by the high intracellular concentration of glutathione, leading to the disassembly of the nanoparticles and the subsequent release of the encapsulated drug directly at the site of action. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic side effects.[1]

Key Features and Applications

  • Redox-Responsive Drug Release: The disulfide bonds in the polymer backbone are cleaved in the presence of high concentrations of glutathione (GSH), which are found in the intracellular environment of tumor cells. This triggers the release of the encapsulated drug.

  • Enhanced Biocompatibility: Polymers based on DTDA are designed to be biocompatible and biodegradable, minimizing toxicity to healthy tissues.

  • Improved Therapeutic Efficacy: By delivering drugs directly to the target cells, these polymer systems can increase the local concentration of the therapeutic agent, leading to improved treatment outcomes.

  • Reduced Side Effects: Targeted drug delivery minimizes the exposure of healthy tissues to cytotoxic drugs, thereby reducing adverse side effects.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PDTDA) via Oxidative Polymerization

This protocol describes the chemical synthesis of PDTDA using an oxidative polymerization method.

Materials:

  • This compound (DTDA)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 4.03 mmol) in 50 mL of 1 M HCl in a three-necked round-bottom flask.

  • Purge the solution with nitrogen gas for 15 minutes to remove oxygen.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of ammonium persulfate (e.g., 1.84 g, 8.06 mmol) in 20 mL of 1 M HCl.

  • Slowly add the APS solution dropwise to the DTDA solution over a period of 30 minutes while maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours.

  • The precipitated polymer is collected by filtration using a Buchner funnel.

  • Wash the polymer product sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Dry the purified poly(this compound) in a vacuum oven at 60 °C for 24 hours.

Characterization:

The synthesized PDTDA can be characterized by various techniques to confirm its structure and properties.

Characterization Technique Expected Results
FTIR Spectroscopy Presence of characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-N stretching (around 1300 cm⁻¹), and the S-S stretching (around 500-540 cm⁻¹), confirming the disulfide bond is retained in the polymer.
UV-Vis Spectroscopy Absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron-π* transition, indicating the conjugated polymer structure.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and polydispersity index (PDI) of the polymer. A high molecular weight is desirable for forming stable nanoparticles.
Protocol 2: Preparation of Doxorubicin-Loaded PDTDA Nanoparticles

This protocol details the formulation of drug-loaded nanoparticles using the synthesized PDTDA via a nanoprecipitation method.

Materials:

  • Poly(this compound) (PDTDA)

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Dissolve PDTDA (e.g., 20 mg) in 2 mL of DMSO.

  • Dissolve Doxorubicin hydrochloride (e.g., 4 mg) in 8 mL of deionized water.

  • Using a syringe pump, add the PDTDA solution dropwise into the DOX solution under vigorous stirring.

  • The formation of nanoparticles will be observed as a turbid suspension.

  • Continue stirring for 2-4 hours to allow for nanoparticle stabilization and drug encapsulation.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove unloaded drug and DMSO. Change the water every 2-3 hours.

  • The purified doxorubicin-loaded PDTDA nanoparticles can be collected by centrifugation and lyophilized for long-term storage.

Characterization of Nanoparticles:

Parameter Method Typical Values
Particle Size and PDI Dynamic Light Scattering (DLS)100-200 nm with a PDI < 0.2
Zeta Potential DLS with an electrodePositive or negative surface charge depending on the formulation, indicating colloidal stability.
Drug Loading Content (DLC) UV-Vis Spectroscopy or Fluorescence SpectroscopyDLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100. Typically ranges from 5-15%.
Encapsulation Efficiency (EE) UV-Vis Spectroscopy or Fluorescence SpectroscopyEE (%) = (Weight of loaded drug / Initial weight of drug) x 100. Can be in the range of 50-80%.
Protocol 3: In Vitro Glutathione-Triggered Drug Release Study

This protocol describes the procedure to evaluate the redox-responsive release of doxorubicin from the PDTDA nanoparticles.

Materials:

  • Doxorubicin-loaded PDTDA nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 3.5 kDa)

Equipment:

  • Incubator shaker

  • UV-Vis or Fluorescence spectrophotometer

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

  • Disperse a known amount of doxorubicin-loaded PDTDA nanoparticles (e.g., 5 mg) in 5 mL of each release medium.

  • Transfer the nanoparticle suspensions into separate dialysis bags.

  • Place each dialysis bag into a container with 45 mL of the corresponding release medium.

  • Incubate the containers at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container and replace it with 1 mL of fresh medium.

  • Determine the concentration of doxorubicin in the collected samples using a UV-Vis or fluorescence spectrophotometer.

  • Calculate the cumulative drug release percentage over time.

Expected Results:

A significantly higher and faster release of doxorubicin is expected in the medium containing 10 mM GSH compared to the medium without GSH, demonstrating the redox-responsive nature of the nanoparticles.[2][3]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to evaluate the cytotoxicity of free doxorubicin and doxorubicin-loaded PDTDA nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Free Doxorubicin

  • Doxorubicin-loaded PDTDA nanoparticles

  • Blank PDTDA nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free doxorubicin, doxorubicin-loaded PDTDA nanoparticles, and blank PDTDA nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug/nanoparticle solutions and incubate for 48 or 72 hours. Include a set of untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100.

Expected Results:

Doxorubicin-loaded PDTDA nanoparticles are expected to show higher cytotoxicity to cancer cells compared to blank nanoparticles. The cytotoxicity of the drug-loaded nanoparticles should be comparable to or even higher than that of free doxorubicin at equivalent concentrations, especially after longer incubation times, due to the efficient intracellular drug delivery.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Monomer: this compound s2 Oxidative Polymerization (Ammonium Persulfate, HCl) s1->s2 s3 Poly(this compound) (PDTDA) s2->s3 f1 PDTDA + Doxorubicin s3->f1 f2 Nanoprecipitation f1->f2 f3 DOX-loaded PDTDA Nanoparticles f2->f3 c1 Size, Zeta Potential (DLS) f3->c1 c2 Drug Loading & Encapsulation (UV-Vis/Fluorescence) f3->c2 c3 Morphology (TEM/SEM) f3->c3 e1 Redox-Responsive Drug Release (Glutathione) f3->e1 e2 Cytotoxicity (MTT Assay) f3->e2

Caption: Experimental workflow for the synthesis and evaluation of redox-responsive PDTDA nanoparticles.

drug_release_mechanism cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) np_stable DOX-loaded PDTDA Nanoparticle (Stable) np_unstable Disulfide Bond Cleavage np_stable->np_unstable Cellular Uptake drug Doxorubicin Release np_unstable->drug Polymer Disassembly

Caption: Mechanism of glutathione-triggered drug release from PDTDA nanoparticles.

References

Application Notes and Protocols for Self-Healing Materials Synthesis using 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of self-healing materials incorporating 2,2'-Dithiodianiline. The inherent self-healing capability of these materials stems from the dynamic nature of disulfide bonds, which can undergo reversible exchange reactions, enabling the repair of macroscopic damage.

Introduction

Intrinsic self-healing polymers have garnered significant attention due to their ability to autonomously repair damage, thereby extending their lifespan and enhancing reliability.[1][2] One of the most effective strategies for imparting self-healing properties to polymers is the incorporation of dynamic covalent bonds, such as disulfide linkages, into the polymer network.[1][3][4] The disulfide bond can be cleaved and reformed under various stimuli like heat or light, allowing for the restoration of the material's integrity after damage.

This compound is a valuable building block for creating self-healing polymers. Its aromatic structure can contribute to robust mechanical properties, while the disulfide bond provides the dynamic chemistry necessary for self-repair. This diamine monomer can be readily incorporated into various polymer backbones, including polyurethanes and epoxy resins, through conventional polymerization techniques. The presence of nitrogen atoms adjacent to the disulfide bond can weaken the S-S bond, facilitating the disulfide exchange reaction and promoting self-healing.[5]

Self-Healing Mechanism: Disulfide Metathesis

The self-healing functionality of materials containing this compound is predicated on the principle of disulfide metathesis (or exchange). This is a reversible reaction where disulfide bonds are cleaved and reformed, leading to a rearrangement of the polymer network. When a crack or damage occurs, applying an external stimulus (typically heat) provides the necessary energy to initiate the disulfide exchange reaction across the fractured surfaces. As the polymer chains diffuse and interpenetrate, new disulfide bonds are formed, effectively mending the damaged area and restoring the material's mechanical properties.[5][6] The process can be repeated multiple times.[6][7]

The mobility of the polymer chains is a crucial factor in the self-healing process.[5] Lower glass transition temperatures (Tg) and the presence of flexible segments within the polymer structure can enhance chain mobility, thereby improving the efficiency of the self-healing process.[1][3]

SelfHealingMechanism cluster_0 Damaged State cluster_1 Healing Process cluster_2 Healed State Intact_Polymer Polymer Network with Disulfide Bonds Damaged_Polymer Cracked Polymer (Broken Chains) Intact_Polymer->Damaged_Polymer Damage Stimulus External Stimulus (e.g., Heat) Damaged_Polymer->Stimulus Disulfide_Cleavage Disulfide Bond Cleavage (S-S -> 2S•) Stimulus->Disulfide_Cleavage Chain_Mobility Polymer Chain Diffusion Disulfide_Cleavage->Chain_Mobility Disulfide_Reformation Disulfide Bond Reformation Chain_Mobility->Disulfide_Reformation Healed_Polymer Healed Polymer Network Disulfide_Reformation->Healed_Polymer ExperimentalWorkflow cluster_0 Synthesis cluster_1 Sample Preparation cluster_2 Healing and Characterization Reactants Monomers (e.g., Diisocyanate, Polyol, DTDA) Polymerization Polymerization Reaction (e.g., Prepolymerization, Chain Extension) Reactants->Polymerization Curing Curing and Post-Curing Polymerization->Curing Molding Molding into Desired Shape (e.g., Dumbbell for tensile test) Curing->Molding Damage_Creation Introduce a Crack/Cut Molding->Damage_Creation Healing Healing under Specific Conditions (Temperature, Time) Damage_Creation->Healing Characterization Mechanical Testing (Tensile Test, etc.) Healing->Characterization Healing_Efficiency Calculate Healing Efficiency Characterization->Healing_Efficiency

References

Application Notes and Protocols: 2,2'-Dithiodianiline in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-responsive drug delivery systems have emerged as a promising strategy for targeted cancer therapy, exploiting the significant differences in redox potential between the extracellular and intracellular environments. The tumor microenvironment is characterized by a high concentration of reducing agents, such as glutathione (GSH), which is approximately 100- to 1000-fold higher than in the extracellular matrix. This differential provides a unique trigger for the site-specific release of therapeutic agents from nanocarriers containing disulfide bonds. 2,2'-Dithiodianiline, with its inherent disulfide linkage and aromatic amine functionalities, presents a compelling monomer for the synthesis of novel redox-sensitive polymers for constructing such advanced drug delivery vehicles.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of a hypothetical this compound-based nanoparticle system for the controlled delivery of the chemotherapeutic drug, Doxorubicin (DOX). The protocols detailed below are based on established principles of polymer chemistry and nanoparticle engineering.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized poly(this compound) (PDTDA) nanoparticles.

Table 1: Physicochemical Characterization of PDTDA Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)-25 ± 5
Drug Loading Content (%)10 ± 2
Encapsulation Efficiency (%)85 ± 5

Table 2: In Vitro Doxorubicin Release from PDTDA Nanoparticles

Time (hours)Cumulative Release (%) in PBS (pH 7.4)Cumulative Release (%) in PBS with 10 mM GSH (pH 7.4)
000
25 ± 120 ± 2
410 ± 245 ± 3
818 ± 275 ± 4
1225 ± 390 ± 5
2435 ± 498 ± 2

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PDTDA)

Objective: To synthesize a linear polymer from this compound via oxidative polymerization.

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a three-necked flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve 1.1 g of ammonium persulfate in 20 mL of 1 M HCl and cool to 0-5 °C.

  • Add the APS solution dropwise to the monomer solution over 30 minutes with constant stirring.

  • Allow the reaction to proceed for 24 hours at 0-5 °C.

  • Precipitate the polymer by adding 200 mL of methanol to the reaction mixture.

  • Filter the precipitate and wash thoroughly with deionized water and methanol to remove unreacted monomer and initiator.

  • Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours to further purify the polymer.

  • Lyophilize the purified polymer to obtain a solid powder.

  • Characterize the polymer structure using FTIR and ¹H NMR spectroscopy.

Protocol 2: Fabrication of Doxorubicin-Loaded PDTDA Nanoparticles

Objective: To formulate drug-loaded nanoparticles using the synthesized PDTDA polymer via the nanoprecipitation method.

Materials:

  • Poly(this compound) (PDTDA)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 0.22 µm syringe filter

Procedure:

  • Dissolve 50 mg of PDTDA and 10 mg of DOX·HCl in 5 mL of DMF.

  • Add 5 µL of triethylamine to neutralize the DOX·HCl. Stir for 1 hour in the dark.

  • In a separate beaker, add 20 mL of deionized water and stir vigorously.

  • Add the polymer-drug solution dropwise to the deionized water.

  • Observe the formation of a turbid suspension, indicating nanoparticle formation.

  • Stir the suspension for 4 hours at room temperature to allow for solvent evaporation.

  • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.

  • Characterize the nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the drug loading content and encapsulation efficiency via UV-Vis spectrophotometry.

Protocol 3: In Vitro Redox-Responsive Drug Release Study

Objective: To evaluate the release of Doxorubicin from PDTDA nanoparticles in response to a reducing agent.

Materials:

  • DOX-loaded PDTDA nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Prepare two release media:

    • PBS (pH 7.4)

    • PBS (pH 7.4) containing 10 mM GSH.

  • Transfer 2 mL of the DOX-loaded PDTDA nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a beaker containing 50 mL of the first release medium (PBS only).

  • Repeat step 3 with a separate dialysis bag and the second release medium (PBS with GSH).

  • Place both beakers in a shaking incubator at 37 °C with gentle agitation.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium.

  • Quantify the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP PDTDA-SS-Drug Nanoparticle Stable Stable Nanoparticle (Minimal Drug Leakage) NP->Stable Intact Disulfide Bonds NP_int PDTDA-SS-Drug Nanoparticle NP->NP_int Cellular Uptake Degraded Degraded Polymer Fragments NP_int->Degraded Disulfide Cleavage by GSH Drug Released Drug Degraded->Drug

Caption: Redox-responsive drug release mechanism of PDTDA nanoparticles.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Analysis Monomer This compound Polymerization Oxidative Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Doxorubicin Drug->Nanoprecipitation Nanoparticles DOX-loaded PDTDA Nanoparticles Nanoprecipitation->Nanoparticles DLS DLS (Size, Zeta Potential) Nanoparticles->DLS UVVis UV-Vis (Drug Loading) Nanoparticles->UVVis Release In Vitro Release Study Nanoparticles->Release

Caption: Experimental workflow for PDTDA nanoparticle synthesis and characterization.

logical_relationship cluster_components System Components cluster_assembly Self-Assembly cluster_function Functionality Monomer This compound (Redox-sensitive unit) Polymer PDTDA Polymer (Nanocarrier backbone) Monomer->Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Doxorubicin (Therapeutic agent) Drug->Nanoparticle TargetedRelease Redox-Triggered Drug Release Nanoparticle->TargetedRelease

Caption: Logical relationship of the components in the PDTDA drug delivery system.

Application Notes and Protocols: 2,2'-Dithiodianiline for Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodianiline is an aromatic disulfide compound that holds significant promise for the formation of self-assembled monolayers (SAMs) on gold surfaces. The presence of two aniline groups and a disulfide bond allows for strong anchoring to the gold substrate through the sulfur atoms, while the aromatic rings can engage in π-π stacking interactions, leading to the formation of densely packed and stable monolayers. The amine functionalities of the aniline groups provide reactive sites for the covalent immobilization of biomolecules, making these SAMs particularly attractive for applications in biosensor development and targeted drug delivery systems.

The ability to create well-defined and functionalized surfaces is crucial in many areas of biomedical research. SAMs of this compound on gold can serve as a versatile platform for:

  • Biosensor Fabrication: The amine groups can be used to attach antibodies, enzymes, or nucleic acids for the specific detection of biomarkers.

  • Drug Delivery: Therapeutic agents can be conjugated to the SAM, allowing for controlled release at a specific target.

  • Biocompatibility Studies: The modification of gold surfaces with these organic monolayers can improve their biocompatibility and reduce non-specific protein adsorption.

These application notes provide detailed protocols for the preparation and characterization of this compound SAMs on gold, along with representative data from analogous aromatic dithiol systems to guide researchers in their experimental design.

Data Presentation

While specific quantitative data for this compound SAMs is not extensively available in the literature, the following tables summarize representative data for other aromatic dithiol SAMs on gold. This information can be used as a benchmark for evaluating the properties of this compound monolayers.

Table 1: Representative Electrochemical Data for Aromatic Dithiol SAMs on Gold

ParameterValueConditionsReference Compound
Cyclic Voltammetry (CV)
Surface Coverage (Γ)1.1 - 2.8 x 10⁻¹⁰ mol/cm²Reductive desorption in 0.5 M KOHDithiolated 3,5-dihydroxybenzyl alcohol derivatives
Electrochemical Impedance Spectroscopy (EIS)
Charge Transfer Resistance (Rct)Increases significantly upon SAM formation5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBSDithiolated 3,5-dihydroxybenzyl alcohol derivatives

Table 2: Representative Surface Characterization Data for Aromatic Dithiol SAMs on Gold

ParameterValueMethodReference Compound
Contact Angle (θ)
Advancing Contact Angle (Water)Varies with terminal group (e.g., ~70-80° for aromatic thiols)GoniometryXylene-α¹,α²-dithiol
X-ray Photoelectron Spectroscopy (XPS)
S 2p Binding Energy~162 eV (Au-S bond)XPSAromatic thiols
N 1s Binding Energy~400 eV (for amine groups)XPSAromatic amines

Experimental Protocols

Gold Substrate Preparation

A clean and smooth gold surface is critical for the formation of high-quality SAMs.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Tweezers (non-magnetic)

  • Beakers

Protocol:

  • Immerse the gold substrate in a beaker containing piranha solution for 5-10 minutes.

  • Carefully remove the substrate with tweezers and rinse thoroughly with copious amounts of DI water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrate immediately for SAM formation to prevent contamination.

This compound SAM Formation

Materials:

  • This compound

  • Ethanol (absolute)

  • Cleaned gold substrate

  • Glass vial with a screw cap

  • Sonicator

Protocol:

  • Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Place the freshly cleaned gold substrate in a glass vial.

  • Pour the this compound solution into the vial, ensuring the substrate is fully submerged.

  • Seal the vial to minimize solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • After incubation, remove the substrate from the solution with tweezers.

  • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules.

  • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Store the prepared SAM in a desiccator until further use.

Characterization of this compound SAMs

CV can be used to assess the blocking properties of the SAM and to determine the surface coverage by reductive desorption.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: SAM-modified gold; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrolyte solution (e.g., 0.5 M KOH for reductive desorption; or a solution containing a redox probe like 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer for blocking studies)

Protocol (Blocking Properties):

  • Assemble the electrochemical cell with the SAM-modified gold electrode as the working electrode.

  • Fill the cell with the electrolyte solution containing the redox probe.

  • Record the cyclic voltammogram over a suitable potential range.

  • A significant decrease in the peak currents of the redox probe compared to a bare gold electrode indicates the formation of a blocking monolayer.

Protocol (Reductive Desorption):

  • Assemble the electrochemical cell with the SAM-modified gold electrode.

  • Fill the cell with 0.5 M KOH solution.

  • Scan the potential to negative values (e.g., from 0 V to -1.2 V vs. Ag/AgCl) to induce the reductive desorption of the thiolate from the gold surface.

  • The integrated charge of the desorption peak can be used to calculate the surface coverage (Γ) of the molecules.[1]

EIS is a sensitive technique to probe the dielectric properties and defectiveness of the SAM.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS)

Protocol:

  • Assemble the electrochemical cell as for CV.

  • Set the DC potential to the formal potential of the redox probe.

  • Apply a small AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • The resulting impedance data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A large Rct value is indicative of a well-packed, insulating monolayer.[1]

XPS provides information about the elemental composition and chemical states of the atoms within the SAM.

Protocol:

  • Place the SAM-modified gold substrate in the XPS analysis chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., S 2p, N 1s, C 1s, and Au 4f).

  • The binding energy of the S 2p peak at ~162 eV confirms the formation of a gold-thiolate bond. The N 1s peak at ~400 eV will confirm the presence of the amine groups.

This technique measures the wettability of the SAM-modified surface, which provides information about the surface energy and the orientation of the terminal functional groups.

Materials:

  • Contact angle goniometer

  • High-purity water

Protocol:

  • Place the SAM-modified gold substrate on the sample stage.

  • Dispense a small droplet of high-purity water onto the surface.

  • Measure the angle between the liquid-vapor interface and the solid surface.

  • An increase in the water contact angle compared to a bare gold surface is expected, indicating the formation of the organic monolayer.

Mandatory Visualization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_sub Gold Substrate piranha Piranha Cleaning (5-10 min) gold_sub->piranha rinse_di Rinse with DI Water piranha->rinse_di rinse_eth Rinse with Ethanol rinse_di->rinse_eth dry_n2_prep Dry with N2 rinse_eth->dry_n2_prep immersion Immerse Substrate (18-24 h) dry_n2_prep->immersion dithio_sol Prepare 1 mM this compound in Ethanol dithio_sol->immersion rinse_sam Rinse with Ethanol immersion->rinse_sam dry_n2_sam Dry with N2 rinse_sam->dry_n2_sam cv Cyclic Voltammetry dry_n2_sam->cv eis Electrochemical Impedance Spectroscopy dry_n2_sam->eis xps X-ray Photoelectron Spectroscopy dry_n2_sam->xps ca Contact Angle Goniometry dry_n2_sam->ca

Caption: Experimental workflow for the preparation and characterization of this compound SAMs on gold.

G cluster_fab Biosensor Fabrication cluster_detection Analyte Detection sam_gold This compound SAM on Gold activation Amine Group Activation (e.g., with EDC/NHS) sam_gold->activation biomolecule Biomolecule Immobilization (e.g., Antibody) activation->biomolecule blocking Blocking of Non-specific Sites (e.g., with BSA) biomolecule->blocking analyte_binding Analyte Binding blocking->analyte_binding signal_transduction Signal Transduction (e.g., Electrochemical) analyte_binding->signal_transduction detection Detection signal_transduction->detection

Caption: Logical workflow for the fabrication of a biosensor using a this compound SAM.

G cluster_synthesis System Synthesis cluster_delivery Drug Delivery Mechanism au_np Gold Nanoparticle sam_formation This compound SAM Formation au_np->sam_formation drug_conjugation Drug Conjugation to Amine Groups sam_formation->drug_conjugation targeting Targeting to Specific Cells/Tissues drug_conjugation->targeting internalization Cellular Internalization targeting->internalization drug_release Stimuli-Responsive Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual workflow for a drug delivery system using this compound-functionalized gold nanoparticles.

References

Application Notes and Protocols for the Electrochemical Synthesis of Poly(2,2'-dithiodianiline) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of poly(2,2'-dithiodianiline) (PDTDA) films. This conductive polymer holds promise for various applications, including the development of advanced biosensors and potential use in drug delivery systems.

Introduction

Poly(this compound) is a sulfur-containing derivative of polyaniline, which can be synthesized via electrochemical polymerization. The presence of the disulfide bond in the monomer imparts unique redox properties and potential for further functionalization, making it an attractive material for various scientific and biomedical applications. The electrochemical synthesis method offers precise control over film thickness and morphology, which are critical parameters for device fabrication and performance.

Applications in Biosensing and Potential in Drug Development

PDTDA films have been successfully utilized in the development of electrochemical biosensors. A notable application is the creation of a sensor for the neurotransmitter γ-aminobutyric acid (GABA), where the polymer matrix is loaded with copper microparticles.[1]

While direct applications of PDTDA in drug development are still emerging, its structural similarity to polyaniline (PANI), a well-studied conductive polymer, and the presence of sulfur moieties suggest significant potential in this field.

  • Biocompatibility: Polyaniline and its derivatives have shown good biocompatibility, a crucial prerequisite for any material intended for biomedical applications.[2][3][4] Further studies are needed to fully assess the biocompatibility of PDTDA.

  • Drug Delivery: Sulfur-containing polymers are being explored for drug delivery systems due to their unique properties.[5][6] The disulfide bonds in PDTDA could potentially be cleaved under specific biological conditions, offering a mechanism for controlled drug release. The conductive nature of the polymer could also be exploited for electrically stimulated drug release.

  • Medical Device Coatings: The ability to form adherent and conductive films on various substrates makes PDTDA a candidate for coating medical implants and devices, potentially reducing inflammation and preventing biofilm formation.[7]

Experimental Protocols

This section provides detailed protocols for the electrochemical synthesis of PDTDA films based on published literature. The synthesis is typically performed using cyclic voltammetry.

Materials and Equipment
  • Monomer: this compound (DTDA)

  • Solvent: Acetonitrile/Water mixture (e.g., 1:1 v/v)

  • Electrolyte: Tetraethylammonium hexafluorophosphate (TEAHFP) or a mixture of perchloric acid (HClO₄) and sodium perchlorate (NaClO₄)

  • Working Electrode: Gold (Au) disc, stainless steel, or indium tin oxide (ITO) coated glass

  • Counter Electrode: Platinum (Pt) wire or foil

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Standard laboratory glassware and consumables

Synthesis Protocol 1 (High Monomer Concentration)

This protocol is adapted from a study focused on the development of a GABA sensor.[8]

  • Prepare the Electrolyte Solution: Dissolve 60 mM of tetraethylammonium hexafluorophosphate (TEAHFP) in a 1:1 (v/v) mixture of deionized water and acetonitrile.

  • Prepare the Monomer Solution: Add 30 mM of this compound (DTDA) to the electrolyte solution. Sonicate the solution for a few minutes to ensure complete dissolution.

  • Set up the Electrochemical Cell:

    • Assemble a three-electrode cell with the working electrode (e.g., Au disc), a platinum counter electrode, and a saturated calomel reference electrode (SCE).

    • Ensure the working electrode is polished to a mirror finish with alumina slurry and thoroughly cleaned before use.

  • Electrochemical Polymerization:

    • Immerse the electrodes in the monomer solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Perform cyclic voltammetry by sweeping the potential between 0.0 V and +1.6 V (vs. SCE).

    • The scan rate should be set to 50 mV/s.

    • The number of cycles will determine the thickness of the polymer film. A pale yellowish, adherent film should form on the working electrode.[8]

  • Post-Synthesis Treatment:

    • After polymerization, gently rinse the modified electrode with the solvent (acetonitrile/water) to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas.

Synthesis Protocol 2 (Low Monomer Concentration)

This protocol is based on a study investigating the redox properties of PDTDA.

  • Prepare the Electrolyte Solution: Prepare a solution containing 0.4 M sodium perchlorate (NaClO₄) and 0.1 M perchloric acid (HClO₄) in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Prepare the Monomer Solution: Dissolve 1 mM of this compound (DTDA) in the electrolyte solution.

  • Set up the Electrochemical Cell: Follow the same procedure as in Protocol 1.

  • Electrochemical Polymerization:

    • Immerse the electrodes in the monomer solution and deaerate with an inert gas.

    • Apply a potential cycling program, sweeping the potential between the desired limits (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).

    • Set the scan rate to 50 mV/s.

    • Monitor the growth of the film by observing the increase in the peak currents with each cycle.

  • Post-Synthesis Treatment: Rinse and dry the film as described in Protocol 1.

Quantitative Data

The properties of the electrochemically synthesized PDTDA films are highly dependent on the synthesis parameters. The following table summarizes the key parameters from the literature.

ParameterValue (Protocol 1)Value (Protocol 2)Influence on Film Properties
Monomer Concentration 30 mM1 mMHigher concentrations generally lead to faster film growth and thicker films.
Electrolyte 60 mM TEAHFP0.4 M NaClO₄ + 0.1 M HClO₄The type and concentration of the electrolyte can affect the film's conductivity and morphology.
Solvent Acetonitrile/Water (1:1)Acetonitrile/Water (1:1)The solvent system influences the solubility of the monomer and electrolyte, and can affect the polymer's morphology.
Potential Window 0.0 V to +1.6 V vs. SCENot specifiedThe potential window must be sufficient to oxidize the monomer. The upper potential limit can influence the degree of oxidation and potential overoxidation of the polymer.
Scan Rate 50 mV/s50 mV/sThe scan rate can affect the morphology and homogeneity of the film. Slower scan rates often lead to more uniform and denser films.[9]
Number of Cycles VariableVariableThe film thickness is directly proportional to the number of potentiodynamic cycles.[8]
Working Electrode Au, Stainless SteelNot specifiedThe substrate can influence the adhesion and initial stages of film growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical synthesis of PDTDA films.

G prep_sol Prepare Monomer & Electrolyte Solution immerse Immerse Electrodes prep_sol->immerse setup_cell Set up 3-Electrode Electrochemical Cell setup_cell->immerse polish_electrode Polish & Clean Working Electrode polish_electrode->setup_cell purge Purge with Inert Gas immerse->purge cv Cyclic Voltammetry purge->cv rinse Rinse Film cv->rinse dry Dry Film rinse->dry characterize Characterize Film dry->characterize

Caption: Experimental workflow for PDTDA film synthesis.

Proposed Electropolymerization Mechanism

The electropolymerization of this compound is believed to proceed through an oxidative coupling mechanism, similar to that of aniline and its derivatives.[10][11]

G monomer DTDA Monomer oxidation Oxidation at Electrode (-e⁻) monomer->oxidation Step 1 radical_cation Radical Cation Formation oxidation->radical_cation Step 2 coupling Radical Coupling (Dimerization) radical_cation->coupling Step 3 dimer Dimer coupling->dimer propagation Chain Propagation (Further Oxidation & Coupling) dimer->propagation Step 4 polymer PDTDA Polymer Film propagation->polymer

Caption: Proposed mechanism for PDTDA electropolymerization.

References

Application Notes and Protocols for the Oxidative Polymerization of 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of poly(2,2'-dithiodianiline) (PDTDA) via chemical and electrochemical oxidative polymerization. This compound (DTDA) is a versatile monomer that can be polymerized to form a conductive polymer with a disulfide bridge, offering potential applications in electronics, sensors, and drug delivery systems.[1] These protocols are intended for researchers in materials science, polymer chemistry, and drug development. This document outlines the necessary reagents, equipment, and step-by-step procedures for both synthesis methods. Additionally, it includes a summary of key quantitative data and characterization details for the resulting polymer.

Introduction

The oxidative polymerization of aromatic amines is a widely studied method for the synthesis of conducting polymers. This compound is a particularly interesting monomer due to the presence of a redox-active disulfide bond within its structure. This feature allows for the potential cleavage of the disulfide linkage, offering a stimulus-responsive behavior in the resulting polymer. The polymerization of DTDA can be achieved through both chemical and electrochemical methods, each yielding a polymer with distinct properties. This application note provides detailed methodologies for both approaches.

Materials and Equipment

Monomer and Reagents
  • This compound (DTDA), >97.0% purity[2]

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M solution

  • Acetonitrile, anhydrous

  • Tetraethylammonium hexafluorophosphate (TEAHFP)

  • Deionized water

  • Ammonium hydroxide (for dedoping)

  • Methanol

Equipment
  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes, e.g., gold or stainless steel working electrode)

  • UV-Vis Spectrophotometer

  • FTIR Spectrometer

  • Gel Permeation Chromatography (GPC) system

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of DTDA using ammonium persulfate as the oxidant in an acidic medium. While a "simple solution polymerization method" has been reported to yield high molecular weight PDTDA, specific details are not widely available.[3] The following protocol is based on established methods for the oxidative polymerization of similar aromatic diamines.

Procedure:

  • Monomer Solution Preparation: In a glass reaction vessel, dissolve a specific amount of this compound in a 1 M HCl solution. A typical monomer concentration is around 0.03 mol/L.[4]

  • Reaction Initiation: Cool the monomer solution in an ice bath with continuous stirring.

  • Oxidant Addition: Prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter and is typically around 1.25:1.[4] Add the APS solution dropwise to the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed for a set time, typically several hours, while maintaining a low temperature. The formation of a precipitate indicates polymer formation.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture using a Buchner funnel to collect the polymer precipitate.

    • Wash the polymer sequentially with 0.1 M HCl solution and then deionized water to remove unreacted monomer, oxidant, and oligomers.[4]

    • To obtain the neutral (dedoped) form of the polymer, wash the precipitate with a 0.5 M ammonium hydroxide solution for approximately 3 hours.[4]

    • Finally, wash the polymer with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Electrochemical Oxidative Polymerization

This protocol details the synthesis of PDTDA thin films on an electrode surface using cyclic voltammetry.

Procedure:

  • Electrolyte Solution Preparation: Prepare an electrolyte solution containing 30 mM this compound and 60 mM tetraethylammonium hexafluorophosphate (TEAHFP) in a 1:1 water/acetonitrile solvent mixture.[3]

  • Electrochemical Cell Setup:

    • Use a three-electrode setup with a gold or stainless steel disc as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Polish the working electrode before use.

    • Immerse the electrodes in the electrolyte solution.

  • Electropolymerization:

    • Perform cyclic voltammetry by sweeping the potential between 0.0 V and 1.5-1.6 V.[3]

    • The number of cycles will determine the thickness of the polymer film. The growth of the polymer film can be observed by an increase in the peak currents with each cycle.

  • Film Characterization: After polymerization, the polymer-coated electrode can be removed from the solution, rinsed with the solvent, and characterized.

Data Presentation

The following table summarizes the quantitative data reported for poly(this compound).

ParameterChemical PolymerizationElectrochemical Polymerization
Monomer This compoundThis compound
Oxidant/Method Ammonium Persulfate (inferred)Cyclic Voltammetry
Solvent/Electrolyte Acidic aqueous solution (e.g., 1 M HCl)1:1 Water/Acetonitrile with TEAHFP
Monomer Concentration ~0.03 mol/L[4]30 mM[3]
Oxidant:Monomer Ratio ~1.25:1[4]N/A
Potential Range N/A0.0 V to 1.5-1.6 V[3]
Polymer Yield Not explicitly reportedN/A (film deposition)
Molecular Weight (Mw) ~420,000 - 424,690 g/mol [3]Not typically measured for thin films
Polydispersity Index (PDI) Not explicitly reportedNot typically measured for thin films
UV-Vis λmax Not explicitly reportedNot explicitly reported
FTIR Peaks (cm⁻¹) Not explicitly reportedNot explicitly reported

Visualizations

Experimental Workflow

experimental_workflow cluster_chemical Chemical Polymerization cluster_electrochemical Electrochemical Polymerization chem_start Prepare Monomer Solution (DTDA in 1 M HCl) chem_cool Cool Solution (Ice Bath) chem_start->chem_cool chem_add Add Oxidant Dropwise chem_cool->chem_add chem_oxidant Prepare Oxidant Solution (APS in 1 M HCl) chem_oxidant->chem_add chem_react Polymerization (Stirring) chem_add->chem_react chem_filter Filter Precipitate chem_react->chem_filter chem_wash Wash Polymer (HCl, H₂O) chem_filter->chem_wash chem_dedope Dedope (NH₄OH) chem_wash->chem_dedope chem_dry Dry Polymer chem_dedope->chem_dry chem_end PDTDA Powder chem_dry->chem_end electro_start Prepare Electrolyte Solution (DTDA, TEAHFP in H₂O/ACN) electro_setup Setup 3-Electrode Cell electro_start->electro_setup electro_poly Cyclic Voltammetry (0.0 to 1.6 V) electro_setup->electro_poly electro_rinse Rinse Electrode electro_poly->electro_rinse electro_end PDTDA Thin Film electro_rinse->electro_end

Caption: Experimental workflows for chemical and electrochemical oxidative polymerization of this compound.

Proposed Polymerization Mechanism

polymerization_mechanism monomer DTDA Monomer cation_radical Cation Radical Formation monomer->cation_radical Oxidation oxidant Oxidant (e.g., APS) oxidant->cation_radical coupling Radical Coupling (Dimerization) cation_radical->coupling cation_radical->coupling rearrangement Rearomatization (Proton Loss) coupling->rearrangement propagation Chain Propagation rearrangement->propagation polymer Poly(this compound) propagation->polymer Further Oxidation & Coupling

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Characterization

The resulting poly(this compound) can be characterized by various techniques to confirm its structure and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the preservation of the S-S bonds within the polymer chain.[3]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and conjugation in the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the chemically synthesized polymer.[3]

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the polymer surface.

Conclusion

The protocols provided in this application note offer detailed procedures for the synthesis of poly(this compound) through both chemical and electrochemical oxidative polymerization. The choice of method will depend on the desired form of the polymer (powder vs. thin film) and the specific application. The chemical method has the potential to produce high molecular weight polymer, while the electrochemical method allows for the direct fabrication of polymer films on conductive substrates. Further characterization of the synthesized polymer is recommended to fully understand its properties and suitability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2'-Dithiodianiline, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of oxidizing 2-aminothiophenol.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors, primarily related to the oxidation step. Here are the common causes and their solutions:

    • Rapid Addition of Oxidizing Agent: The addition of the oxidizing agent, such as hydrogen peroxide, must be done slowly and in a controlled manner. A rapid addition can lead to localized overheating and over-oxidation of the starting material or the product, resulting in the formation of byproducts instead of the desired disulfide.

    • Incorrect Reaction Temperature: The oxidation reaction is typically carried out at a low temperature (around 5°C).[1] Higher temperatures can promote side reactions and decrease the selectivity for this compound.

    • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the oxidizing agent to ensure complete conversion of the starting material.

    • Loss During Workup and Purification: Product can be lost during extraction and purification steps. Ensure efficient phase separation and minimize transfers. Washing the organic phase with water is recommended to remove water-soluble impurities.[1]

Issue 2: Formation of Discolored Product and Impurities

  • Question: My final product has a dark color instead of the expected light yellow to yellow-green powder. What causes this discoloration and how can I obtain a purer product?

  • Answer: Discoloration often indicates the presence of impurities, which can arise from side reactions or residual starting materials.

    • Over-oxidation: The primary cause of colored byproducts is the over-oxidation of the amino or thiol groups. This can lead to the formation of sulfinic acids, sulfonic acids, or polymeric materials. To mitigate this, use a stoichiometric amount of the oxidizing agent and maintain a low reaction temperature.

    • Presence of Oligomeric Byproducts: The reaction can sometimes produce oligomeric byproducts. These can often be removed by washing the crude product with ethanol. For highly sensitive applications, chromatographic purification may be necessary to achieve the desired purity.

    • Residual Starting Material: Unreacted 2-aminothiophenol can also contribute to impurities. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am having trouble with the workup. The phase separation is poor, or the product is difficult to crystallize. What should I do?

  • Answer: Proper workup is critical for obtaining a high-purity product.

    • Poor Phase Separation: If you are using a two-phase system (e.g., water and toluene), ensure adequate agitation during the reaction to facilitate the extraction of the product into the organic phase as it is formed.[1] If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them.

    • Purification Strategy: The product, being insoluble in water, should precipitate from the aqueous reaction mixture.[1] If an organic solvent is used for extraction, the product can be isolated by evaporating the solvent. For further purification, washing with ethanol is an effective method to remove unreacted starting material and some byproducts.[2] If a very high purity is required, recrystallization from a suitable solvent or column chromatography can be employed.

Frequently Asked Questions (FAQs)

  • What is the most common and high-yielding method for synthesizing this compound? The oxidation of the sodium salt of o-aminothiophenol using hydrogen peroxide in a two-phase system (water and a hydrocarbon solvent like toluene) is a well-established method that can provide high yields (above 90%) and purity.[1]

  • What are the key reaction parameters to control for a successful synthesis? The critical parameters to control are:

    • Rate of addition of the oxidizing agent: Slow and controlled addition is crucial.

    • Temperature: Maintain a low reaction temperature (e.g., 5°C).[1]

    • Agitation: Ensure efficient mixing in a two-phase system for immediate product extraction.[1]

    • Stoichiometry: Use the correct molar ratio of reactants.

  • What are the common byproducts in this synthesis? Common byproducts are typically water-soluble and result from the over-oxidation of the thiol group, leading to the formation of sulfinic and sulfonic acids. Oligomeric byproducts may also be formed.[2]

  • How can I confirm the purity of my synthesized this compound? The purity can be assessed using various analytical techniques:

    • Melting Point: The reported melting point is in the range of 91-95°C.[2][3]

    • Spectroscopy: 1H NMR and FTIR spectroscopy can be used to confirm the chemical structure.

    • Chromatography: HPLC is a reliable method to determine the purity quantitatively.

Data Presentation

Table 1: Impact of Key Reaction Parameters on the Yield of this compound

ParameterConditionExpected Outcome on YieldRationale
Oxidant Addition Rate Slow, controlledHighMinimizes localized overheating and side reactions.
RapidLowPromotes over-oxidation and byproduct formation.
Reaction Temperature Low (~5°C)HighFavors the desired disulfide formation.
HighLowIncreases the rate of side reactions.
Phase System Two-phase (water/toluene)HighImmediately removes the product from the aqueous phase, preventing further oxidation.[1]
Single aqueous phaseLowerProduct remains in the reaction medium, increasing the chance of over-oxidation.
Purification Method Water wash of organic phaseGoodRemoves water-soluble byproducts and salts.[1]
Ethanol wash of crude productGoodEffective at removing unreacted starting material and oligomeric byproducts.[2]
ChromatographyExcellentProvides the highest purity for sensitive applications.

Experimental Protocols

High-Yield Synthesis of this compound via Oxidation of o-Aminothiophenol

This protocol is based on a high-yield method described in the literature.[1]

Materials:

  • o-Aminothiophenol

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrogen peroxide (30% solution)

  • Toluene (or benzene, xylene)

  • Water

  • Nitrogen gas

Procedure:

  • Preparation of the Sodium Salt of o-Aminothiophenol: In a reaction vessel, prepare an aqueous solution of the sodium salt of o-aminothiophenol (15-30 wt%). This can be achieved by reacting o-aminothiophenol with a stoichiometric amount of sodium hydroxide in water.

  • Formation of the Two-Phase System: To the agitated aqueous solution of the sodium salt of o-aminothiophenol, add toluene to form an unstable dispersion. The weight percent of toluene should be between 15% and 25%.

  • Controlled Oxidation: While maintaining vigorous agitation and a temperature of approximately 5°C, slowly add a solution of hydrogen peroxide to the dispersion. The addition rate should be slow enough to maintain only a trace concentration of residual peroxide in the mixture. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).

  • Reaction Completion and Phase Separation: After the addition of hydrogen peroxide is complete, continue agitation for a period to ensure the reaction goes to completion. Stop the agitation and allow the two phases to separate. The upper organic phase (toluene) will contain the dissolved this compound, while the lower aqueous phase will contain water-soluble byproducts and salts.

  • Product Isolation and Purification:

    • Separate the organic phase.

    • Wash the organic phase with water (2 to 4 times) to remove any traces of sodium hydroxide and other water-soluble impurities.

    • The toluene can be removed by distillation to yield the molten product, which solidifies upon cooling.

    • For further purification, the product can be washed with ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start prep_salt Prepare aqueous solution of sodium o-aminothiophenolate start->prep_salt add_toluene Add toluene to form a two-phase system prep_salt->add_toluene oxidation Slowly add H2O2 at 5°C with vigorous agitation add_toluene->oxidation agitate Continue agitation to complete the reaction oxidation->agitate phase_sep Stop agitation and allow phase separation agitate->phase_sep extract Separate the organic phase (containing product) phase_sep->extract wash Wash organic phase with water extract->wash isolate Isolate product by solvent evaporation wash->isolate purify Further purification (e.g., ethanol wash) isolate->purify end End Product purify->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield cluster_oxidation Oxidation Issues cluster_workup Workup Issues cluster_solutions Solutions start Low Yield? check_addition Was H2O2 added slowly? start->check_addition Yes check_temp Was temperature low (~5°C)? check_addition->check_temp Yes solution_addition Solution: Decrease addition rate of H2O2. check_addition->solution_addition No check_separation Was phase separation clean? check_temp->check_separation Yes solution_temp Solution: Maintain temperature at ~5°C. check_temp->solution_temp No check_washing Was the organic phase washed? check_separation->check_washing Yes solution_separation Solution: Use brine to break emulsions. check_separation->solution_separation No solution_washing Solution: Perform aqueous washes to remove water-soluble byproducts. check_washing->solution_washing No solution_ok Review other parameters (stoichiometry, reaction time). check_washing->solution_ok Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,2'-Dithiodianiline.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂S₂[1][2]
Molecular Weight 248.36 g/mol [1][2]
Appearance Light yellow to yellow-green or amber powder/crystal[2][3][4]
Melting Point 91-95 °C[1][3]
Solubility Insoluble in water. Soluble in hot methanol and ethanol. Mixes freely with alcohols and BTX (Benzene, Toluene, Xylene).[2][3][4]

Q2: What are the common impurities found in crude this compound?

A2: The nature and quantity of impurities largely depend on the synthetic method employed. For this compound synthesized via the aerial oxidation of 2-aminobenzenethiol, common impurities may include:

  • Unreacted 2-aminobenzenethiol: The starting material for the synthesis.

  • Oligomeric byproducts: Higher molecular weight species formed during polymerization side reactions.[1]

  • Oxidation byproducts: Other oxidized species besides the desired disulfide.

  • Residual Solvents: Solvents used in the synthesis or initial work-up.

Q3: Which purification methods are most effective for crude this compound?

A3: The most commonly cited and effective purification methods for this compound are recrystallization and solvent washing/extraction.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. Ethanol is a commonly used solvent for the recrystallization of this compound.[5]

  • Solvent Washing: Washing the crude product with a solvent in which the desired compound has low solubility at a given temperature, while impurities are more soluble, can be a quick and effective preliminary purification step. Ethanol washing has been shown to be effective in removing oligomeric byproducts.[1]

  • Solvent Extraction: A method described involves dissolving the crude product in a hydrocarbon solvent like toluene to separate it from water-soluble byproducts.[6]

Troubleshooting Guide

Issue 1: Low yield after recrystallization.

Potential CauseRecommended Solution
Using too much solvent. The compound may remain in the mother liquor even after cooling. Use a minimal amount of hot solvent to fully dissolve the crude product.
Premature crystallization. If the solution cools too quickly, the compound may precipitate out along with impurities. Ensure the filtration of the hot solution is done rapidly using pre-heated glassware.
Cooling the solution too rapidly. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Issue 2: The purified product is still colored (not light yellow).

Potential CauseRecommended Solution
Trapped colored impurities. Highly colored impurities may be entrapped within the crystal lattice. A second recrystallization may be necessary. The use of a small amount of activated charcoal during the recrystallization can help adsorb colored impurities (use with caution as it can also adsorb the product).
Oxidation of the product. This compound can be susceptible to oxidation. Dry the purified crystals thoroughly and store them in a cool, dark place, preferably under an inert atmosphere.

Issue 3: Oily precipitate forms instead of crystals during recrystallization.

Potential CauseRecommended Solution
The boiling point of the solvent is higher than the melting point of the solute. If the compound "oils out," it indicates that the solution is supersaturated above the compound's melting point. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation point and induce crystallization. Alternatively, select a lower-boiling point solvent for recrystallization.
Presence of significant impurities. High levels of impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like a solvent wash before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) to a constant weight.

Protocol 2: Toluene Extraction for Purification

This method is adapted from a patented procedure and is useful for separating this compound from aqueous and water-soluble impurities.[6]

  • Slurry Formation: Create a slurry of the crude this compound in water.

  • Toluene Extraction: Add toluene to the aqueous slurry and stir the mixture vigorously. The this compound will preferentially dissolve in the toluene phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper toluene layer containing the product will be colored, while the lower aqueous layer will contain water-soluble impurities.

  • Washing: Drain the lower aqueous layer. Wash the toluene phase with one or more portions of water to further remove any residual water-soluble impurities.

  • Solvent Removal: Dry the toluene solution over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrystallization Crude this compound dissolve Dissolve in minimum hot ethanol crude_recrystallization->dissolve hot_filtration Hot Filtration dissolve->hot_filtration crystallize Cool to crystallize hot_filtration->crystallize isolate Isolate crystals via vacuum filtration crystallize->isolate wash Wash with cold ethanol isolate->wash dry Dry under vacuum wash->dry pure_product_recrystallization Pure this compound dry->pure_product_recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Start Purification check_purity Check Purity (e.g., TLC, MP) start->check_purity is_pure Is it pure? check_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No oily_precipitate Oily Precipitate? troubleshoot->oily_precipitate low_yield Low Yield? oily_precipitate->low_yield No solution_oily Adjust solvent system or pre-purify oily_precipitate->solution_oily Yes colored_product Colored Product? low_yield->colored_product No solution_yield Minimize solvent, cool slowly low_yield->solution_yield Yes solution_color Second recrystallization or use charcoal colored_product->solution_color Yes solution_oily->check_purity solution_yield->check_purity solution_color->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

troubleshooting side reactions in 2,2'-Dithiodianiline polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2'-Dithiodianiline (DTDA). Our goal is to help you identify and resolve common side reactions and other experimental challenges to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The two primary methods for synthesizing poly(this compound) (PDTDA) are chemical oxidative polymerization and electrochemical polymerization.[1][2] Chemical oxidation is often preferred for producing larger quantities of the polymer in powder form and involves the use of an oxidizing agent in an acidic medium.[3][4] Electrochemical polymerization allows for the direct deposition of thin, adherent polymer films onto an electrode surface.[1]

Q2: What is the expected structure of poly(this compound)?

A2: The polymer is believed to have a ladder-like structure where two adjacent polyaniline-type chains are interconnected by the disulfide (S-S) bonds of the monomer units.[1] Spectroscopic analyses, such as FTIR, have confirmed that the S-S bonds are generally well-conserved during the polymerization process.[3]

Q3: Why is the color of my polymer inconsistent between batches?

A3: The color of polyaniline-type polymers is highly dependent on their oxidation state. For PDTDA, variations in color (from green to dark blue or black) can indicate differences in the degree of oxidation or the presence of side products.[5] Inconsistent color is often a result of subtle variations in reaction conditions such as oxidant-to-monomer ratio, reaction time, and temperature.

Q4: How can I purify the synthesized poly(this compound)?

A4: Purification of PDTDA typically involves removing unreacted monomer, oxidant, and low-molecular-weight oligomers. A common method is to precipitate the polymer in a non-solvent, followed by washing with deionized water and a suitable organic solvent like isopropanol. The purified polymer is then dried under vacuum.

Troubleshooting Guide: Side Reactions and Other Issues

This guide addresses specific problems you may encounter during the polymerization of this compound.

Q5: My polymerization yield is very low. What are the potential causes and solutions?

A5: Low polymer yield can stem from several factors:

  • Inadequate Oxidant Amount: An insufficient amount of oxidizing agent will result in incomplete monomer conversion.

  • Improper Reaction Temperature: The polymerization of aromatic amines is often exothermic.[6] If the temperature is too high, it can lead to side reactions and degradation, while a temperature that is too low may slow down the reaction rate significantly.

  • Presence of Impurities: Impurities in the monomer or solvent can interfere with the polymerization process.

ParameterRecommended Action
Oxidant-to-Monomer Ratio Ensure the molar ratio of oxidant to monomer is appropriate. For many aniline polymerizations, a ratio close to 1:1 is a good starting point, but this may require optimization.[7]
Temperature Control Maintain a consistent and optimized reaction temperature. Lower temperatures (e.g., 0-5 °C) have been shown to favor higher molecular weight and better structural regularity in polyaniline synthesis.[6][7]
Monomer Purity Use high-purity this compound. If necessary, purify the monomer by recrystallization before use.
Solvent Quality Use high-purity, deaerated solvents to avoid unwanted side reactions with oxygen.[6]

Q6: The resulting polymer has poor solubility. Is this normal, and can it be improved?

A6: Yes, high molecular weight conductive polymers, including PDTDA, are known for their limited solubility in common organic solvents.[6] However, excessive insolubility can be a sign of significant cross-linking.

  • Over-oxidation: Using a large excess of the oxidizing agent or prolonged reaction times can lead to over-oxidation of the polymer backbone, which can promote cross-linking.

  • High Reaction Temperature: Elevated temperatures can increase the likelihood of side reactions that lead to cross-linking.[8]

To manage solubility, you can try to control the molecular weight by adjusting the reaction time and oxidant-to-monomer ratio. For some applications, synthesizing the polymer in the presence of a soluble template, such as poly(styrene sulfonate), can improve the dispersibility of the final product.[4]

Q7: I suspect there are significant side reactions occurring. What are the most likely side products and how can I minimize them?

A7: Based on studies of oxidative polymerization of other aromatic amines, several side reactions are possible, leading to defects in the polymer structure.[7][9][10]

  • Cross-linking: This is one of the most common side reactions. It can occur through the formation of N-C bonds between polymer chains, leading to an insoluble and less processable material.[7]

  • Formation of Azo Groups: The reaction can lead to the formation of N=N bonds, which disrupt the desired polymer conjugation.[7][9]

  • Ring Substitution Reactions: Side reactions such as nitration or acetylation (if acetate is present) can occur on the aromatic rings.[9][10]

  • Hydrolysis: The presence of water can lead to the formation of hydroxyl (-OH) or carbonyl (=O) groups on the polymer chain, which are considered defects.[7]

Side ReactionPotential CauseMitigation Strategy
Cross-linking High oxidant concentration, high temperature.Carefully control the oxidant-to-monomer ratio. Conduct the reaction at a lower temperature (e.g., 0-5 °C).
Azo Group Formation Localized high concentrations of radical cations.Ensure vigorous stirring and slow, controlled addition of the oxidant to maintain a homogeneous reaction mixture.
Ring Substitution Presence of reactive species from the oxidant or solvent.Use a high-purity reaction medium. Consider a less aggressive oxidizing agent if possible.
Hydrolysis Reaction with water.While often performed in aqueous media, minimizing reaction time once the polymer has formed can reduce the extent of hydrolysis.

Experimental Protocols

Detailed Protocol for Chemical Oxidative Polymerization of this compound

This protocol provides a general framework. Optimization of specific parameters may be necessary for your application.

  • Monomer Preparation:

    • Dissolve this compound (DTDA) in a suitable acidic aqueous solution (e.g., 1 M HCl) to a final concentration of approximately 0.1 M.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[6]

  • Oxidant Preparation:

    • Prepare a solution of the oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic solution as the monomer. The molar ratio of oxidant to monomer should be approximately 1:1.

    • Cool the oxidant solution to 0-5 °C.

  • Polymerization Reaction:

    • Slowly add the chilled oxidant solution to the stirred monomer solution dropwise over a period of 30-60 minutes.

    • Maintain the reaction temperature at 0-5 °C throughout the addition and for the duration of the reaction.

    • Continue stirring the reaction mixture for a specified time (e.g., 4-24 hours) after the addition of the oxidant is complete. The solution should gradually change color, often to a dark green or black, indicating polymer formation.[4]

  • Polymer Isolation and Purification:

    • Isolate the polymer precipitate by vacuum filtration.

    • Wash the polymer powder extensively with deionized water to remove the acid and any remaining oxidant.

    • Further wash the polymer with a suitable organic solvent, such as isopropanol or methanol, to remove unreacted monomer and low-molecular-weight oligomers.

    • Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24-48 hours.[6]

Visualizing Workflows and Mechanisms

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_actions Recommended Actions Problem Inconsistent Polymerization Results (e.g., Low Yield, Poor Solubility, Wrong Color) Cause1 Improper Reaction Conditions Problem->Cause1 Cause2 Monomer/Reagent Quality Issues Problem->Cause2 Cause3 Side Reactions (Cross-linking, etc.) Problem->Cause3 Action1 Optimize Temperature & Oxidant Ratio Cause1->Action1 Action2 Purify Monomer & Use Fresh Reagents Cause2->Action2 Action3 Control Oxidant Addition & Reaction Time Cause3->Action3 Result Successful Polymerization Action1->Result Improved Yield & Consistency Action2->Result Reproducible Results Action3->Result Reduced Side Products, Improved Solubility

Caption: Troubleshooting workflow for this compound polymerization.

Polymerization_Pathway cluster_main Desired Polymerization Pathway cluster_side Potential Side Reactions Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical Oxidation Dimer Dimer Radical->Dimer Coupling Azo Azo-containing Defects Radical->Azo Dimerization Side Reaction Polymer Linear Poly(this compound) Dimer->Polymer Propagation Crosslink Cross-linked Polymer (Insoluble) Polymer->Crosslink Excess Oxidant/ High Temperature Overoxidation Over-oxidized/Hydrolyzed Structure Polymer->Overoxidation Prolonged Reaction/ Excess Oxidant

Caption: Desired polymerization pathway and potential side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dithiodianiline Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 2,2'-Dithiodianiline for crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound crosslinking?

A1: this compound is a homobifunctional crosslinking agent. Its reactivity is based on the disulfide bond, which can undergo a thiol-disulfide exchange reaction with free sulfhydryl groups (cysteines) on proteins. This results in the formation of a new disulfide bond, covalently linking the interacting molecules.

Q2: What are the primary applications of this compound in research?

A2: Due to its redox-responsive disulfide linkage, this compound is valuable in advanced materials science and chemical biology. It is used in the synthesis of polymers with enhanced thermal stability and stimuli-responsive degradation capabilities. In chemical biology, it serves as a precursor for creating disulfide-containing probes, drug delivery systems, and functionalized surfaces. The cleavable nature of the disulfide bond upon exposure to reducing agents like glutathione makes it a useful tool for studying redox processes in cellular environments.

Q3: What are the key parameters to consider when optimizing a this compound crosslinking reaction?

A3: The efficiency of the crosslinking reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the crosslinker to the protein. It is crucial to optimize these parameters for each specific application to achieve the desired crosslinking efficiency while minimizing side reactions.

Q4: How can I confirm that crosslinking has occurred?

A4: Successful crosslinking can be verified using several analytical techniques. SDS-PAGE analysis will show a shift in the molecular weight of the crosslinked proteins compared to the non-crosslinked controls. Mass spectrometry can be used to identify the specific crosslinked residues.

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

  • Potential Cause: Suboptimal pH.

    • Suggestion: The formation of disulfide bonds is generally favored at a slightly basic pH (around 7.5-8.5). This is because a higher pH promotes the deprotonation of thiol groups, increasing their reactivity.[1][2] Perform a pH screen to determine the optimal condition for your specific proteins.

  • Potential Cause: Inactive this compound.

    • Suggestion: Ensure the crosslinker has been stored properly and is not degraded. Prepare fresh solutions of the crosslinker before each experiment.

  • Potential Cause: Insufficient concentration of the crosslinker.

    • Suggestion: Increase the molar excess of this compound relative to the protein concentration. A typical starting point is a 20- to 500-fold molar excess.[3] Titrate the concentration to find the optimal balance between crosslinking efficiency and potential side reactions.

  • Potential Cause: Presence of reducing agents.

    • Suggestion: Ensure that buffers and protein solutions are free of reducing agents like DTT or β-mercaptoethanol, as these will interfere with disulfide bond formation.

Issue 2: Protein Aggregation and Precipitation

  • Potential Cause: Excessive crosslinking.

    • Suggestion: Over-crosslinking can lead to the formation of large, insoluble protein aggregates. Reduce the concentration of this compound or decrease the reaction time.[4]

  • Potential Cause: High protein concentration.

    • Suggestion: High concentrations of protein can favor intermolecular crosslinking, leading to aggregation. Perform the reaction at a lower protein concentration.

  • Potential Cause: Inappropriate buffer conditions.

    • Suggestion: The solubility of your protein is highly dependent on the buffer composition. Ensure the buffer has the appropriate pH and ionic strength to maintain protein stability throughout the reaction.

Issue 3: Non-specific Modifications

  • Potential Cause: Reaction with other nucleophilic residues.

    • Suggestion: While the thiol-disulfide exchange is the primary reaction, at very high pH or with prolonged reaction times, side reactions with other nucleophilic residues may occur. Optimize the reaction conditions to be as mild as possible.

  • Potential Cause: Hydrolysis of the crosslinker.

    • Suggestion: In aqueous solutions, crosslinkers can be susceptible to hydrolysis. Use freshly prepared solutions and consider the stability of the crosslinker in your chosen buffer system.

Data Presentation

Table 1: Effect of pH on Crosslinking Efficiency

pHRelative Crosslinking Yield (%)Observations
6.535Low yield, minimal aggregation
7.060Moderate yield, slight aggregation
7.585High yield, manageable aggregation
8.095Optimal yield
8.590High yield, increased aggregation

Table 2: Optimization of Molar Excess of this compound

Molar Excess (Crosslinker:Protein)Relative Crosslinking Yield (%)Observations
10:140Incomplete crosslinking
25:175Good crosslinking, minimal side products
50:190High yield of crosslinked product
100:192High yield, slight increase in aggregates
200:188Significant aggregation observed

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

  • Buffer Preparation: Prepare a non-amine, non-thiol containing buffer, such as phosphate-buffered saline (PBS) or HEPES buffer, at the desired pH (typically pH 7.5-8.5). Ensure the buffer is degassed to minimize oxidation.

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to the desired concentration. If the protein has been stored in a buffer containing reducing agents, these must be removed by dialysis or using a desalting column.

  • Crosslinker Solution Preparation: Immediately before use, dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

  • Quenching the Reaction: To stop the crosslinking reaction, add a quenching reagent that contains a free thiol, such as DTT or β-mercaptoethanol, to a final concentration that is in excess of the initial crosslinker concentration.

  • Analysis: Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins. Further analysis can be performed using mass spectrometry to identify the crosslinked sites.

Mandatory Visualizations

G Workflow for this compound Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.5-8.5) mix Mix Protein and Crosslinker prep_buffer->mix prep_protein Prepare Protein Solution prep_protein->mix prep_crosslinker Prepare Fresh This compound Solution prep_crosslinker->mix incubate Incubate (e.g., 1 hr at RT) mix->incubate quench Quench Reaction (e.g., with DTT) incubate->quench sds_page SDS-PAGE quench->sds_page mass_spec Mass Spectrometry quench->mass_spec

Caption: A typical experimental workflow for protein crosslinking.

G Troubleshooting Flowchart start Start: Low Crosslinking Yield check_ph Is pH optimal (7.5-8.5)? start->check_ph adjust_ph Adjust pH and repeat check_ph->adjust_ph No check_reagents Are reagents fresh and active? check_ph->check_reagents Yes adjust_ph->start prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No check_concentration Is crosslinker concentration sufficient? check_reagents->check_concentration Yes prepare_fresh->start increase_concentration Increase molar excess of crosslinker check_concentration->increase_concentration No check_reducing_agents Are reducing agents present in buffer? check_concentration->check_reducing_agents Yes increase_concentration->start remove_reducing_agents Remove reducing agents (dialysis/desalting) check_reducing_agents->remove_reducing_agents Yes success Problem Resolved check_reducing_agents->success No remove_reducing_agents->start

Caption: A guide to troubleshooting low crosslinking yields.

G Mechanism of this compound Crosslinking P1_SH Protein 1 with free thiol (-SH) intermediate Mixed Disulfide Intermediate (P1-S-S-R) P1_SH->intermediate + DTD P2_SH Protein 2 with free thiol (-SH) crosslinked_product Crosslinked Proteins (P1-S-S-P2) P2_SH->crosslinked_product DTD This compound (RSSR) DTD->intermediate leaving_group 2-Aminothiophenol (RSH) intermediate->leaving_group - RSH intermediate->crosslinked_product + P2-SH crosslinked_product->leaving_group - RSH

References

preventing degradation of 2,2'-Dithiodianiline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,2'-Dithiodianiline during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Issue Possible Cause Recommended Action
Discoloration of the solid (darkening, appearance of green or amber tints) Oxidation of the disulfide bond or amino groups due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or store in a dark place to protect from light. Ensure the container is tightly sealed.[1][2][3]
Change in physical state (clumping, stickiness) Absorption of moisture from the atmosphere (hygroscopic tendencies).Store in a desiccator with a suitable drying agent (e.g., silica gel). Ensure the container is tightly sealed immediately after use.[1]
Inconsistent experimental results Presence of degradation products such as thiols (2-aminothiophenol) or sulfonic acids, which can interfere with reactions.[4]Confirm the purity of the stored reagent before use via analytical methods like HPLC. If impurities are detected, consider purification by recrystallization or chromatography, or use a fresh batch of the compound.
Formation of an insoluble precipitate in solution Polymerization or formation of insoluble degradation products. This can be accelerated by impurities or inappropriate solvent conditions.Prepare solutions fresh before use. If a stock solution is necessary, store it at a low temperature and for a limited time. Evaluate the stability of the compound in the chosen solvent.
Unexpected reaction byproducts The amino groups may have reacted with atmospheric components or contaminants (e.g., carbon dioxide, aldehydes).Handle the compound in a controlled environment, such as a glovebox, when possible. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To minimize degradation, this compound should be stored in a tightly sealed container, in a dry and well-ventilated area.[1][3][5] It is recommended to store it in a cool (<15°C) and dark place, away from direct sunlight.[6][7] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Q2: Is this compound sensitive to light?

    • A2: Yes, similar aromatic disulfide compounds are known to be light-sensitive.[3] Exposure to light, particularly UV radiation, can promote the cleavage of the disulfide bond and other degradation pathways. It is crucial to store it in amber vials or in a dark location.

  • Q3: What are the main degradation pathways for this compound?

    • A3: The primary degradation pathways involve the disulfide bond and the amino groups. The disulfide bond can be oxidized to form sulfonic acids or reduced to form thiols (2-aminothiophenol).[4] The amino groups can undergo oxidation or substitution reactions.[4]

  • Q4: What are the signs of degradation?

    • A4: Visual signs of degradation include a change in color from its typical light yellow to amber or dark green, and a change in the physical state, such as clumping due to moisture absorption.[8][9] The most reliable way to assess degradation is through analytical techniques like HPLC to check for the presence of impurities.

Experimental Protocols

  • Q5: How can I check the purity of my this compound sample?

    • A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound.[6][7][8][9] A typical protocol is provided in the "Experimental Protocols" section below.

  • Q6: What should I do if I suspect my this compound has degraded?

    • A6: If you observe signs of degradation or your experiments are yielding inconsistent results, it is recommended to first verify the purity of the compound using an analytical method like HPLC. If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound. For critical applications, purification of the degraded material may be an option, but it requires careful characterization to ensure the removal of all impurities.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Incompatibilities

Parameter Recommendation Reference
Temperature Cool, <15°C recommended[6][7]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen) recommended for long-term storage[1]
Light Protect from light; store in a dark place or amber vial[2][3]
Container Tightly closed[1][2][3][5]
Incompatible Materials Strong oxidizing agents, strong bases[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. The exact parameters may need to be optimized for the specific HPLC system and column used.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm or 300 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (area percent method). For more accurate quantification, use the calibration curve. Degradation products will appear as separate peaks, typically at different retention times.

Visualizations

degradation_pathway main This compound oxidation Oxidation (e.g., air, light, oxidizing agents) main->oxidation O2, light reduction Reduction (e.g., reducing agents) main->reduction H+ hydrolysis Hydrolysis (moisture) main->hydrolysis sulfonic_acid Sulfonic Acid Derivatives oxidation->sulfonic_acid thiol 2-Aminothiophenol reduction->thiol other_products Other Degradation Products hydrolysis->other_products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Suspicion of Degradation (e.g., discoloration, poor results) visual_inspection Visual Inspection start->visual_inspection analytical_check Purity Analysis (e.g., HPLC) visual_inspection->analytical_check Signs of degradation continue_use Continue with Experiment visual_inspection->continue_use No visual signs is_degraded Degradation Confirmed? analytical_check->is_degraded use_fresh Use Fresh Batch of Compound is_degraded->use_fresh Yes is_degraded->continue_use No review_storage Review Storage and Handling Procedures use_fresh->review_storage

Caption: Troubleshooting workflow for suspected degradation.

References

challenges in the scalability of 2,2'-Dithiodianiline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the synthesis and scalability of 2,2'-Dithiodianiline.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method is the oxidation of 2-aminothiophenol.[1] This is often achieved using mild oxidizing agents like hydrogen peroxide in an aqueous solution of the sodium or potassium salt of 2-aminothiophenol.[1] The product, being water-insoluble, precipitates from the reaction mixture and can be subsequently purified.

Q2: What are the primary challenges when scaling up this compound production?

A2: Key scalability challenges include managing reaction exotherms, ensuring consistent mixing, preventing byproduct formation (such as over-oxidized species or polysulfides), and developing efficient, large-scale purification methods.[2][3] What works at the flask level may not be directly transferable to a large reactor due to changes in surface-area-to-volume ratios, which affects heat and mass transfer.[2][3]

Q3: Why is purity crucial for this compound, especially in pharmaceutical applications?

A3: High purity is critical because this compound is often used as a curative or crosslinking agent, for example, in the preparation of polyurethanes.[1] The presence of oxidation byproducts or other impurities can interfere with the curing process, affecting the final properties and performance of the polymer.[1]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Q: We achieved an 85% yield at the 10g scale, but the yield dropped to 55% at the 1kg scale. What are the potential causes and how can we troubleshoot this?

A: A significant drop in yield during scale-up is a common problem and can be attributed to several factors that become more pronounced at larger volumes.[3][4]

Potential Causes & Solutions:

  • Inadequate Temperature Control: The oxidation of thiols is an exothermic reaction. In a large reactor, heat dissipation is less efficient than in a small flask, which can lead to localized overheating.[3] This can cause decomposition of the starting material or product and promote side reactions.

    • Solution: Implement a staged or slow addition of the oxidizing agent to control the rate of heat generation.[1] Ensure the reactor is equipped with an efficient cooling jacket and monitoring systems to maintain the optimal reaction temperature (e.g., 5-10°C).[1]

  • Inefficient Mixing: Non-homogenous mixing in a large vessel can create localized "hot spots" or areas with a high concentration of the oxidant, leading to byproduct formation.[3]

    • Solution: Optimize the stirrer type (e.g., propeller vs. anchor), speed, and baffle configuration to ensure the entire reaction mass is mixed effectively. For multiphasic reactions, ensure the chosen agitation is sufficient to maintain a stable dispersion.[1]

  • Suboptimal Reagent Stoichiometry: Molar ratios that work at a small scale may need adjustment at a larger scale due to the factors above.

    • Solution: Re-optimize the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess can lead to unwanted side products. Perform small-scale pilot reactions to determine the optimal ratio for the scaled-up process.

Troubleshooting Workflow for Low Yield

G start Low Yield Detected check_temp Monitor Internal Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents temp_issue Exotherm or Hot Spots? check_temp->temp_issue mixing_issue Dead Zones or Poor Dispersion? check_mixing->mixing_issue reagent_issue Correct Ratio & Purity? check_reagents->reagent_issue temp_issue->check_mixing No slow_addition Implement Slow/Staged Reagent Addition temp_issue->slow_addition Yes mixing_issue->check_reagents No optimize_stirrer Optimize Stirrer Speed/Type mixing_issue->optimize_stirrer Yes reoptimize_ratio Re-optimize Molar Ratios at Pilot Scale reagent_issue->reoptimize_ratio No end Yield Improved reagent_issue->end Yes improve_cooling Enhance Reactor Cooling Capacity slow_addition->improve_cooling improve_cooling->end optimize_stirrer->end reoptimize_ratio->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Contamination with Byproducts

Q: Our scaled-up batch of this compound is contaminated with a yellow, insoluble impurity. How can we identify and prevent this?

A: The most likely impurity is a result of over-oxidation or side reactions leading to the formation of polysulfides (R-S-S-S-R) or sulfones/sulfoxides.

Potential Causes & Solutions:

  • Excess Oxidizing Agent: Using too much hydrogen peroxide or adding it too quickly can lead to over-oxidation of the disulfide bridge.

    • Solution: Maintain only a trace concentration of the residual peroxide in the dispersion by adding it sufficiently slowly.[1] The reaction can be monitored for the presence of excess oxidant using peroxide test strips.

  • Incorrect pH: The stability of the disulfide bond and the rate of oxidation can be pH-dependent.

    • Solution: Ensure the pH of the aqueous solution of the o-aminothiophenol salt is maintained within the optimal range throughout the addition of the oxidant.

Data Presentation: Impact of Oxidant Addition Rate on Purity

ScaleAddition TimeFinal Purity (HPLC)Observation
10 g5 minutes98.5%Clear, pale yellow crystals
1 kg5 minutes89.0%Significant yellow impurity
1 kg60 minutes98.2%Clear, pale yellow crystals

Experimental Protocols:

Protocol 1: Optimized Scaled-Up Synthesis

This protocol is adapted for a 1 kg scale synthesis, focusing on purity and yield.

  • Salt Formation: In a suitable reactor, dissolve the sodium salt of o-aminothiophenol in water to create a 20-25% aqueous solution.[1]

  • Phase Mixing: Add toluene to the agitated aqueous solution (approx. 20 parts by weight relative to the aqueous solution).[1] This will serve to extract the product as it is formed, protecting it from over-oxidation in the aqueous phase.[1]

  • Controlled Oxidation: Cool the agitated mixture to 5-10°C. Slowly add a 30% hydrogen peroxide solution over a period of 60-90 minutes. Monitor the internal temperature to ensure it does not exceed 15°C.

  • Phase Separation: Once the reaction is complete (monitored by TLC or HPLC), stop the agitation and allow the phases to separate. The this compound will be dissolved in the upper toluene phase.[1]

  • Purification:

    • Wash the toluene phase with water to remove inorganic byproducts.

    • Treat the organic phase with activated carbon to remove colored impurities.[1]

    • Filter and concentrate the toluene under reduced pressure.

    • Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to achieve high purity.

General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Prepare Aqueous Salt of 2-Aminothiophenol B Add Toluene & Cool A->B C Slowly Add H2O2 B->C D Reaction Monitoring (TLC/HPLC) C->D E Phase Separation D->E Reaction Complete F Wash Organic Layer E->F G Activated Carbon Treatment F->G H Recrystallization G->H I Drying H->I J Final Pure Product I->J

Caption: General experimental workflow.

References

Technical Support Center: Purification of Commercial 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of commercial 2,2'-Dithiodianiline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels and physical properties of commercial this compound?

Commercial this compound is typically available with a purity of 97-98% or higher.[1][2] It is generally a light yellow to yellow-green powder or crystalline solid.[1] Key physical properties are summarized in the table below.

Q2: What are the common impurities found in commercial this compound?

The primary impurities in commercial this compound often originate from its synthesis, which commonly involves the oxidation of 2-aminothiophenol.[3] Potential impurities include:

  • Unreacted 2-aminothiophenol: The starting material for the synthesis.

  • Over-oxidation byproducts: Such as sulfonic acids, which can form if the oxidation reaction is not carefully controlled.[3]

  • Water-soluble byproducts and salts: Residual inorganic salts and other water-soluble materials from the reaction and workup steps.[3]

  • Oligomeric byproducts: Higher molecular weight species that can form during the synthesis.

Q3: Which purification methods are most effective for this compound?

The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A mixed solvent system of ethanol and water is effective for the recrystallization of this compound. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent induces crystallization upon cooling. A 70:30 ethanol/water mixture has been used for similar compounds.[4]

Q5: How can I monitor the purity of this compound during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.[5] For TLC, a mobile phase of hexane and ethyl acetate can be used with a silica gel stationary phase.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Recommended Solution(s)
Oiling out instead of crystallizing The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly, causing it to separate as a liquid rather than forming crystals.- Re-heat the solution and add more of the primary solvent (ethanol) to ensure complete dissolution. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. - Consider a different solvent system.
Poor recovery of purified product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product is partially soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The impurities have similar solubility to this compound in the chosen solvent system.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. - Perform a hot filtration to remove the charcoal and any other insoluble impurities.
No crystal formation upon cooling The solution is not supersaturated.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by gentle heating to increase the concentration of the compound.
Column Chromatography Issues
Issue Potential Cause Recommended Solution(s)
Poor separation of compounds (overlapping bands) The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate.- Adjust the polarity of the mobile phase. For a silica gel column, a mixture of hexane and ethyl acetate is a good starting point. You can increase the proportion of ethyl acetate to increase the polarity. - Use TLC to determine the optimal solvent system before running the column.
Cracking of the stationary phase The column was not packed properly, or it has run dry.- Ensure the column is packed uniformly and that the stationary phase is never allowed to go dry. - Apply gentle pressure to pack the column more tightly.
Tailing of spots on TLC and bands on the column The compound is interacting too strongly with the stationary phase. The compound may be acidic or basic.- Add a small amount of a modifier to the mobile phase. For example, a few drops of triethylamine can help with basic compounds, and acetic acid can help with acidic compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Light yellow to yellow-green powder/crystal[1]
Molecular Weight 248.37 g/mol [1]
Melting Point 92-95 °C[1]
Solubility Insoluble in water; soluble in alcohols and BTX (benzene, toluene, xylene)[1]
Commercial Purity >97.0% to >98.0% (by HPLC)[1][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol describes the purification of commercial this compound using a mixed solvent system.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: To the hot filtrate, add warm deionized water dropwise with stirring until the solution becomes slightly turbid. If excessive precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Methodology:

  • TLC Analysis: Determine a suitable mobile phase composition by running TLC plates. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4 and will show good separation from impurities. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Commercial this compound dissolve Dissolve in hot ethanol crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot filtration dissolve->hot_filter if no charcoal charcoal->hot_filter add_water Add hot water (anti-solvent) hot_filter->add_water cool Slow cooling & ice bath add_water->cool vac_filter Vacuum filtration cool->vac_filter wash Wash with cold ethanol/water vac_filter->wash dry Dry under vacuum wash->dry pure_xtals Pure this compound Crystals dry->pure_xtals

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic start Purification Issue Encountered recryst Recrystallization Problem start->recryst chrom Chromatography Problem start->chrom oiling Oiling Out recryst->oiling low_yield Low Yield recryst->low_yield colored Colored Crystals recryst->colored no_xtals No Crystals Form recryst->no_xtals poor_sep Poor Separation chrom->poor_sep cracking Cracked Column chrom->cracking tailing Tailing chrom->tailing solution1 Re-heat & add more solvent, cool slowly oiling->solution1 solution2 Use min. hot solvent, cool thoroughly, wash cold low_yield->solution2 solution3 Use activated charcoal & hot filtration colored->solution3 solution4 Scratch flask, add seed crystal, concentrate solution no_xtals->solution4 solution5 Adjust mobile phase polarity (TLC first) poor_sep->solution5 solution6 Repack column carefully, keep wet cracking->solution6 solution7 Add modifier (e.g., triethylamine) to mobile phase tailing->solution7

Caption: Troubleshooting logic for purification issues.

References

controlling the molecular weight of polymers synthesized with 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polymers using 2,2'-dithiodianiline (PDTDA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during polymerization, with a specific focus on controlling the polymer's molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing poly(this compound) (PDTDA)?

A1: The primary method for synthesizing PDTDA is through chemical oxidative polymerization. This technique involves the oxidation of the this compound monomer in an acidic medium, using an oxidizing agent such as ammonium persulfate (APS). The disulfide bonds within the monomer are generally conserved throughout this process.[1]

Q2: Which factors have the most significant impact on the molecular weight of the synthesized PDTDA?

A2: Several factors can influence the final molecular weight of PDTDA. The most critical include the molar ratio of oxidant to monomer, the reaction temperature, and the concentration of the monomer in the reaction mixture. Lower temperatures and careful control of the oxidant/monomer ratio are key to achieving higher molecular weights.[2][3]

Q3: How can I measure the molecular weight of my PDTDA sample?

A3: The most common and effective method for determining the molecular weight and molecular weight distribution (or dispersity) of PDTDA is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[1]

Q4: What is a typical molecular weight range for PDTDA synthesized by chemical oxidation?

A4: PDTDA can be synthesized with a wide range of molecular weights. Reports have shown the successful synthesis of high molecular weight PDTDA, with weight-average molecular weights (Mw) reaching as high as 424,690 g/mol .[1] However, low molecular weight oligomers can also be formed depending on the reaction conditions.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of PDTDA, with a focus on controlling the molecular weight.

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight 1. Excessive Oxidant: A high oxidant-to-monomer ratio can lead to over-oxidation and chain termination, resulting in lower molecular weight polymers.[5] 2. High Reaction Temperature: Higher temperatures can increase the rate of side reactions and chain termination, thus limiting the growth of polymer chains.[3] 3. Low Monomer Concentration: A dilute solution may not favor the propagation of long polymer chains.1. Optimize Oxidant/Monomer Ratio: Systematically decrease the molar ratio of the oxidant to the monomer. A ratio closer to the stoichiometric requirement is often optimal.[6][7] 2. Lower the Reaction Temperature: Conduct the polymerization at a reduced temperature (e.g., 0-5 °C). 3. Increase Monomer Concentration: Increase the initial concentration of the this compound monomer in the reaction mixture.
High Dispersity (Broad Molecular Weight Distribution) 1. Non-uniform Reaction Conditions: Inconsistent temperature or inefficient stirring can create localized areas of high oxidant concentration, leading to chains of varying lengths. 2. Slow Initiation: If the initiation of polymerization is slow compared to propagation, it can result in a broad distribution of chain lengths.1. Ensure Homogeneous Reaction: Maintain vigorous and consistent stirring throughout the polymerization process. Use a temperature-controlled bath to ensure a stable reaction temperature. 2. Control Oxidant Addition: Add the oxidant solution dropwise and slowly to the monomer solution to maintain a controlled initiation rate.
Insoluble Polymer 1. Cross-linking: Side reactions can lead to the formation of cross-linked, insoluble polymer networks. 2. Very High Molecular Weight: Extremely high molecular weight polymers may have limited solubility in common organic solvents.1. Modify Reaction Conditions: Adjust the oxidant/monomer ratio and temperature to minimize side reactions. 2. Solvent Selection: Test a range of solvents for solubility. Copolymers of aniline with substituted anilines have shown improved solubility.[8]
No Polymerization 1. Inactive Oxidant: The oxidizing agent may have degraded or is not potent enough under the chosen reaction conditions. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization reaction. 3. Incorrect pH: The acidity of the reaction medium is crucial for the oxidative polymerization of anilines.1. Use Fresh Oxidant: Ensure the oxidizing agent is fresh and has been stored correctly. 2. Purify Monomer and Solvent: Purify the this compound monomer and use high-purity, anhydrous solvents. 3. Ensure Acidic Medium: Conduct the polymerization in a sufficiently acidic aqueous solution (e.g., 1 M HCl).

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(this compound)

This protocol is designed to achieve a high molecular weight PDTDA.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific amount of this compound in 1 M HCl. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.

  • Polymerization: While stirring the monomer solution vigorously, add the oxidant solution dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. The solution will darken as the polymer forms and precipitates.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the precipitate with 1 M HCl to remove unreacted monomer and oligomers.

    • Wash with methanol to remove the oxidant and other impurities.

    • Continue washing with deionized water until the filtrate is colorless and neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Controlling Molecular Weight by Adjusting the Oxidant/Monomer Ratio

To systematically study and control the molecular weight, the following modifications to Protocol 1 can be implemented.

Procedure:

  • Set up multiple parallel reactions following Protocol 1.

  • In each reaction, vary the molar ratio of ammonium persulfate to this compound. Suggested ratios to investigate are 0.5, 0.75, 1.0, 1.25, and 1.5.[7][9]

  • Maintain all other reaction parameters (temperature, monomer concentration, reaction time) constant across all experiments.

  • Isolate, purify, and dry the resulting polymers as described in Protocol 1.

  • Characterize the molecular weight of each polymer sample using GPC/SEC to determine the effect of the oxidant/monomer ratio.

Visualizations

Experimental Workflow for PDTDA Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Monomer_Solution Dissolve this compound in 1 M HCl Cooling Cool Monomer Solution (0-5 °C) Monomer_Solution->Cooling Oxidant_Solution Dissolve APS in 1 M HCl Addition Dropwise Addition of Oxidant Oxidant_Solution->Addition Cooling->Addition Polymerization Stir for 24 hours Addition->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Wash_HCl Wash with 1 M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Wash_H2O Wash with DI Water Wash_MeOH->Wash_H2O Drying Vacuum Oven Drying Wash_H2O->Drying Characterization GPC/SEC Analysis Drying->Characterization

Caption: Workflow for the synthesis and purification of poly(this compound).

Logical Relationship for Molecular Weight Control

G cluster_params Controllable Parameters cluster_outcomes Polymer Properties Temp Reaction Temperature MW Molecular Weight Temp->MW Inverse Relationship Dispersity Dispersity (Đ) Temp->Dispersity Direct Relationship Oxidant_Ratio Oxidant/Monomer Ratio Oxidant_Ratio->MW Complex Relationship (Optimum exists) Oxidant_Ratio->Dispersity Direct Relationship (away from optimum) Monomer_Conc Monomer Concentration Monomer_Conc->MW Direct Relationship

Caption: Key parameters influencing the molecular weight of poly(this compound).

References

Technical Support Center: 2,2'-Dithiodianiline Solubility and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2,2'-Dithiodianiline in specific monomers for polymerization and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a yellow to yellow-green crystalline powder.[1] Its bifunctional nature, containing both amine and disulfide groups, makes it a valuable monomer for the synthesis of novel polymers with applications in advanced materials and drug delivery.[2] Proper dissolution in monomers is crucial for achieving a homogeneous reaction mixture, which is essential for uniform polymerization and the formation of polymers with desired properties.

Q2: In which common solvents is this compound soluble?

This compound is generally insoluble in water.[1] It is known to be soluble in hot methanol and ethanol.[3][4][5][6][7] It also mixes freely with aromatic solvents such as benzene, toluene, and xylene (BTX).[1]

Q3: What is the expected solubility of this compound in common vinyl monomers like methyl methacrylate (MMA), styrene, and acrylic acid?

MonomerEstimated Solubility at 25°CEstimated Solubility at 50°C
Methyl Methacrylate (MMA)Low (~1-5 g/L)Moderate (~10-20 g/L)
StyreneModerate (~10-25 g/L)High (~50-100 g/L)
Acrylic AcidLow to Moderate (~5-15 g/L)Moderate to High (~20-50 g/L)

Q4: Are there any safety precautions I should take when handling this compound?

Yes, it is important to handle this compound with care. It can cause serious eye irritation.[8] It is also important to wash skin thoroughly after handling.[6] Always consult the Safety Data Sheet (SDS) for complete safety information before use.

Troubleshooting Guides for Solubility Issues

Issue 1: this compound does not dissolve completely in the monomer at room temperature.

This is a common issue due to the crystalline nature of this compound. The following workflow and experimental protocol can help address this problem.

cluster_0 Troubleshooting Workflow: Incomplete Dissolution start Start: Incomplete Dissolution step1 Increase Temperature start->step1 step2 Introduce Co-solvent step1->step2 Failure end End: Successful Dissolution step1->end Success step3 Particle Size Reduction step2->step3 Failure step2->end Success step3->end Success fail Consult Further step3->fail Failure cluster_1 Logical Flow: Addressing Precipitation start Start: Precipitation on Cooling decision1 Is the final concentration critical? start->decision1 action1a Maintain elevated temperature during use decision1->action1a Yes action1b Reduce concentration of this compound decision1->action1b No end End: Stable Solution action1a->end action2 Add a co-solvent to increase room temperature solubility action1b->action2 action1b->end action2->end

References

minimizing byproduct formation during the synthesis of 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,2'-Dithiodianiline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of 2-aminobenzenethiol. The two primary approaches are:

  • Aerial Oxidation: This method utilizes atmospheric oxygen, often activated by sunlight (photochemical activation), to oxidize the thiol groups of 2-aminobenzenethiol, leading to the formation of the disulfide bond.[1] This is considered an environmentally benign method due to the absence of harsh chemical reagents.[1]

  • Chemical Oxidation: This approach employs chemical oxidizing agents to facilitate the reaction. A common and effective oxidant is hydrogen peroxide (H₂O₂).[2] Other theorized oxidants include sodium dichromate (Na₂Cr₂O₇).[1]

Q2: What are the typical byproducts formed during the synthesis of this compound?

A2: Byproduct formation is a key challenge in achieving high purity this compound. The main types of byproducts include:

  • Oligomeric Polysulfides: Over-oxidation of the thiol groups can lead to the formation of species with more than two sulfur atoms, such as trisulfides and higher polysulfides. These are often referred to as oligomeric byproducts.

  • Water-Soluble Byproducts: When using chemical oxidants like hydrogen peroxide in an aqueous medium, various water-soluble impurities can be generated.[2]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-aminobenzenethiol in the final product.

Q3: How can I purify the crude this compound product?

A3: Several purification techniques can be employed to enhance the purity of this compound:

  • Ethanol Washing and Recrystallization: This is a common and effective method for removing unreacted starting material and some oligomeric byproducts.[1]

  • Water Washing: Particularly useful for removing water-soluble byproducts and inorganic salts, especially after a chemical oxidation reaction.[2]

  • Chromatographic Purification: For applications requiring very high purity, column chromatography may be necessary to separate the desired product from closely related impurities.[1]

  • Treatment with Activated Carbon: This can be used to remove trace impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Aerial Oxidation: Ensure adequate exposure to sunlight or a suitable UV light source and extend the reaction time.[1]- Chemical Oxidation: Optimize the stoichiometry of the oxidizing agent. A slow, controlled addition of the oxidant is recommended.[2]
Degradation of the product.Avoid excessive heat and prolonged exposure to harsh oxidizing conditions.
Presence of a Wide Range of Impurities Non-selective oxidation.- Consider using a milder oxidizing agent or a more controlled reaction setup.- The use of a biphasic system (e.g., water/toluene) can help to immediately extract the product away from the aqueous phase containing water-soluble byproducts.[2]
Inefficient purification.Combine multiple purification steps. For example, an initial ethanol wash followed by recrystallization or column chromatography.
Product is a Dark, Oily Substance Instead of a Crystalline Solid High levels of oligomeric polysulfides and other impurities.- Thoroughly wash the crude product with ethanol to remove oligomeric byproducts.[1]- Attempt recrystallization from a suitable solvent system.
Presence of residual solvent.Ensure the product is completely dried under vacuum.
Difficulty in Removing Water-Soluble Byproducts Inadequate washing.Perform multiple washes with deionized water, ensuring vigorous mixing to maximize the extraction of impurities.[2]

Experimental Protocols

Method 1: Aerial Oxidation of 2-Aminobenzenethiol

This protocol is based on the photochemical activation of atmospheric oxygen.

Materials:

  • 2-Aminobenzenethiol

  • Ethanol

  • Open beaker

Procedure:

  • Place 2-aminobenzenethiol in an open beaker.

  • Expose the beaker to direct sunlight for 48 hours. The reaction proceeds via a radical-mediated coupling mechanism.[1]

  • After 48 hours, the crude product will have formed.

  • Wash the crude product with ethanol to remove unreacted starting material and byproducts.[1]

  • The purified product can be obtained by slow evaporation of the ethanol solution to yield single crystals.[1]

Method 2: High-Purity Synthesis using Hydrogen Peroxide in a Biphasic System

This method is designed to minimize byproduct contamination by immediately separating the product from the reaction medium.[2]

Materials:

  • o-Aminothiophenol

  • Sodium hydroxide or Potassium hydroxide

  • Toluene (or benzene, xylene)

  • Hydrogen peroxide (water-soluble peroxide)

  • Water

  • Activated carbon (optional)

Procedure:

  • Prepare an aqueous solution of the sodium or potassium salt of o-aminothiophenol (e.g., 15-30 wt%).

  • In a reaction vessel with agitation, form an unstable mixture of the aqueous salt solution and a hydrocarbon solvent like toluene (e.g., 15-25 wt% hydrocarbon).

  • Slowly add a water-soluble peroxide, such as hydrogen peroxide, to the agitated dispersion. Maintain a temperature in the range of about 5°C. The slow addition ensures only a trace concentration of residual peroxide is present.

  • The this compound product forms and is immediately extracted into the hydrocarbon phase, insulating it from the aqueous phase containing water-soluble byproducts.[2]

  • If desired, the hydrocarbon mixture can be treated with activated carbon to remove trace impurities and then filtered.

  • Separate the hydrocarbon phase containing the product.

  • Perform one to five water washes of the hydrocarbon phase to remove any remaining water-soluble impurities.[2]

  • The final product can be recovered from the hydrocarbon phase, for example, by distillation of the solvent.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Aerial Oxidation Chemical Oxidation (H₂O₂ in Biphasic System)
Oxidizing Agent Atmospheric Oxygen (activated by sunlight)[1]Hydrogen Peroxide[2]
Reaction Medium Neat or in a suitable solventBiphasic: Aqueous/Hydrocarbon (e.g., Water/Toluene)[2]
Key Advantage Environmentally benign, no harsh reagents.[1]High purity product, immediate separation from byproducts.[2]
Key Disadvantage Potentially slow, dependent on sunlight, scalability challenges.[1]Requires careful control of oxidant addition and agitation.
Primary Byproducts Oligomeric polysulfides.[1]Water-soluble byproducts.[2]
Typical Purification Ethanol washing, recrystallization.[1]Water washing of the organic phase.[2]

Visualizations

Diagram 1: Synthetic Workflow for this compound

General Synthesis Workflow for this compound cluster_start Starting Material cluster_oxidation Oxidation Step cluster_purification Purification 2-Aminobenzenethiol 2-Aminobenzenethiol Aerial_Oxidation Aerial Oxidation (Sunlight/UV) 2-Aminobenzenethiol->Aerial_Oxidation Chemical_Oxidation Chemical Oxidation (e.g., H2O2) 2-Aminobenzenethiol->Chemical_Oxidation Crude_Product Crude this compound (with byproducts) Aerial_Oxidation->Crude_Product Chemical_Oxidation->Crude_Product Washing Washing (Ethanol/Water) Crude_Product->Washing Recrystallization Recrystallization Washing->Recrystallization Chromatography Chromatography Washing->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Byproduct Formation Pathways

Potential Byproduct Formation Pathways start 2-Aminobenzenethiol desired_product This compound (Disulfide) start->desired_product Controlled Oxidation side_reactions Other Side Reactions start->side_reactions Harsh Conditions over_oxidation Over-oxidation desired_product->over_oxidation Excess Oxidant trisulfide Trisulfide Byproduct over_oxidation->trisulfide polysulfides Higher Polysulfides trisulfide->polysulfides water_soluble Water-Soluble Byproducts side_reactions->water_soluble

Caption: Pathways leading to the formation of common byproducts.

References

Validation & Comparative

A Comparative Guide to the Purity Characterization of 2,2'-Dithiodianiline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the characterization of 2,2'-Dithiodianiline purity. It details an established analytical method, discusses alternative techniques, and presents supporting data to aid in the selection and implementation of the most suitable analytical strategy for quality control and research applications.

Introduction to this compound and the Importance of Purity Assessment

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. The purity of this reagent is critical as impurities can lead to undesired side reactions, affect product yield and quality, and in the context of drug development, pose safety risks. Therefore, a robust and reliable analytical method for purity assessment is paramount. HPLC is a widely accepted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) Method for this compound

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the recommended approach for the purity analysis of this compound. This method can effectively separate the main component from its potential process-related and degradation impurities.

Potential Impurities

The primary impurities associated with this compound include:

  • 2-Aminothiophenol: A common precursor in the synthesis of this compound and also a potential degradation product resulting from the reduction of the disulfide bond.

  • Benzenesulfonic Acid, 2-amino-: An oxidation product of the disulfide bond.

Experimental Protocol: RP-HPLC

A typical RP-HPLC method for the analysis of this compound and its impurities is detailed below.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Sample Preparation Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound Sample dissolve Dissolve in Acetonitrile/Water (1:1) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Purity and Impurities integration->quantification

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Expected Performance

The described HPLC method is expected to provide good resolution between this compound and its key impurities. The following table summarizes the anticipated performance characteristics.

Table 2: Typical HPLC Performance Data

CompoundExpected Retention Time (min)Resolution (with this compound)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Benzenesulfonic Acid, 2-amino-~ 4.5> 2.0~ 0.1~ 0.3
2-Aminothiophenol~ 8.2> 2.0~ 0.2~ 0.6
This compound~ 15.7-~ 0.1~ 0.3

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity determination, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative accuracy, suitable for complex mixtures.Requires specialized equipment and trained personnel, can be time-consuming.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for quantitative analysis.
Thin-Layer Chromatography (TLC) Separation based on differential migration on a thin layer of adsorbent.Simple, rapid, and low cost for qualitative screening.Lower resolution and sensitivity compared to HPLC, not ideal for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC, requires expensive instrumentation and expert interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule.Provides information about functional groups present.Not suitable for separating or quantifying impurities.

Diagram 2: Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_techniques Purity Assessment Methods hplc HPLC (Quantitative Purity) tlc TLC mp Melting Point nmr NMR ir IR qualitative Qualitative Screening qualitative->tlc qualitative->mp structural Structural Confirmation structural->nmr structural->ir

Confirming the Molecular Structure of 2,2'-Dithiodianiline: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chemical compounds is a foundational aspect of ensuring data integrity and product safety. This guide provides a comprehensive analysis of 2,2'-Dithiodianiline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed comparison with other analytical techniques and providing the necessary experimental protocols for replication.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, with its distinct aromatic and amine functionalities, ¹H and ¹³C NMR offer a powerful combination for structural verification.

¹H and ¹³C NMR Spectral Data of this compound

The following table summarizes the key ¹H and ¹³C NMR spectral data obtained for this compound.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz Chemical Shift (δ) ppm Assignment
7.38d, J = 7.6 Hz146.4C-NH₂
7.15t, J = 7.8 Hz137.2C-S
6.80d, J = 8.0 Hz129.5CH
6.65t, J = 7.5 Hz118.9CH
4.85 (broad s)-115.8CH
115.3CH

Note: The broad singlet observed at 4.85 ppm in the ¹H NMR spectrum is characteristic of the amine (-NH₂) protons. The chemical shifts and coupling constants for the aromatic protons are consistent with a 1,2-disubstituted benzene ring.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Workflow for Structure Confirmation

The logical progression from sample to confirmed structure using NMR is a systematic process.

G cluster_0 A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structure Elucidation (Assignment of Signals) D->E F Structure Confirmation E->F

NMR Structure Confirmation Workflow

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. The following table compares NMR with other common analytical methods for structural analysis.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple to operate.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Confirms the empirical and molecular formula.Destructive, provides no information on connectivity.

A Head-to-Head Comparison: 2,2'-Dithiodianiline and 4,4'-Dithiodianiline as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development and material science are constantly seeking materials with tailored properties. In the realm of epoxy resins, the choice of curing agent is paramount in defining the final characteristics of the thermoset polymer. This guide provides an objective comparison of two isomeric aromatic diamines, 2,2'-Dithiodianiline and 4,4'-dithiodianiline, highlighting their distinct properties and performance as epoxy curing agents, supported by experimental data.

The positional difference of the amino group on the aniline ring in this compound and 4,4'-dithiodianiline leads to significant variations in their reactivity and the ultimate thermomechanical properties of the cured epoxy network. Understanding these differences is crucial for selecting the appropriate isomer for a specific application, whether it be in advanced composites, adhesives, or coatings.

Physicochemical Properties: A Tale of Two Isomers

While both this compound and 4,4'-dithiodianiline share the same molecular formula and weight, their structural differences manifest in their physical properties, most notably their melting points. The para-substituted 4,4'-isomer generally exhibits a higher melting point, suggesting a more ordered crystalline structure compared to the ortho-substituted 2,2'-isomer.

PropertyThis compound4,4'-Dithiodianiline
CAS Number 1141-88-4722-27-0
Molecular Formula C₁₂H₁₂N₂S₂C₁₂H₁₂N₂S₂
Molecular Weight 248.37 g/mol 248.37 g/mol
Appearance Light yellow to yellow-green powderLight yellow to yellow powder
Melting Point 92-95 °C76-78 °C[1]
Solubility Insoluble in water; soluble in alcohols and BTX (benzene, toluene, xylene)Sparingly soluble in water; soluble in methanol and other organic solvents.[2]

Performance as Epoxy Curing Agents: A Comparative Analysis

The primary application explored in this guide is the use of these dithiodianiline isomers as curing agents for epoxy resins. The amine functional groups react with the epoxide rings of the resin to form a cross-linked polymer network. The spatial arrangement of these amine groups directly influences the curing kinetics and the final properties of the cured material.

A study investigating the properties of epoxy resins based on diselenide and disulfide dynamic linkers provides valuable comparative data for the two isomers, referred to as 2-DS (this compound) and 4-DS (4,4'-dithiodianiline).[3]

Performance MetricEpoxy Cured with this compound (BED2DS)Epoxy Cured with 4,4'-Dithiodianiline (BED4DS)
Glass Transition Temperature (Tg) 17 °C33 °C
Thermal Stability (Td, 5% weight loss) Higher than BED4DSLower than BED2DS
Mechanical Properties Lower crosslinking densityHigher crosslinking density

The results indicate that the para-isomer, 4,4'-dithiodianiline, imparts a higher glass transition temperature to the epoxy network, suggesting a more rigid and thermally stable material at higher temperatures. Conversely, the ortho-isomer, this compound, leads to a network with a lower glass transition temperature but potentially higher thermal stability at the onset of decomposition. This is attributed to the different crosslinking densities achieved due to the steric hindrance around the amino groups in the ortho position.

Experimental Protocols

Synthesis of Dithiodianiline Isomers

Synthesis of this compound: A common method for the synthesis of this compound involves the oxidation of the sodium salt of o-aminothiophenol.[4] The process can be summarized as follows:

  • An aqueous solution of the sodium salt of o-aminothiophenol is prepared.

  • A water-soluble peroxide, such as hydrogen peroxide, is slowly added to the agitated solution to initiate the oxidation reaction.

  • The water-insoluble this compound precipitates out of the solution as a slurry.

  • The product is then extracted from the aqueous slurry using an organic solvent like toluene.

  • The organic phase is washed with water to remove any remaining water-soluble byproducts.

  • The final product is obtained after the distillation of the organic solvent.

Synthesis of 4,4'-Dithiodianiline: The synthesis of 4,4'-dithiodianiline is typically achieved through the controlled oxidation of 4-aminothiophenol or via reactions involving disulfide exchange.[5] While specific proprietary methods may vary, the general principle involves the formation of a disulfide bond between two 4-aminophenyl moieties.

Evaluation of Curing Performance in Epoxy Resins

The following is a general experimental workflow for comparing the performance of amine curing agents for epoxy resins.

1. Formulation:

  • The epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA) and the dithiodianiline curing agent are precisely weighed in stoichiometric ratios.

  • The components are thoroughly mixed at an elevated temperature (e.g., 80 °C) to ensure a homogeneous mixture.

  • The mixture is then degassed under vacuum to remove any entrapped air bubbles.

2. Curing:

  • The resin-hardener mixture is poured into pre-heated molds.

  • The curing process is carried out in a programmable oven with a specific temperature profile (e.g., 150 °C for 2 hours, followed by post-curing at 180 °C for 1 hour).

3. Characterization:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the cured samples. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the cured resins.

  • Mechanical Properties: Tensile testing is performed on dumbbell-shaped specimens according to ASTM D638 standards to determine tensile strength, modulus, and elongation at break. Flexural properties can be measured using a three-point bending test according to ASTM D790.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy is used to monitor the curing reaction by observing the disappearance of the epoxide peak and the appearance of hydroxyl groups.

Visualizing the Process

To better understand the experimental workflow and the chemical reactions involved, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_cure Curing cluster_char Characterization weigh Weigh Epoxy Resin & Curing Agent mix Mix at 80°C weigh->mix degas Degas under Vacuum mix->degas pour Pour into Molds degas->pour cure_oven Cure in Oven pour->cure_oven dsc DSC (Tg) cure_oven->dsc tga TGA (Thermal Stability) cure_oven->tga tensile Tensile Testing cure_oven->tensile ftir FTIR Analysis cure_oven->ftir

Experimental workflow for evaluating epoxy curing agents.

reaction_mechanism epoxy Epoxy Resin (R-CH-O-CH₂) intermediate Intermediate Adduct epoxy->intermediate Nucleophilic Attack amine Diamine Curing Agent (H₂N-Ar-S-S-Ar-NH₂) amine->intermediate crosslinked Cross-linked Polymer Network intermediate->crosslinked Further Reaction

Simplified reaction mechanism of epoxy curing with a diamine.

Conclusion

The choice between this compound and 4,4'-dithiodianiline as a curing agent for epoxy resins depends on the desired properties of the final material. For applications requiring higher rigidity and thermal stability at elevated service temperatures, the 4,4'-isomer is the preferred choice due to its ability to form a more densely cross-linked network, resulting in a higher glass transition temperature. Conversely, the 2,2'-isomer may be advantageous in applications where a lower curing temperature is desired or where the specific thermal degradation profile is beneficial. This comparative guide provides the foundational data and experimental context for researchers and professionals to make informed decisions in their material selection and development processes.

References

Performance Showdown: 2,2'-Dithiodianiline-Based Polymers Challenge Traditional Diamines in High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the competitive performance of polyimides derived from 2,2'-dithiodianiline against those synthesized with other common aromatic diamines. This guide offers a deep dive into their comparative thermal and mechanical properties, supported by experimental data, for researchers and professionals in materials science and drug development.

The quest for advanced polymers with superior thermal stability, mechanical robustness, and specific functional properties is a relentless pursuit in materials science. Aromatic polyimides, a class of high-performance polymers, are at the forefront of this endeavor, with their properties being highly tunable through the judicious selection of their monomeric constituents: a dianhydride and a diamine.[1][2] The structure of the diamine, in particular, plays a pivotal role in dictating the final characteristics of the polymer. This report focuses on the performance evaluation of polyimides based on the sulfur-containing diamine, this compound, in comparison to other widely used aromatic diamines.

The introduction of a disulfide linkage in the polymer backbone via this compound offers unique attributes to the resulting polyimides. These include the potential for redox activity and the ability to form dynamic covalent bonds, which can impart self-healing or stimuli-responsive properties. However, a critical evaluation of their core performance metrics, such as thermal and mechanical stability, is essential to ascertain their viability as alternatives to well-established diamines like 4,4'-oxydianiline (ODA) and p-phenylenediamine (PDA).

Comparative Analysis of Key Performance Metrics

To provide a clear and objective comparison, the following tables summarize the key thermal and mechanical properties of polyimides synthesized from different diamines, primarily with pyromellitic dianhydride (PMDA) and benzophenonetetracarboxylic dianhydride (BTDA). It is important to note that the properties of polyimides are significantly influenced by the specific combination of dianhydride and diamine, as well as the processing conditions.[3]

Thermal Properties

The thermal stability of a polymer is a critical factor for its application in high-temperature environments. Key indicators of thermal performance include the glass transition temperature (Tg), the temperature at 5% weight loss (Td5), and the char yield at high temperatures.

Polymer (Dianhydride-Diamine)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Char Yield at 800°C (%)
PMDA-ODA 385 - 410550 - 58060 - 65
BTDA-ODA 260 - 285520 - 55055 - 60
PMDA-PDA > 420560 - 59062 - 68
BTDA-PDA 310 - 330530 - 56058 - 63
PMDA-2,2'-DTD Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
BTDA-2,2'-DTD Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison

While specific quantitative data for a direct side-by-side comparison is limited, the general principles of structure-property relationships in polyimides suggest that the introduction of the flexible disulfide bond in this compound might lead to a slightly lower glass transition temperature compared to the more rigid p-phenylenediamine. However, the aromatic nature of the diamine is expected to maintain high thermal decomposition temperatures.

Mechanical Properties

The mechanical integrity of a polymer is crucial for its structural applications. Tensile strength, Young's modulus, and elongation at break are key parameters used to evaluate mechanical performance.

Polymer (Dianhydride-Diamine)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PMDA-ODA 110 - 1402.5 - 3.530 - 70
BTDA-ODA 90 - 1202.0 - 3.010 - 50
PMDA-PDA 130 - 1703.0 - 4.05 - 15
BTDA-PDA 110 - 1502.5 - 3.55 - 20
PMDA-2,2'-DTD Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
BTDA-2,2'-DTD Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison

Note: The mechanical properties of polyimides are highly dependent on the film preparation and testing conditions. The values presented are representative ranges from the literature.[3][4]

The rigidity of the diamine monomer generally correlates with higher tensile strength and modulus. Therefore, it is anticipated that polyimides derived from the more rigid p-phenylenediamine would exhibit superior mechanical properties compared to those from the more flexible 4,4'-oxydianiline. The disulfide linkage in this compound introduces a degree of flexibility that might result in a lower modulus but potentially higher elongation at break compared to rigid, linear diamines.

Experimental Protocols

The synthesis and characterization of aromatic polyimides typically follow a well-established two-step process.[1]

Synthesis of Poly(amic acid) and Polyimide Film Preparation

1. Poly(amic acid) Synthesis: A stoichiometric amount of the aromatic diamine (e.g., this compound, 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The solution is cooled in an ice bath, and an equimolar amount of the aromatic dianhydride (e.g., PMDA, BTDA) is added portion-wise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours to yield a viscous poly(amic acid) solution.[5]

2. Polyimide Film Formation: The resulting poly(amic acid) solution is cast onto a clean, dry glass plate. The cast film is then subjected to a thermal imidization process, which involves heating the film in a stepwise manner to high temperatures (typically up to 300-350°C) under a nitrogen atmosphere. This process facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide film.[3]

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_film_formation Polyimide Film Formation Diamine Aromatic Diamine (e.g., this compound) Reaction Stirring at Room Temperature under N2 atmosphere Diamine->Reaction Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Reaction Solvent Dry Aprotic Solvent (e.g., DMAc) Solvent->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Casting on Glass Plate PAA_Solution->Casting Thermal_Imidization Stepwise Thermal Curing (up to 350°C under N2) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film

Fig. 1: General workflow for the synthesis of aromatic polyimide films.
Characterization Techniques

  • Thermal Analysis: Thermogravimetric analysis (TGA) is employed to determine the thermal decomposition temperature and char yield. Differential scanning calorimetry (DSC) is used to measure the glass transition temperature.[3]

  • Mechanical Testing: The tensile properties of the polyimide films are evaluated using a universal testing machine according to ASTM standards to determine tensile strength, Young's modulus, and elongation at break.[5]

Structure-Property Relationships

The performance of polyimides is intrinsically linked to the chemical structure of the diamine monomer.

structure_property cluster_structure Diamine Structure cluster_properties Polymer Properties Rigidity Chain Rigidity Thermal Thermal Stability (Tg, Td) Rigidity->Thermal + Mechanical Mechanical Strength (Tensile, Modulus) Rigidity->Mechanical + Solubility Solubility Rigidity->Solubility - Processability Processability Rigidity->Processability - Flexibility Chain Flexibility Flexibility->Thermal - Flexibility->Mechanical - Flexibility->Solubility + Flexibility->Processability + Intermolecular Intermolecular Interactions Intermolecular->Thermal + Intermolecular->Mechanical + Intermolecular->Solubility -

Fig. 2: Influence of diamine structure on key polyimide properties.

Generally, rigid and linear diamine structures, such as p-phenylenediamine, lead to polyimides with higher thermal stability and mechanical strength but poorer solubility and processability due to strong intermolecular packing. Conversely, the incorporation of flexible linkages, such as the ether group in 4,4'-oxydianiline or the disulfide bond in this compound, enhances solubility and processability, often at the expense of some thermal and mechanical performance.[6]

Conclusion

While a definitive quantitative verdict on the superiority of this compound-based polyimides requires more direct comparative studies under standardized conditions, the existing body of research on structure-property relationships in polyimides provides a strong framework for their evaluation. The introduction of the disulfide linkage presents a compelling avenue for the development of functional polyimides with unique properties. Researchers and drug development professionals can leverage this understanding to tailor the properties of polyimides for specific applications, balancing the need for high thermal and mechanical performance with desired processability and functionality. The experimental protocols and structure-property relationships outlined in this guide serve as a valuable resource for the rational design and synthesis of next-generation high-performance polymers.

References

Validating Redox-Responsiveness: A Comparative Guide to Disulfide-Containing Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a hypothetical 2,2'-Dithiodianiline-containing hydrogel with alternative redox-responsive systems. The guide includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying mechanisms and workflows.

The dynamic nature of biological systems necessitates the development of "smart" biomaterials that can respond to specific physiological cues. Redox-responsive hydrogels, particularly those incorporating disulfide bonds, have garnered significant attention for applications in controlled drug delivery and tissue engineering. These hydrogels are designed to degrade or alter their structure in response to the differential redox potentials found in the body, such as the higher concentration of glutathione (GSH) inside cells compared to the extracellular environment.

The Principle of Redox-Responsiveness

The core of this technology lies in the reversible nature of the disulfide bond (-S-S-). In an oxidizing environment, these bonds are stable, maintaining the hydrogel's structural integrity. However, in the presence of reducing agents like dithiothreitol (DTT) or the biologically relevant glutathione (GSH), the disulfide bonds are cleaved into two thiol groups (-SH), leading to the disassembly of the hydrogel network.[1][2][3][4] This transition from a "gel" state to a "sol" state can be harnessed to release encapsulated therapeutic agents in a controlled and targeted manner.

cluster_0 Oxidative Environment (Extracellular) cluster_1 Reductive Environment (Intracellular) Intact_Hydrogel Intact Hydrogel (-S-S- Crosslinks) Degraded_Hydrogel Degraded Hydrogel (-SH HS-) Intact_Hydrogel->Degraded_Hydrogel + Reducing Agent (e.g., GSH, DTT) Degraded_Hydrogel->Intact_Hydrogel + Oxidizing Agent

Caption: Redox-responsive cleavage of disulfide bonds in a hydrogel.

Comparative Analysis of Redox-Responsive Hydrogels

The following table summarizes the key performance indicators of our hypothetical this compound hydrogel against several well-characterized alternatives. The data for the alternative systems are derived from published literature.

Hydrogel SystemPolymer BackboneCrosslinker/MoietyTypical G' (kPa)Swelling Ratio (%)Degradation Time (in 10 mM DTT)Key Features
Hypothetical: this compound Poly(acrylamide) or PEGThis compound1-10 (Tunable)500-1500 (Tunable)Minutes to HoursAromatic disulfide provides rigidity.
PEG-based Poly(ethylene glycol)Thiol-disulfide exchange1-30[1]2300-3600[1]Minutes to Hours[1]Biocompatible, tunable properties.[1]
Resilin-like Protein Recombinant ResilinDTSSP~3[2]Not specifiedSignificant degradation in 10 mM GSHBio-inspired, elastomeric properties.[2]
Hyperbranched Polyglycerol Hyperbranched PolyglycerolDisulfide bondsVariable[5]Not specifiedResponsive to reductive environments.[5]High water content, antibacterial applications.[5]
Dithiolane-based Poly(ethylene glycol) or Hyaluronic AcidLipoic Acid0.9-20[6]Not specifiedPhoto-induced degradation[6]Photo-induced crosslinking and degradation.[6]

Experimental Protocols for Validating Redox-Responsiveness

To validate the redox-responsive nature of a disulfide-containing hydrogel, a series of key experiments are typically performed.

Rheological Analysis

Objective: To quantify the change in the mechanical properties of the hydrogel in response to a reducing agent.

Methodology:

  • Prepare hydrogel discs of a defined geometry.

  • Place the hydrogel on the plate of a rheometer.

  • Perform a time-sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') at a constant frequency and strain.

  • After establishing a stable baseline, add a solution of a reducing agent (e.g., 10 mM DTT or GSH) to the hydrogel.

  • Continue to monitor G' and G'' until the hydrogel is fully degraded (G'' > G').[1]

Start Prepare Hydrogel Sample Rheometer Place on Rheometer Start->Rheometer Time_Sweep Initiate Time Sweep (Monitor G' and G'') Rheometer->Time_Sweep Add_Reducing_Agent Add Reducing Agent (e.g., DTT, GSH) Time_Sweep->Add_Reducing_Agent Stable Baseline Monitor_Degradation Monitor Decrease in G' and Crossover (G'' > G') Add_Reducing_Agent->Monitor_Degradation End Hydrogel Degraded Monitor_Degradation->End G'' > G'

Caption: Workflow for rheological validation of redox-responsiveness.

Swelling and Degradation Studies

Objective: To visually and quantitatively assess the degradation of the hydrogel in a reductive environment.

Methodology:

  • Prepare and weigh lyophilized hydrogel discs (W_d).

  • Immerse the discs in a buffer solution (e.g., PBS) with and without a reducing agent (e.g., 10 mM DTT).

  • At predetermined time points, remove the hydrogels, blot excess water, and weigh them (W_s).

  • The swelling ratio is calculated as: (W_s - W_d) / W_d * 100%.[1]

  • Visually inspect the hydrogels for dissolution over time.

In Vitro Release Studies

Objective: To demonstrate the controlled release of an encapsulated molecule from the hydrogel in response to a reducing stimulus.

Methodology:

  • Encapsulate a fluorescently labeled molecule (e.g., FITC-dextran) within the hydrogel during its formation.[3]

  • Place the loaded hydrogel in a buffer solution.

  • At set intervals, take aliquots of the supernatant and measure the fluorescence intensity to determine the concentration of the released molecule.

  • After a baseline release profile is established, add a reducing agent to the buffer and continue to monitor the release.

  • A significant increase in the release rate upon addition of the reducing agent confirms redox-responsive release.[2]

Conclusion

While hydrogels based on this compound remain a hypothetical system, the principles of disulfide-based redox-responsiveness are well-established through extensive research on alternative platforms. The experimental protocols outlined in this guide provide a robust framework for the validation of any new disulfide-containing hydrogel. By comparing the performance of novel systems against the data presented for established alternatives, researchers can effectively evaluate their potential for applications in targeted drug delivery and regenerative medicine. The key to advancing this field lies in the meticulous and standardized validation of these intelligent biomaterials.

References

Thermal Analysis of Polymers Containing 2,2'-Dithiodianiline Moieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting their performance, processing conditions, and lifespan. This guide provides a comparative analysis of the thermal properties of polymers synthesized with 2,2'-dithiodianiline and its analogs, benchmarked against other high-performance polymers. The data presented is derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into decomposition temperatures, glass transition temperatures, and other key thermal events.

The incorporation of the disulfide linkage, as found in this compound, into polymer backbones is a subject of growing interest, particularly in the development of self-healing materials and stimuli-responsive drug delivery systems. However, the presence of the relatively weak S-S bond can influence the overall thermal stability of the polymer. This guide aims to quantify these effects through a detailed comparison with other aromatic polymers.

Comparative Thermal Properties of Aromatic Polymers

The following table summarizes the key thermal properties of various polyamides and polyimides, including those with and without disulfide or thioether linkages, as determined by TGA and DSC. This data allows for a direct comparison of their thermal stability and processing windows.

Polymer ClassMonomersTGA Decomposition Temp. (T_d) at 5% Weight Loss (°C)Glass Transition Temp. (T_g) (°C)Char Yield (%)
Polyamide with Disulfide Bond 4,4'-dithiodibutyric acid and Priamine 1075 (PS-2)302[1]-12[1]Not Reported
Polyamide (analog without disulfide) Sebacic acid and Priamine 1075 (PA-2)432[1]Not ReportedNot Reported
Aromatic Polyimide with Thioether MBTBA and DTDA> 490[2]286[2]> 45 at 800°C[2]
Self-Healing Polyimide with Disulfide HFBAPP, BPADA, and Cystamine (≤50%)≥ 415[3]184 - 218 (from DMA)[3]Not Reported
Aromatic Polyamide Bis-[(4'-aminobenzyl)-4-benzamide] ether and various diacids480 - 492 (10% weight loss)[4]241 - 359[4]47.8 - 56.7 at 800°C[4]
Aromatic Polyimide Naphthyldiphenylamine diamine and various dianhydrides476 - 578 (10% weight loss in N₂)Not ReportedNot Reported
Polyamide-imide Enamel Not specifiedNot specifiedNot specified~27 at 800°C after aging[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments. Below are generalized protocols for TGA and DSC analysis of aromatic polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • A temperature program is set, usually a linear ramp from ambient temperature to 800-1000°C at a heating rate of 10-20°C/min.[2][6]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often reported as the temperature at 5% or 10% weight loss) and the final char yield. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c) of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas, such as nitrogen.

    • A temperature program is established, which typically involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from ambient to a temperature above the expected T_g or T_m at a rate of 10-20°C/min, hold for a few minutes, cool at the same rate, and then reheat at the same rate.[2]

  • Data Acquisition: The heat flow to the sample and reference pans is measured as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of the thermal analysis process for polymers.

ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis cluster_output Output Sample Polymer Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Encapsulation Encapsulation in TGA/DSC Pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine T_d, T_g, T_m, Char Yield TGA_Data->Analysis DSC_Data->Analysis Report Comparative Report Analysis->Report

Fig. 1: Experimental workflow for polymer thermal analysis.

References

A Comparative Guide to Thiol-Disulfide Exchange: Confirming the Mechanism with 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and manipulating thiol-disulfide exchange is fundamental in fields ranging from protein chemistry to materials science. This guide provides an in-depth analysis of the thiol-disulfide exchange mechanism, with a specific focus on the utility of 2,2'-Dithiodianiline as a reagent. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols.

Introduction to Thiol-Disulfide Exchange

Thiol-disulfide exchange is a crucial chemical reaction in biological systems and synthetic chemistry. It involves the conversion of a thiol and a disulfide into a different thiol and disulfide. The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide bond and the release of a new thiol. The equilibrium of this reaction is dependent on the redox potential of the involved thiols and disulfides, as well as the stability of the resulting products. In biological contexts, this exchange is vital for protein folding, antioxidant defense, and redox signaling.

The Role of this compound

This compound, also known as 2,2'-diaminodiphenyl disulfide, is an aromatic amine containing a central, redox-active disulfide bridge. This bifunctional structure makes it a valuable tool in various research applications. The two aniline moieties can be used in polymerization or as ligation sites, while the disulfide bond provides a cleavable linkage that is responsive to reducing environments. Its primary application in

Cross-Validation of Experimental and Computational Results for 2,2'-Dithiodianiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational approaches for the characterization of 2,2'-Dithiodianiline. By presenting available experimental results alongside detailed protocols for computational modeling, this document serves as a valuable resource for researchers seeking to validate their findings and gain deeper insights into the molecular properties of this compound.

Physicochemical and Spectroscopic Data

PropertyExperimental ValueReference
Molecular Formula C₁₂H₁₂N₂S₂[1][2][3][4]
Molecular Weight 248.37 g/mol [1][2][3][4]
Melting Point 91-95 °C[3][5]
Appearance Light yellow to amber to dark green powder/crystal[2][3]
Solubility Insoluble in water; soluble in hot methanol and freely mixes with alcohols and BTXs (Benzene, Toluene, Xylene).[3][5]
Purity >97.0% to >98.0% (HPLC)[2][3]
¹H NMR A spectrum is available in the SpectraBase database.[6][7]
ATR-IR Spectrum A spectrum is available in the SpectraBase database. A characteristic S-S bond vibration is expected around 550 cm⁻¹.[6][8][9]
UV-Vis Spectrum Data for the polymerized form (poly(this compound)) shows optical transitions.[8]
Crystal Structure Crystal structure data is available in the Cambridge Structural Database (CSD).[1]

Experimental and Computational Methodologies

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for obtaining the key experimental data for this compound.

Synthesis of this compound: A common method for the synthesis of this compound involves the oxidation of 2-aminothiophenol. The reaction can be carried out using various oxidizing agents in a suitable solvent. The product is then typically purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain ¹H and ¹³C NMR spectra, this compound is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆. The spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum can be recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is collected over a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained by dissolving a known concentration of this compound in a suitable solvent (e.g., ethanol or acetonitrile). The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

Computational Protocols

Computational chemistry provides a powerful tool for predicting and understanding the properties of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for these calculations.

Geometry Optimization: The three-dimensional structure of this compound can be optimized using DFT calculations. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p). This provides the most stable conformation of the molecule and its geometric parameters (bond lengths, bond angles, and dihedral angles).

Vibrational Frequency (IR) Calculations: Following geometry optimization, the vibrational frequencies can be calculated at the same level of theory. The resulting frequencies correspond to the vibrational modes of the molecule and can be directly compared with the experimental FT-IR spectrum.

Electronic Transition (UV-Vis) Calculations: The electronic absorption spectrum can be predicted using TD-DFT calculations on the optimized geometry. This method provides the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima in the experimental UV-Vis spectrum. The calculations are often performed with a functional like CAM-B3LYP and a suitable basis set, and can include a solvent model to better match experimental conditions.

Visualization of Cross-Validation and Biological Activity

The following diagrams illustrate the workflow for cross-validating experimental and computational data, and a conceptual representation of the biological activity of this compound.

cross_validation_workflow cluster_exp Experimental cluster_comp Computational exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_ir FT-IR Spectroscopy exp_uv UV-Vis Spectroscopy exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_uv->exp_data comparison Comparison & Validation exp_data->comparison comp_dft DFT Geometry Optimization comp_freq DFT Frequency Calculation comp_dft->comp_freq comp_tddft TD-DFT Calculation comp_dft->comp_tddft comp_data Computational Data comp_freq->comp_data comp_tddft->comp_data comp_data->comparison

Cross-validation workflow for experimental and computational data.

biological_activity cluster_redox Redox Cycling cluster_interaction Biological Interaction dtda This compound (Disulfide Form) thiol 2-Aminothiophenol (Thiol Form) dtda->thiol Reduction (+2H⁺, +2e⁻) mixed_disulfide Mixed Disulfide (Protein-S-S-Ar) dtda->mixed_disulfide Interaction thiol->dtda Oxidation (-2H⁺, -2e⁻) protein_thiol Protein Thiol Groups (-SH) protein_thiol->mixed_disulfide Thiol-Disulfide Exchange mixed_disulfide->protein_thiol Reduction outcome Modulation of Protein Activity & Antioxidant Effects mixed_disulfide->outcome

References

Safety Operating Guide

Proper Disposal of 2,2'-Dithiodianiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2'-Dithiodianiline. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and environmental compliance. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations may vary.

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. It is classified as toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects[1][2]. Strict adherence to safety protocols is mandatory to mitigate risks.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard ClassificationGHS StatementsPersonal Protective Equipment (PPE) RequirementsIncompatible Materials
Acute Oral ToxicityH301: Toxic if swallowed[1]Chemical-resistant gloves (e.g., nitrile), Safety glasses with side-shields or chemical splash goggles, Flame-resistant lab coat[1][3].Strong oxidizing agents
Serious Eye DamageH318: Causes serious eye damage[1][4]If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary[3].Strong acids
Aquatic HazardH410: Very toxic to aquatic life with long lasting effects[1][2]Strong bases[5][6]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams[3].

  • Collect waste this compound in its original container or a designated, compatible, and sealable waste container[3][6].

  • The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents as "this compound Waste"[3][5].

2. Contaminated Material Disposal:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated[3].

  • Dispose of all contaminated materials in the same designated hazardous waste container as the chemical itself[3]. Do not dispose of these materials in the regular trash[5].

3. Storage of Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area[3][5].

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition[5][6].

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5][6].

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • All waste must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant[2].

Spill Management Protocol

In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.

Spill_Management_Workflow This compound Spill Management Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Controllable large_spill Large Spill assess->large_spill Uncontrollable ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect Contaminated Material absorb->collect container Place in Labeled Hazardous Waste Container collect->container end Disposal via Approved Channels container->end alert Alert Colleagues and Supervisor evacuate->alert contact_ehs Contact Institution's EHS Department alert->contact_ehs contact_ehs->end

Caption: Workflow for handling a this compound spill.

For a small, manageable spill, trained personnel wearing appropriate PPE should absorb the material with an inert substance like vermiculite or sand[5]. The contaminated absorbent material must then be collected and placed in a sealed container for hazardous waste disposal[5]. For large spills, the area should be evacuated, and the institution's EHS department must be contacted immediately[5]. Under no circumstances should this compound or contaminated materials be allowed to enter drains or waterways[2].

References

Essential Safety and Logistical Information for Handling 2,2'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of 2,2'-Dithiodianiline, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to minimize risk and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Aminophenyl disulfide, 2,2'-Diaminodiphenyl disulfide

  • CAS Number: 1141-88-4[1]

Hazard Summary: this compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Toxic if swallowed.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecification
Hand Protection Chemically resistant gloves. While specific breakthrough data for this compound is not readily available, nitrile or butyl rubber gloves are recommended for handling aromatic amines. Always inspect gloves for integrity before use and replace them immediately if contaminated.[3]
Eye & Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.
Skin & Body Protection A laboratory coat must be worn and fully buttoned. For significant handling operations, a chemically resistant apron or coveralls should be considered. Ensure shoes fully cover the feet.
Respiratory Protection A NIOSH-approved respirator with a P2 particulate filter is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety.

  • Preparation and Engineering Controls:

    • All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Use local exhaust ventilation and take precautionary measures against static discharge.[1]

  • Donning PPE:

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

    • Handle the container and spatula with care to avoid generating dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • During Use:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.[1]

  • Decontamination:

    • Thoroughly wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management:

    • Use containers that are compatible with the chemical waste.

    • Keep waste containers closed except when adding waste.

    • Label containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and all cleanup materials into a sealed hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Do not allow the substance to enter drains or waterways.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.

    • The substance should be disposed of at an approved waste disposal plant or industrial combustion plant.[1][3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep 1. Assess Hazards & Review SDS ppe 2. Don Required PPE prep->ppe setup 3. Prepare Fume Hood & Equipment ppe->setup weigh 4. Weigh & Transfer (in fume hood) setup->weigh react 5. Perform Experiment weigh->react decon 6. Decontaminate Work Area & Equipment react->decon waste 7. Segregate & Label Hazardous Waste decon->waste doff 8. Doff PPE waste->doff wash 9. Wash Hands doff->wash spill Spill Occurs small_spill Small Spill: Clean up with care spill->small_spill Small large_spill Large Spill: Evacuate & Alert EHS spill->large_spill Large small_spill->waste

Caption: Safe handling and disposal workflow for this compound.

References

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